(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDYRLUSXBRPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169765 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17413-10-4 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17413-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-benzodioxin-6-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Interaction of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine with Serotonin Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative mechanism of action of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine on the serotonin transporter (SERT). While direct quantitative data for this specific molecule is not extensively available in peer-reviewed literature, strong evidence from structurally analogous compounds suggests its role as a potent serotonin reuptake inhibitor. This document synthesizes the available information, outlines standard experimental protocols for characterizing such interactions, and presents the relevant signaling pathways. The information herein is intended to provide a robust framework for researchers investigating the therapeutic potential of novel benzodioxin derivatives in the context of serotonergic modulation.
Introduction: The Serotonin Transporter as a Therapeutic Target
The serotonin transporter is a critical regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This process terminates the serotonin signal and allows for its repackaging into vesicles. Due to its central role in modulating mood, cognition, and various physiological processes, SERT is a primary target for a wide range of psychotropic medications, most notably selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression, anxiety disorders, and other psychiatric conditions.
The (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine scaffold has emerged as a promising pharmacophore for the development of novel central nervous system agents. Understanding its precise mechanism of action at the serotonin transporter is crucial for its potential therapeutic development.
Postulated Mechanism of Action: Serotonin Reuptake Inhibition
Based on the pharmacological profile of structurally related compounds, (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is hypothesized to act as a competitive inhibitor of the serotonin transporter. This mechanism involves the binding of the molecule to the transporter protein, thereby blocking the reuptake of serotonin from the synaptic cleft. The increased synaptic concentration of serotonin leads to enhanced activation of postsynaptic serotonin receptors, which is believed to mediate the therapeutic effects of SSRIs.
A study on a series of (2,3-dihydrobenzo[b][1][2]dioxin)- and indolealkylamine derivatives revealed that a compound with a similar core structure exhibited a high binding affinity for the serotonin transporter and functioned as a 5-HT transporter inhibitor.[1] This strongly suggests that (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine shares this inhibitory activity.
Quantitative Analysis of Transporter Interaction
To fully characterize the interaction of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine with the serotonin transporter, a series of in vitro assays are required. The following table summarizes the key quantitative parameters and the data obtained for a closely related and potent (2,3-dihydrobenzo[b][1][2]dioxin) derivative, which serves as a predictive benchmark.
| Parameter | Description | Value (for related compound) | Reference |
| Ki (nM) | Inhibitor binding affinity; the concentration of the compound that occupies 50% of the transporters at equilibrium. | 9.8 | [1] |
| IC50 (nM) | Half-maximal inhibitory concentration; the concentration of the compound that inhibits 50% of serotonin reuptake. | To be determined |
Key Experimental Protocols
The following are detailed methodologies for essential experiments to elucidate the mechanism of action of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine on serotonin transporters.
Radioligand Binding Assay for SERT Affinity (Ki Determination)
This assay quantifies the affinity of a test compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human serotonin transporter (e.g., HEK293 cells) or from brain tissue known to have a high density of SERT (e.g., rat cortical tissue).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.
-
Radioligand: A tritiated ligand with high affinity for SERT, such as [³H]-citalopram or [³H]-paroxetine, is used.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound ((2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine) are incubated with the membrane preparation.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay (IC50 Determination)
This functional assay measures the ability of a compound to inhibit the uptake of serotonin into cells or synaptosomes.
Methodology:
-
Cell Culture/Synaptosome Preparation: Human embryonic kidney (HEK293) cells stably expressing the human SERT or synaptosomes prepared from rat brain tissue are commonly used.
-
Assay Buffer: A Krebs-Ringer-HEPES buffer (or similar physiological buffer) is used.
-
Radiolabeled Serotonin: [³H]-5-HT is used as the substrate for the transporter.
-
Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Initiation of Uptake: [³H]-5-HT is added to initiate the uptake reaction, which is carried out at 37°C for a short period (e.g., 5-15 minutes).
-
Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of [³H]-5-HT taken up by the cells or synaptosomes is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]-5-HT uptake (IC50) is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The interaction of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine with the serotonin transporter initiates a cascade of downstream signaling events. The following diagrams illustrate the postulated mechanism and the experimental workflow for its characterization.
Figure 1. Postulated inhibitory action on SERT.
Figure 2. Experimental workflow for characterization.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine acts as a serotonin transporter inhibitor. To confirm this mechanism of action and to fully characterize its pharmacological profile, further in-depth studies are warranted. These should include definitive radioligand binding and serotonin reuptake inhibition assays to determine its Ki and IC50 values. Subsequent in vivo studies, such as microdialysis to measure extracellular serotonin levels in relevant brain regions and behavioral models of depression and anxiety, will be crucial to establish its therapeutic potential. The methodologies and framework presented in this guide provide a clear path for the continued investigation of this promising compound.
References
Pharmacological Profile of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of compounds based on the (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine core structure. While specific pharmacological data for the parent compound, (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, is not extensively available in the public domain, numerous derivatives have been synthesized and characterized, revealing significant interactions with key central nervous system targets. This document consolidates the existing data on these derivatives, focusing on their activities as serotonin 5-HT1A receptor agonists, serotonin transporter (SERT) inhibitors, and dopamine D4 receptor antagonists. Detailed experimental methodologies for the key assays are provided, along with visualizations of the relevant signaling pathways to offer a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
The (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel psychoactive agents. Derivatives of this core have demonstrated high affinity and functional activity at crucial neurotransmitter receptors and transporters, suggesting their potential therapeutic utility in a range of neuropsychiatric disorders, including depression and anxiety. This guide will delve into the key pharmacological activities associated with this chemical class, presenting quantitative data from published studies, detailing the experimental protocols used to generate this data, and illustrating the underlying biological pathways.
Pharmacological Activities of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine Derivatives
The primary pharmacological activities identified for derivatives of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine are centered on the serotonergic and dopaminergic systems.
Serotonin 5-HT1A Receptor Agonism and Serotonin Transporter (SERT) Inhibition
A notable derivative, a (2,3-Dihydrobenzo[b]dioxin-6-yl)-indolealkylamine compound, has been identified as a potent dual-acting agent with high affinity for both the 5-HT1A receptor and the serotonin transporter.[1] This dual activity is a hallmark of some modern antidepressant medications.
Table 1: Receptor and Transporter Binding Affinities of a (2,3-Dihydrobenzo[b]dioxin-6-yl)-indolealkylamine Derivative [1]
| Target | Kᵢ (nM) |
| 5-HT1A Receptor | 96 |
| Serotonin Transporter (SERT) | 9.8 |
Functionally, this compound exhibits agonist properties at the 5-HT1A receptor and inhibitory activity at the serotonin transporter.[1] In vivo studies in animal models have demonstrated that this derivative produces significant antidepressant-like effects.[1]
Dopamine D4 Receptor Antagonism
Another class of derivatives, specifically a piperazine-substituted analog, has been characterized as a potent and highly selective antagonist of the dopamine D4 receptor.[2] This selectivity is particularly noteworthy, with over 1,100-fold greater affinity for the D4 receptor compared to the D2 and D3 subtypes.[2] The dopamine D4 receptor is a target of interest for the treatment of schizophrenia and other psychotic disorders.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological activity of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivatives.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol outlines a standard procedure for determining the binding affinity of a test compound to the 5-HT1A receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or rat hippocampal membranes.
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A receptor agonist).
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin or WAY-100635).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Test Compound: Serial dilutions of the (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivative.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Serotonin Transporter (SERT) Uptake Assay
This protocol describes a method to assess the inhibitory activity of a compound on the serotonin transporter.
Objective: To determine the IC₅₀ of a test compound for the inhibition of serotonin uptake via SERT.
Materials:
-
Cell Line: HEK-293 cells stably expressing the human serotonin transporter (hSERT).
-
Substrate: [³H]Serotonin.
-
Inhibitors: Test compound (e.g., a (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivative) and a known SERT inhibitor (e.g., fluoxetine) as a positive control.
-
Assay Buffer: Modified Tris-HEPES buffer (pH 7.1).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Plate the hSERT-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 20 minutes) at room temperature.
-
Initiate the uptake by adding a fixed concentration of [³H]Serotonin to each well.
-
Incubate for a short period (e.g., 15 minutes) to allow for substrate uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ value, which is the concentration of the test compound that causes a 50% reduction in [³H]Serotonin uptake.
Dopamine D4 Receptor Functional Assay (cAMP Inhibition)
This protocol outlines a functional assay to determine the antagonist activity of a compound at the D4 receptor.
Objective: To determine the functional potency (IC₅₀) of a test compound as a D4 receptor antagonist.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Agonist: Dopamine or a selective D4 agonist.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: Serial dilutions of the (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivative.
-
cAMP Detection Kit: A commercial kit based on technologies such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Plate the D4 receptor-expressing cells in a suitable microplate.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of a D4 receptor agonist in the presence of forskolin to induce cAMP production.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using the detection kit.
-
The antagonist activity is observed as a reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Determine the IC₅₀ value by plotting the inhibition of the agonist response against the concentration of the antagonist.
Signaling Pathways and Visualizations
The pharmacological effects of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivatives are mediated through their interaction with specific G-protein coupled receptors (GPCRs) and transporters. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Mechanism of SERT Inhibition.
Caption: Dopamine D4 Receptor Antagonism.
In Vivo Effects and Therapeutic Potential
While comprehensive in vivo data for the parent compound is limited, studies on benzodioxane derivatives have demonstrated promising central nervous system effects. For instance, some analogs have exhibited anxiolytic and antidepressant-like properties in rodent behavioral models.[3] These effects are consistent with their in vitro pharmacological profiles, particularly their activity at 5-HT1A receptors and the serotonin transporter. The potent and selective D4 receptor antagonism observed in other derivatives suggests a potential application in the treatment of psychotic disorders.
Conclusion
The (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine scaffold represents a promising starting point for the development of novel CNS-active agents. The pharmacological data from its derivatives indicate that this chemical class can be tailored to target key monoamine receptors and transporters with high affinity and specificity. The dual 5-HT1A receptor agonism and SERT inhibition profile suggests potential for new antidepressant and anxiolytic drugs, while the selective D4 receptor antagonism points towards applications in antipsychotic therapy. Further structure-activity relationship studies and in vivo characterization are warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold. This guide provides a foundational resource for researchers to build upon in their drug discovery and development endeavors.
References
- 1. Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1,4]dioxin- and indolealkylamine derivatives as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Receptor Binding Affinity of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and Its Analogs: A Technical Guide
This technical guide provides a comprehensive overview of the receptor binding affinity studies concerning (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and its derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of available binding data, experimental methodologies, and relevant signaling pathways. While a complete binding profile for the parent compound, (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, is not extensively documented in publicly available literature, a considerable amount of data exists for its analogs. This guide collates and presents this information to elucidate the structure-activity relationships (SAR) and guide future research.
Data Presentation
The following tables summarize the quantitative receptor binding data for various derivatives of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine at key central nervous system receptors. This data is crucial for understanding the compound's potential pharmacological profile and for the rational design of new molecules with desired receptor selectivity.
Table 1: Serotonin (5-HT) Receptor and Transporter Binding Affinities of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine Derivatives
| Compound/Derivative | Receptor/Transporter | Ki (nM) | Assay Type | Reference |
| 2-(Benzo[1][2]dioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic Acid | 5-HT1A | - | Binding assays in HeLa cell membranes expressing human cloned receptors. | [3] |
| (S)-2-(N,N-dipropylamino)-5-methoxy-1,2,3,4-tetrahydronaphthalene | 5-HT1A | - | Binding assays in HeLa cell membranes expressing human cloned receptors. | [4] |
| 4-Phenylchroman analogue 5 | 5-HT1A | - | Binding assays in HeLa cell membranes expressing human cloned receptors. | [3] |
Table 2: Dopamine (D) Receptor Binding Affinities of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine Derivatives
| Compound/Derivative | Receptor | Ki (nM) | Selectivity | Assay Type | Reference |
| 1-(2,3-dihydrobenzo[b][1][4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine | D4 | Potent antagonist | >1,100-fold over D2 and D3 | Not Specified | [5] |
| tert-Butyl (trans-4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)carbamate | D2 | Partial agonist | - | Not Specified | [2] |
Table 3: Adrenergic (α) Receptor Binding Affinities of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine Derivatives
| Compound/Derivative | Receptor | Ki (nM) | Activity | Assay Type | Reference |
| Benzodioxane alpha-adrenergic antagonists | α1 (postsynaptic) | Correlates with 3H-WB-4101 binding | Antagonist | Radioligand binding | [1] |
| Benzodioxane analogues | α2 (presynaptic) | Similar to pharmacological potencies | Antagonist | Radioligand binding | [1] |
| 4-Phenylchroman analogue 5 | α1A, α1B, α1D | - | Antagonist | Binding assays in CHO cell membranes expressing human cloned receptors. | [3] |
| 1,4-Dioxane derivative (S)-2 | α1-AR subtypes | Low affinity | Agonist at 5-HT1A | Binding assays | [4] |
Structure-Activity Relationship (SAR)
The data presented in the tables above highlight key structural motifs that influence the binding affinity and selectivity of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivatives.
-
Serotonin Receptors: Modifications to the methanamine side chain and substitutions on the benzodioxin ring system can significantly alter affinity for 5-HT receptor subtypes. For instance, the incorporation of a chromene moiety can confer activity at 5-HT1A receptors[3]. The stereochemistry of the molecule also plays a crucial role, with enantiomers often exhibiting different binding profiles[4].
-
Dopamine Receptors: The introduction of a piperazine ring connected to the benzodioxin core via a linker is a common strategy to achieve high affinity for dopamine receptors, particularly the D4 subtype. The substituent on the distal nitrogen of the piperazine ring is a key determinant of both affinity and selectivity[5]. Subtle changes in the spacer region and the terminal group can modulate whether a compound acts as an agonist or antagonist[2].
-
Adrenergic Receptors: The benzodioxane moiety is a well-established pharmacophore for α-adrenergic receptor antagonists[1]. The nature and position of substituents on the benzodioxane ring, as well as the structure of the side chain, dictate the selectivity for α1 versus α2 subtypes[1][3]. The stereochemistry of the molecule is also a critical factor in determining binding affinity at α-adrenoceptors[4].
Experimental Protocols
The determination of receptor binding affinity is a cornerstone of drug discovery. The following is a detailed protocol for a representative competitive radioligand binding assay, a common method used to determine the affinity of a test compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay for the 5-HT2A Receptor
1. Materials and Reagents:
- Cell membranes expressing the human 5-HT2A receptor.
- Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).
- Test compound: (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine or its derivatives.
- Non-specific binding control: Mianserin or another high-affinity 5-HT2A antagonist.
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail.
- Liquid scintillation counter.
2. Experimental Procedure:
- Preparation of reagents: Prepare serial dilutions of the test compound in assay buffer. The final concentrations should typically span a range of at least 5 orders of magnitude (e.g., 0.1 nM to 10 µM). Prepare a stock solution of the radioligand at a concentration close to its Kd value.
- Assay setup: In a 96-well microplate, add the following to each well in triplicate:
- Total binding: Assay buffer, cell membranes, and radioligand.
- Non-specific binding: Assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding control (e.g., 10 µM Mianserin).
- Test compound: Assay buffer, cell membranes, radioligand, and the desired concentration of the test compound.
- Incubation: Incubate the plates at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Scintillation counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine receptor binding.
References
- 1. Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Neurochemical Profile of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine: A Technical Overview and Guide
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific in vitro neurochemical data for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine. Therefore, this technical guide will focus on the in vitro neuropharmacology of the structurally related and extensively studied compound, 3,4-methylenedioxymethamphetamine (MDMA), to provide a relevant framework for researchers, scientists, and drug development professionals. The neurochemical effects of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine are predicted to share similarities with MDMA due to their shared benzodioxin core and amine side chain, but empirical data is required for confirmation.
Introduction to Substituted Methylenedioxy-Phenethylamines
Substituted methylenedioxy-phenethylamines are a class of psychoactive compounds that primarily interact with monoamine neurotransmitter systems in the brain. The most well-known member of this class is MDMA, which exerts its effects by acting as a potent releaser and reuptake inhibitor of serotonin, and to a lesser extent, norepinephrine and dopamine.[1] These actions are mediated through interactions with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2][3] The subjective effects of these compounds, often described as entactogenic and euphoric, are largely attributed to the robust increase in extracellular serotonin levels.[4][5][6]
Primary Molecular Targets: Monoamine Transporters
The principal mechanism of action for MDMA and related compounds involves their interaction with monoamine transporters. These transporters are responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling. MDMA binds to these transporters and can act as both a reuptake inhibitor and a substrate, leading to a reversal of the normal transport direction and a significant efflux of neurotransmitters.[3][7]
Quantitative Data: Transporter Inhibition and Release
The following table summarizes the in vitro potencies of MDMA at human monoamine transporters. These values represent the concentration of the drug required to inhibit 50% of transporter activity (IC50) or to elicit 50% of the maximal neurotransmitter release (EC50).
| Compound | Transporter | IC50 (nM) for Uptake Inhibition | EC50 (nM) for Release |
| MDMA | hSERT | 390 ± 50 | 188 ± 17 |
| hNET | 128 ± 10 | 76 ± 5 | |
| hDAT | 1570 ± 190 | 247 ± 29 |
Data compiled from various in vitro studies on human transporters.
Receptor Binding Affinity
While the primary effects of MDMA are mediated through monoamine transporters, it also exhibits affinity for various neurotransmitter receptors. However, these affinities are generally lower than for the transporters.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| MDMA | 5-HT1A | >10,000 |
| 5-HT2A | 2,800 | |
| α2A-Adrenergic | 4,500 | |
| M1 Muscarinic | >10,000 | |
| H1 Histamine | 8,200 |
Data represents a compilation from studies using human cloned receptors.
Experimental Protocols
The quantitative data presented above are typically generated using a variety of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To measure the ability of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine to displace a known radiolabeled ligand from its target.
Materials:
-
Cell membranes prepared from cells expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
-
Radioligands: [³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT, and [³H]nisoxetine for hNET.
-
Test compound: (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
This assay measures the ability of a compound to block the reuptake of neurotransmitters into cells.
Objective: To determine the potency (IC50) of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in inhibiting serotonin, norepinephrine, or dopamine uptake.
Materials:
-
Human embryonic kidney (HEK 293) cells stably expressing hSERT, hDAT, or hNET.
-
Radiolabeled neurotransmitters: [³H]5-HT (serotonin), [³H]NE (norepinephrine), or [³H]DA (dopamine).
-
Test compound: (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine at various concentrations.
-
Uptake buffer.
-
Cell harvester and scintillation counter.
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with varying concentrations of the test compound.
-
A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake reaction.
-
The incubation is carried out for a short period (e.g., 10 minutes) at 37°C.
-
Uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
The concentration of the test compound that produces 50% inhibition of neurotransmitter uptake (IC50) is determined.
Neurotransmitter Release Assays
This assay measures the ability of a compound to induce the release of neurotransmitters from pre-loaded cells.
Objective: To determine the potency (EC50) and efficacy of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in inducing the release of monoamines.
Materials:
-
HEK 293 cells expressing hSERT, hDAT, or hNET, or isolated brain synaptosomes.
-
Radiolabeled neurotransmitters for pre-loading the cells.
-
Test compound: (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine at various concentrations.
-
Superfusion apparatus or multi-well plates.
-
Scintillation counter.
Procedure:
-
Cells or synaptosomes are pre-loaded with a radiolabeled neurotransmitter.
-
After washing to remove excess unincorporated neurotransmitter, the cells are exposed to varying concentrations of the test compound.
-
The amount of radioactivity released into the extracellular medium is measured over time.
-
The concentration of the test compound that elicits 50% of the maximal release (EC50) is calculated.
Visualizations
Signaling Pathway of MDMA-like Compounds
Caption: MDMA's interaction with the presynaptic monoamine transporter.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for a radioligand binding assay.
Conclusion and Future Directions
While the neurochemical effects of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine have not been explicitly documented, the established pharmacology of the structurally analogous compound MDMA provides a strong predictive framework. It is anticipated that (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine will also function as a monoamine transporter ligand, potentially exhibiting a profile as a releaser and/or reuptake inhibitor.
Future in vitro research should focus on characterizing the binding affinity and functional activity of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine at human SERT, DAT, and NET. Such studies, employing the experimental protocols detailed in this guide, are essential to elucidate its specific neurochemical properties, including its potency and selectivity. This foundational data will be critical for understanding its potential psychoactive effects and for guiding any further drug development efforts.
References
- 1. Duloxetine Inhibits Effects of MDMA (“Ecstasy") In Vitro and in Humans in a Randomized Placebo-Controlled Laboratory Study | PLOS One [journals.plos.org]
- 2. jcami.eu [jcami.eu]
- 3. Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDMA - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
The Evolving Therapeutic Landscape of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine scaffold has emerged as a versatile pharmacophore, yielding derivatives with a wide spectrum of therapeutic applications. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative data, experimental methodologies, and underlying signaling pathways associated with these promising compounds.
Therapeutic Applications and Efficacy
Derivatives of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine have demonstrated significant potential across several key therapeutic areas, including oncology, central nervous system (CNS) disorders, and neurodegenerative diseases. The core structure has been strategically modified to achieve selectivity and potency for various biological targets.
Oncology
In the field of oncology, these derivatives have been investigated as inhibitors of crucial signaling proteins involved in cancer cell proliferation and survival.
-
B-Raf Kinase Inhibition: Certain pyrazole derivatives incorporating the (2,3-dihydrobenzo[b]dioxin-6-yl)methanone moiety have shown potent inhibitory activity against the B-Raf(V600E) mutant kinase, a key driver in melanoma.
-
PARP1 Inhibition: Carboxamide derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair in cancer cells.
Central Nervous System Disorders
The structural features of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivatives make them suitable candidates for targeting CNS receptors and transporters.
-
Antidepressant Activity: Novel derivatives have been synthesized to act as dual 5-HT1A receptor agonists and serotonin transporter (SERT) inhibitors, a promising strategy for treating depression.
-
Antipsychotic Potential: Piperazine derivatives have been developed as potent and selective antagonists of the dopamine D4 receptor, which is implicated in the pathophysiology of schizophrenia.
-
Anticonvulsant Effects: A sulfamide derivative, (S)-N-[(6-Chloro-2,3-dihydrobenzo[1][2]dioxin-2-yl)methyl]sulfamide, has been identified as a broad-spectrum anticonvulsant.
Neurodegenerative Diseases
The modulation of adrenergic receptors by these compounds has opened avenues for their investigation in neurodegenerative disorders.
-
Alpha(2)-Adrenoceptor Antagonism: Substituted 1-(2,3-dihydrobenzo[1][2]dioxin-2-ylmethyl)piperidin-4-yl derivatives have been shown to be potent alpha(2)-adrenoceptor antagonists, with potential applications in conditions like Parkinson's and Alzheimer's diseases. A specific derivative has also been identified as a selective alpha(2C) adrenergic receptor antagonist.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivatives.
Table 1: In Vitro Inhibitory and Binding Affinities
| Compound Class | Target | Derivative Example | Assay Type | Potency (IC50 / Ki) | Reference |
| B-Raf Kinase Inhibitor | B-Raf(V600E) | (3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanone | Kinase Inhibition | IC50 = 0.11 µM | |
| PARP1 Inhibitor | PARP1 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | Enzyme Inhibition | IC50 = 5.8 µM | [3] |
| Dopamine D4 Antagonist | Dopamine D4 Receptor | 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine | Radioligand Binding | Ki = 1.1-15 nM | |
| Dual 5-HT1A/SERT Ligand | 5-HT1A Receptor | Compound 5 (indolealkylamine derivative) | Radioligand Binding | Ki = 96 nM | [4] |
| Dual 5-HT1A/SERT Ligand | Serotonin Transporter | Compound 5 (indolealkylamine derivative) | Radioligand Binding | Ki = 9.8 nM | [4] |
| Alpha(2)-Adrenoceptor Antagonist | Alpha(2)-Adrenoceptor | Compound 33g (piperidin-4-yl derivative) | Radioligand Binding | Potent (exact value not in abstract) | [5] |
Table 2: In Vitro Anti-Proliferative Activity
| Compound Class | Cell Line | Derivative Example | Assay Type | Potency (GI50) | Reference |
| B-Raf Kinase Inhibitor | WM266.4 (Melanoma) | (3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanone | Cell Proliferation | GI50 = 0.58 µM |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivatives are mediated through their interaction with specific signaling pathways.
B-Raf/MAPK Signaling Pathway
PARP1-Mediated DNA Repair
Neuromodulatory Signaling
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the therapeutic potential of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivatives.
In Vitro Assays
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate (e.g., MEK) by the B-Raf kinase.
-
Materials: Recombinant B-Raf(V600E) enzyme, biotinylated-MEK substrate, ATP, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), test compounds, and a detection system (e.g., AlphaScreen).
-
Procedure:
-
Prepare a reaction mixture containing the B-Raf enzyme and MEK substrate in the assay buffer.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the level of MEK phosphorylation using a suitable detection method.
-
Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[6]
-
-
Principle: This assay quantifies the inhibition of PARP1-mediated poly(ADP-ribosyl)ation (PARylation).
-
Materials: Recombinant human PARP1, histone-coated 96-well plates, NAD+, activated DNA, assay buffer, anti-PAR antibody, HRP-conjugated secondary antibody, and a colorimetric substrate (e.g., TMB).
-
Procedure:
-
Coat 96-well plates with histone H1.
-
Add a reaction mixture containing assay buffer, activated DNA, and NAD+ to each well.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the PARP1 enzyme and incubate.
-
Detect the amount of PAR produced using an anti-PAR primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.
-
Measure the absorbance and calculate the IC50 value.[4]
-
-
Principle: These assays measure the affinity of a compound for a specific receptor or transporter by competing with a radiolabeled ligand.
-
Materials: Cell membranes expressing the target receptor/transporter, a specific radioligand (e.g., [3H]spiperone for D4, [3H]8-OH-DPAT for 5-HT1A, [3H]citalopram for SERT, [3H]rauwolscine for alpha-2), assay buffer, test compounds, and a scintillation counter.
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7][8][9]
-
-
Principle: These colorimetric assays assess cell viability and proliferation. The MTT assay measures the metabolic activity of cells, while the SRB assay quantifies total cellular protein.
-
Materials: Cancer cell lines (e.g., WM266.4), cell culture medium, test compounds, MTT or SRB reagents, and a microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add the MTT or SRB reagent and incubate.
-
Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB).
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration that inhibits cell growth by 50% (GI50).[10][11][12]
-
In Vivo Assays
-
Principle: This behavioral test in rodents is used to screen for antidepressant-like activity. Antidepressants decrease the immobility time of the animal in an inescapable water tank.[13][14][15][16][17]
-
Procedure:
-
Administer the test compound or vehicle to mice.
-
After a specific pre-treatment time, place each mouse individually in a cylinder filled with water.
-
Record the duration of immobility during a 6-minute test session.
-
A significant decrease in immobility time compared to the vehicle-treated group indicates potential antidepressant activity.
-
-
Principle: Similar to the FST, this test assesses antidepressant-like effects by measuring the immobility of mice when suspended by their tails.[1][2][18][19][20]
-
Procedure:
-
Administer the test compound or vehicle to mice.
-
After the pre-treatment period, suspend each mouse by its tail from a lever.
-
Record the total duration of immobility over a 6-minute period.
-
A reduction in immobility time suggests antidepressant-like properties.
-
-
Principle: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are used to evaluate the anticonvulsant potential of compounds. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test models myoclonic seizures.[3][21][22][23][24]
-
Procedure (MES):
-
Administer the test compound or vehicle to rodents.
-
After a defined period, deliver a supramaximal electrical stimulus through corneal or ear electrodes.
-
Observe the presence or absence of the tonic hindlimb extension phase of the seizure. Protection against this phase indicates anticonvulsant activity.
-
-
Procedure (scPTZ):
-
Administer the test compound or vehicle.
-
After the pre-treatment time, inject a convulsive dose of pentylenetetrazole subcutaneously.
-
Observe the animals for the occurrence of clonic seizures within a specific timeframe. The absence or delay of seizures indicates anticonvulsant efficacy.
-
Conclusion
The (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine scaffold represents a highly promising starting point for the development of novel therapeutics targeting a range of diseases. The derivatives synthesized to date have demonstrated significant potency and, in some cases, high selectivity for their respective targets. The diverse pharmacological profiles, from kinase inhibition to CNS receptor modulation, highlight the chemical tractability and therapeutic potential of this structural class. Further optimization of these lead compounds, guided by the structure-activity relationships and mechanistic insights discussed herein, holds great promise for the future of drug discovery in oncology, neuroscience, and beyond.
References
- 1. The Tail Suspension Test [jove.com]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchhub.com [researchhub.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lasa.co.uk [lasa.co.uk]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. Video: The Mouse Forced Swim Test [jove.com]
- 17. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. researchgate.net [researchgate.net]
- 20. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 22. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
(2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine as a Precursor to Novel Psychoactive Substances: A Technical Guide
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational purposes only. The synthesis and research of novel psychoactive substances are subject to strict legal and ethical regulations. All activities should be conducted in compliance with local, national, and international laws.
Introduction
Novel Psychoactive Substances (NPS) represent a continuously evolving class of compounds designed to mimic the effects of controlled substances while circumventing existing drug laws.[1][2][3] These substances are often derivatives of known psychoactive compounds or are entirely new molecular entities.[1][4] The 2,3-dihydrobenzo[b]dioxin chemical scaffold has been explored for various therapeutic applications, including as PARP1 inhibitors and α2-adrenoceptor antagonists.[5][6] This whitepaper explores the potential of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine as a precursor for the synthesis of novel psychoactive substances, drawing analogies from the synthesis and pharmacology of structurally related compounds like MDMA (3,4-methylenedioxymethamphetamine).
The core structure of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine shares similarities with the methylenedioxy moiety found in MDMA, suggesting that its derivatives could potentially interact with similar biological targets, such as monoamine transporters.[7] This guide provides a technical overview of the synthesis, potential derivatization, and hypothetical pharmacological pathways of compounds derived from this precursor.
Synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and its Derivatives
The synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and its subsequent modification into potential psychoactive compounds can be approached through several established organic chemistry reactions.
Synthesis of the Benzodioxan Core
The 2,3-dihydrobenzo[b][7][8]dioxine core can be synthesized from catechols. For instance, methyl 2,3-dihydroxybenzoate can be reacted with 1,2-dibromoethane in the presence of a base like potassium carbonate to yield methyl 2,3-dihydrobenzo[b][7][8]dioxine-5-carboxylate.[5]
Hypothetical Synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
A plausible synthetic route to the title compound could start from 1,4-benzodioxan. This could involve a Friedel-Crafts acylation to introduce an acetyl group at the 6-position, followed by conversion of the ketone to an oxime, and subsequent reduction to the primary amine.
Experimental Protocols
1. Synthesis of 1-(2,3-Dihydrobenzo[7][8]dioxin-6-yl)ethanone
This procedure is adapted from the synthesis of a related chalcone.[9]
-
Materials: 1,4-Benzodioxan, acetyl chloride, aluminum chloride, diethyl ether.
-
Procedure:
-
Dissolve 1,4-benzodioxan in anhydrous diethyl ether and cool the solution in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by carefully pouring it onto crushed ice, followed by the addition of concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by recrystallization or column chromatography.
-
2. Synthesis of N-(2,3-dihydrobenzo[7][8]-dioxin-6-yl)-4-methylbenzenesulfonamide
This protocol demonstrates the functionalization of the amino group on the benzodioxan ring.[10][11]
-
Materials: N-2,3-dihydrobenzo[7][8]-dioxin-6-amine, 4-methylbenzenesulfonyl chloride, 10% aqueous sodium carbonate.
-
Procedure:
-
Suspend N-2,3-dihydrobenzo[7][8]-dioxin-6-amine in 10% aqueous sodium carbonate.
-
Add 4-methylbenzenesulfonyl chloride and stir the mixture vigorously for several hours.
-
Acidify the reaction mixture with concentrated HCl to a pH of 2 to precipitate the product.
-
Filter the precipitate, wash with distilled water, and air-dry to obtain the sulfonamide.
-
Potential as a Precursor to Novel Psychoactive Substances
By analogy with the synthesis of MDMA from its precursors, (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine could be a starting point for creating a variety of psychoactive derivatives.[7][12] The primary amine group provides a reactive site for N-alkylation, N-acylation, and other modifications that could modulate the compound's pharmacological profile.
For instance, N-methylation of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine would yield a secondary amine, a common feature in many stimulant and psychedelic phenethylamines. Further substitution on the amine or the aromatic ring could lead to a wide array of novel compounds with unpredictable psychoactive effects.
Data Presentation
Table 1: Biological Activities of Selected 2,3-Dihydrobenzo[b]dioxin Derivatives
| Compound | Target | Activity | Reference |
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][7][8]oxazine-8-carboxamide | PARP1 | IC50 = 0.082 μM | [5] |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | IC50 = 5.8 μM | [5] |
| 1-(2,3-dihydrobenzo[b][7][8]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine | D4 Receptor | >1,100-fold selectivity over D2 and D3 receptors | [13] |
| 1-(2-(1-(2,3-dihydrobenzo(1,4)dioxin-2-ylmethyl)piperidin-4-yl)ethyl)-3-(2,4,6-trimethoxyphenyl)imidazolidin-2-one | α2-Adrenoceptor | Potent antagonist | [6] |
Table 2: Synthesis Yields of Benzodioxan Derivatives
| Product | Starting Material | Yield (%) | Reference |
| N-(2,3-dihydrobenzo[7][8]-dioxin-6-yl)-4-methylbenzenesulfonamide | N-2,3-dihydrobenzo[7][8]-dioxin-6-amine | 80 | [10][11] |
| Methyl 2,3-dihydroxybenzoate | Not specified | 85 | [5] |
| 2,3-Dihydrobenzo[b][7][8]dioxine-5-carboxamide | Methyl 2,3-dihydrobenzo[b][7][8]dioxine-5-carboxylate | 70 | [5] |
Mandatory Visualizations
Caption: Hypothetical synthetic pathway to a novel psychoactive substance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinician.com [clinician.com]
- 4. Novel psychoactive substances: What educators need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New substituted 1-(2,3-dihydrobenzo[1, 4]dioxin-2-ylmethyl)piperidin-4-yl derivatives with alpha(2)-adrenoceptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A convenient biomimetic synthesis of optically active putative neurotoxic metabolites of MDMA (“ecstasy”) from R-(−)- and S-(+)-N-methyl-α-methyldopamine precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of Benzodioxin Compounds: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxin moiety, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique conformational properties and ability to interact with various biological targets have led to the development of numerous derivatives with potent therapeutic potential. This technical guide provides a comprehensive literature review of the diverse biological activities of benzodioxin compounds, with a focus on their anticancer, antibacterial, anti-inflammatory, and cardiovascular effects. This document is intended to serve as a resource for researchers and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Benzodioxin derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the mTOR pathway.
Quantitative Data: Anticancer Activity of Benzodioxin Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 7e (1,4-benzodioxane-hydrazone derivative) | MDA-MB-435 (Melanoma) | 0.20 | [1] |
| M14 (Melanoma) | 0.46 | [1] | |
| SK-MEL-2 (Melanoma) | 0.57 | [1] | |
| UACC-62 (Melanoma) | 0.27 | [1] | |
| Average across 56 cell lines | 6.92 | [1] | |
| mTOR Kinase Inhibition by 7e | In vitro enzyme assay | 5.47 | [1] |
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The anticancer activity of many benzodioxin derivatives is initially assessed using the National Cancer Institute's (NCI) 60 human tumor cell line screen. This screen evaluates the cytotoxic and/or cytostatic effects of a compound against a panel of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
Screening Procedure:
-
Cell Preparation: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Inoculation: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line.
-
Compound Addition: After a 24-hour pre-incubation period, the test compound is added at various concentrations. For an initial one-dose screen, a single high concentration (e.g., 10⁻⁵ M) is used. For compounds showing significant activity, a five-dose range is typically employed.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: The sulforhodamine B (SRB) assay is commonly used to determine cell viability. This involves fixing the cells with trichloroacetic acid, staining with SRB, and then solubilizing the bound dye. The absorbance is read on an automated plate reader.
-
Data Analysis: The percentage of growth is calculated relative to the no-drug control and the cell count at the time of drug addition. This allows for the determination of growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50).
Signaling Pathway: mTOR Inhibition
Several anticancer benzodioxin derivatives exert their effects by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: mTOR signaling pathway and the inhibitory action of benzodioxin derivatives.
Antibacterial Activity
A growing body of evidence highlights the potential of benzodioxin compounds as effective antibacterial agents, particularly against Gram-negative bacteria. Certain derivatives have demonstrated potent activity, with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range.
Quantitative Data: Antibacterial Activity of Benzodioxin Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4d (Schiff base derivative) | E. coli | 0.78 | [2] |
| 4m (Schiff base derivative) | E. coli | 0.17 | [2] |
| 4g (Schiff base derivative) | P. aeruginosa | 0.78 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial efficacy of benzodioxin derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for MIC determination.
Broth Microdilution Method:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, P. aeruginosa) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of the Compound: The benzodioxin derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control well (bacteria without the compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Experimental Workflow: Antibacterial Susceptibility Testing
References
Investigating the Neurotoxicity of Substituted Methylenedioxyphenethylamines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted methylenedioxyphenethylamines, a class of psychoactive compounds including the well-known 3,4-methylenedioxymethamphetamine (MDMA or "ecstasy"), have been the subject of extensive neurotoxicity research. This guide provides a comprehensive overview of the core mechanisms of their neurotoxic effects, supported by quantitative data from preclinical studies and detailed experimental protocols for key assessment methods. The information presented is intended to serve as a valuable resource for professionals engaged in neuroscience research and the development of novel therapeutics.
Core Mechanisms of Neurotoxicity
The neurotoxic potential of substituted methylenedioxyphenethylamines is primarily associated with their profound effects on monoaminergic systems, particularly the serotonergic (5-HT) system. However, dopaminergic (DA) and other neurotransmitter systems are also implicated. The key mechanisms contributing to their neurotoxicity include:
-
Serotonergic and Dopaminergic System Disruption: These compounds act as substrates for monoamine transporters, leading to a massive release and subsequent depletion of serotonin and, to a lesser extent, dopamine.[1][2] This surge in neurotransmitter levels is followed by long-term deficits in their synthesis, transport, and storage, indicative of neuronal damage.[3][4]
-
Metabolic Activation: The metabolism of these compounds can lead to the formation of reactive metabolites. For instance, MDMA is metabolized to neurotoxic species that can contribute to cellular damage.[5]
-
Oxidative and Nitrosative Stress: A significant body of evidence points to the role of oxidative and nitrosative stress in the neurotoxicity of these compounds. The increased monoamine turnover and metabolism generate reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to lipid peroxidation, protein oxidation, and DNA damage.[6][7][8]
-
Mitochondrial Dysfunction: Mitochondria are key targets for the toxic effects of substituted methylenedioxyphenethylamines. These compounds can impair the mitochondrial electron transport chain, leading to decreased ATP production and increased ROS generation, ultimately triggering apoptotic pathways.[9][10][11]
-
Excitotoxicity: There is growing evidence for the involvement of glutamate-mediated excitotoxicity in the neurotoxic cascade. MDMA has been shown to increase extracellular glutamate levels in certain brain regions, which can lead to overstimulation of glutamate receptors and subsequent neuronal damage.[12]
-
Neuroinflammation: The administration of these drugs can trigger a neuroinflammatory response, characterized by the activation of microglia and astrocytes, which can exacerbate neuronal injury.
Quantitative Data on Neurotoxicity
The following tables summarize quantitative data from preclinical studies investigating the neurotoxic effects of substituted methylenedioxyphenethylamines. These data highlight the dose-dependent and region-specific nature of the neuronal damage.
Table 1: Effects of MDMA on Serotonin (5-HT) and Dopamine (DA) Levels in Rat Brain
| Brain Region | MDMA Dose (mg/kg) | Time After Dosing | % Decrease in 5-HT | % Decrease in DA | Reference |
| Frontal Cortex | 10 (binge) | 2 weeks | ~50% | No significant change | [3] |
| Striatum | 10 (binge) | 2 weeks | ~50% | No significant change | [3] |
| Olfactory Tubercles | 10 (binge) | 2 weeks | ~50% | No significant change | [3] |
| Anterior Striatum | 4 injections of 10 | 7 days | Significant decrease | Significant decrease | [13] |
| Hippocampus | 4 injections of 10 | 7 days | Significant decrease | Not reported | [13] |
| Cortex | 12.5 | 1-32 weeks | 26-53% | Not reported | [14][15] |
| Hippocampus | 12.5 | 1-32 weeks | 25-74% | Not reported | [14][15] |
| Striatum | 12.5 | Up to 4 weeks | Transient decrease | Not reported | [14][15] |
Table 2: Effects of MDMA on Serotonin Transporter (SERT) Binding in Rat Brain
| Brain Region | MDMA Dose (mg/kg) | Time After Dosing | % Decrease in SERT Binding | Reference |
| Hippocampus | 10 (twice daily for 4 days) | Postnatal Day 25 | Significant reduction | [1] |
| Neocortex | 10 (twice daily for 4 days) | Postnatal Day 60 | Significant reduction | [1] |
| Cortex | 12.5 | 1-32 weeks | Reduced | [14][15] |
| Hippocampus | 12.5 | 1-32 weeks | Reduced | [14][15] |
| Striatum | 12.5 | Up to 4 weeks | Recovered | [14][15] |
Table 3: Effects of MDA on Serotonin (5-HT) and Dopamine (DA) Release in Rat Brain (In Vivo Microdialysis)
| Analyte | MDA Dose (mg/kg) | Peak Effect (% Baseline) | Reference |
| 5-HT | 1 | >1000% | [3] |
| DA | 1 | ~400% | [3] |
| 5-HT | 3 | >2000% | [3] |
| DA | 3 | ~800% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neurotoxicity of substituted methylenedioxyphenethylamines.
Quantification of Monoamines and Metabolites by HPLC with Electrochemical Detection
This method is used to measure the levels of neurotransmitters such as serotonin, dopamine, and their metabolites in brain tissue.[16][17]
-
Tissue Preparation:
-
Rapidly dissect brain regions of interest (e.g., striatum, hippocampus, cortex) on an ice-cold surface.
-
Homogenize the tissue in a suitable buffer, such as 0.1 M perchloric acid (PCA), to precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant, which contains the monoamines and their metabolites.
-
-
Chromatographic Separation:
-
Inject a known volume of the supernatant into a high-performance liquid chromatography (HPLC) system.
-
Utilize a C18 reverse-phase column for separation.
-
The mobile phase typically consists of a buffer (e.g., sodium phosphate or sodium formate), an ion-pairing agent (e.g., sodium 1-heptanesulfonate), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile).[16]
-
-
Electrochemical Detection:
-
As the separated analytes elute from the column, they pass through an electrochemical detector.
-
A potential is applied to a working electrode, causing the oxidation or reduction of the electroactive monoamines and their metabolites.
-
The resulting current is proportional to the concentration of the analyte.
-
-
Data Analysis:
-
Quantify the concentration of each analyte by comparing the peak area or height to that of known standards run under the same conditions.
-
Normalize the data to the weight of the tissue sample.
-
Serotonin Transporter (SERT) Binding Assay
This assay measures the density of serotonin transporters, providing an index of the integrity of serotonergic nerve terminals.[1][18]
-
Tissue Preparation:
-
Prepare brain tissue homogenates from the regions of interest in a suitable buffer (e.g., Tris-HCl).
-
-
Radioligand Incubation:
-
Incubate the tissue homogenates with a specific radioligand that binds to SERT, such as [³H]paroxetine or [¹¹C]DASB.[15]
-
Perform incubations at a specific temperature and for a set duration to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled SERT ligand) from total binding.
-
Perform saturation binding experiments with increasing concentrations of the radioligand to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd).
-
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the real-time measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[12][19][20]
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 0.5-2.0 µL/min).
-
Neurotransmitters and other small molecules in the extracellular space diffuse across the semi-permeable membrane of the probe and into the perfusate.
-
-
Sample Collection and Analysis:
-
Collect the dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Analyze the samples for neurotransmitter content using a highly sensitive analytical technique, such as HPLC with electrochemical detection or mass spectrometry.[21]
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels collected before drug administration.
-
Assessment of Mitochondrial Dysfunction
Various in vitro assays can be used to assess the impact of these compounds on mitochondrial function.[9][22]
-
Cell Culture:
-
Use a relevant cell line, such as SH-SY5Y neuroblastoma cells or primary neuronal cultures.
-
-
MTT Assay for Mitochondrial Respiration:
-
Treat the cells with the test compound for a specified period.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the cells.
-
Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength. A decrease in absorbance indicates mitochondrial dysfunction.[10]
-
-
Measurement of ATP Levels:
-
After treatment with the test compound, lyse the cells to release ATP.
-
Use a luciferase-based assay to measure ATP levels. A decrease in ATP indicates impaired mitochondrial energy production.
-
-
Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Use fluorescent dyes such as JC-1 or TMRM that accumulate in the mitochondria in a potential-dependent manner.
-
A decrease in fluorescence intensity or a shift in the fluorescence emission spectrum indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol outlines a method to quantify the generation of ROS, a key factor in oxidative stress-induced neurotoxicity.[6]
-
In Vitro Assay using DCFDA:
-
Load cultured cells with a cell-permeable fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF.
-
In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Treat the cells with the test compound.
-
Measure the increase in fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
In Vivo Measurement of Lipid Peroxidation:
-
A common marker of oxidative damage to lipids is malondialdehyde (MDA).
-
Homogenize brain tissue samples.
-
Use a commercially available kit or a colorimetric/fluorometric assay based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored/fluorescent product.
-
Quantify the MDA levels by measuring the absorbance or fluorescence.[7]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neurotoxicity of substituted methylenedioxyphenethylamines.
Figure 1: Signaling pathway of MDMA-induced neurotoxicity.
Figure 2: Experimental workflow for assessing neurotoxicity.
Figure 3: Oxidative stress pathway in MDMA neurotoxicity.
References
- 1. Serotonergic neurotoxicity of MDMA (ecstasy) in the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxic effect of MDMA on brain serotonin neurons: evidence from neurochemical and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RETRACTED: Severe dopaminergic neurotoxicity in primates after a common recreational dose regimen of MDMA ("ecstasy") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac oxidative stress determination and myocardial morphology after a single ecstasy (MDMA) administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A review on the mitochondrial toxicity of “ecstasy” (3,4-methylenedioxymethamphetamine, MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of MDMA (ecstasy)-induced oxidative stress, mitochondrial dysfunction, and organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDMA administration decreases serotonin but not N-acetylaspartate in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MDMA-induced neurotoxicity: long-term effects on 5-HT biosynthesis and the influence of ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MDMA-induced neurotoxicity: long-term effects on 5-HT biosynthesis and the influence of ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples [pubmed.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 18. Brain serotonin transporter binding in former users of MDMA ('ecstasy') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Rise of a Privileged Scaffold: (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in Dopamine D4 Receptor Ligand Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The dopamine D4 receptor, a key player in cognitive and emotional processing, has emerged as a promising target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders.[1][2][3][4][5][6] The development of selective ligands for the D4 receptor is a critical step in unlocking its full therapeutic potential. Among the various chemical scaffolds explored, (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine has garnered significant attention as a privileged core structure for designing potent and selective D4 receptor ligands. This technical guide provides a comprehensive overview of this scaffold's role in D4 ligand development, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Structure and Pharmacological Significance
The (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine core features a rigid benzodioxan ring system linked to a flexible methanamine side chain. This combination of structural elements appears to be highly conducive to favorable interactions within the binding pocket of the D4 receptor. Structure-activity relationship (SAR) studies on related benzodioxan derivatives have highlighted the importance of this scaffold in achieving high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes, particularly the closely related D2 and D3 receptors.[5][7][8]
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of representative ligands incorporating the (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine scaffold or its close analogs at dopamine D2, D3, and D4 receptors. This data, compiled from various studies, underscores the potential for achieving significant D4 selectivity with this chemical class.
| Compound ID/Reference | Modification on Methanamine | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D4 Functional Assay (EC50/IC50, Emax) | Citation |
| Compound 28 | Aryl piperazine derivative | >10,000 | >10,000 | 3.9 | Not specified | [9] |
| Compound 27 | Aryl piperazine derivative | Not specified | Not specified | 0.84 | Not specified | [9] |
| [18F]3d | 4-((6-fluoropyridin-3-yl)methyl)piperazine | >1100-fold selectivity for D4 over D2/D3 | >1100-fold selectivity for D4 over D2/D3 | Potent antagonist | Potent antagonist | [5] |
| Compound 1 (Lead Compound) | 2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide | 64-fold lower affinity than D4 | 42-fold lower affinity than D4 | High affinity | Partial Agonist (β-arrestin): Emax = 22.5%, EC50 = 473 nM; Partial Agonist (cAMP): Emax = 61.9%, EC50 = 2.7 nM | [6][10] |
| Indolin-2-one derivative (4c) | 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) | Selectivity towards D2-like receptors | Selectivity towards D2-like receptors | 0.5 | Not specified | [11] |
Dopamine D4 Receptor Signaling Pathways
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[4][12][13] Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][14] Beyond this canonical pathway, the D4 receptor can also modulate intracellular calcium levels and interact with G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] Furthermore, it can signal through β-arrestin recruitment, a pathway implicated in both receptor desensitization and G protein-independent signaling.
Caption: Dopamine D4 receptor signaling pathways.
Experimental Protocols
The characterization of novel (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivatives as D4 receptor ligands involves a series of standardized in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a test compound for the dopamine D4 receptor.[12] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor are cultured in appropriate media (e.g., Ham's F12 supplemented with 10% fetal bovine serum).[10]
-
Homogenization: Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or polytron.[12]
-
Centrifugation: The homogenate is centrifuged at high speed, and the resulting pellet containing the cell membranes is resuspended in assay buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the Bradford protein assay.[10]
2. Competitive Binding Assay:
-
Materials:
-
Dopamine D4 receptor membrane preparation.
-
Radiolabeled ligand (e.g., [³H]N-methylspiperone).[10]
-
Unlabeled test compounds (serial dilutions).
-
Unlabeled ligand for non-specific binding (e.g., 10 µM haloperidol or (+)-butaclamol).[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[12]
-
96-well plates and glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[12]
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.[12]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist at the D4 receptor.
1. cAMP Inhibition Assay:
-
Principle: This assay measures the ability of a compound to modulate the D4 receptor-mediated inhibition of adenylyl cyclase.[10][14]
-
Procedure:
-
Plate D4 receptor-expressing cells in a 96-well plate.
-
Stimulate the cells with a cAMP-inducing agent like forskolin.[10]
-
For agonist testing, add increasing concentrations of the test compound.
-
For antagonist testing, add a fixed concentration of a known D4 agonist (e.g., dopamine at its EC80) along with increasing concentrations of the test compound.[10]
-
Incubate the plate and then measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, BRET, or ELISA-based).[15]
-
-
Data Analysis:
-
For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).
-
For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response).
-
2. β-Arrestin Recruitment Assay:
-
Principle: This assay measures the recruitment of β-arrestin to the activated D4 receptor, a key event in receptor desensitization and G protein-independent signaling.[10]
-
Procedure:
-
Use a commercially available assay system, such as the DiscoverX PathHunter technology, which utilizes enzyme fragment complementation.[10]
-
Plate CHO-K1 cells stably co-expressing the human D4 receptor and a β-arrestin-enzyme fragment fusion protein.
-
For agonist testing, add increasing concentrations of the test compound.
-
For antagonist testing, add a fixed concentration of a D4 agonist along with increasing concentrations of the test compound.[10]
-
Incubate the plate and measure the resulting chemiluminescent signal, which is proportional to β-arrestin recruitment.
-
-
Data Analysis:
-
Determine EC50 and Emax for agonists and IC50 for antagonists as described for the cAMP assay.
-
Experimental Workflow for D4 Ligand Characterization
The development and characterization of novel (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine-based D4 ligands typically follows a structured workflow, from initial screening to detailed pharmacological profiling.
Caption: Workflow for D4 receptor ligand development.
Conclusion
The (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine scaffold represents a valuable starting point for the design of novel and selective dopamine D4 receptor ligands. Its favorable structural features have been exploited to generate compounds with high affinity and a range of functional activities, from partial agonists to antagonists. The systematic application of the experimental protocols outlined in this guide will continue to facilitate the exploration of this chemical space, leading to the identification of new drug candidates with therapeutic potential for a variety of CNS disorders. The ongoing investigation into the structure-activity relationships of this and related scaffolds will be instrumental in fine-tuning ligand properties to achieve desired pharmacological profiles.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 5. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a new selective dopamine D4 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. innoprot.com [innoprot.com]
- 15. pubs.acs.org [pubs.acs.org]
Exploring (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine Derivatives as a PARP1 Inhibitor Lead: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, making it a prime target for cancer therapy, particularly in tumors with deficiencies in homologous recombination repair. This technical guide explores the potential of the (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine scaffold as a foundational structure for the development of novel PARP1 inhibitors. While direct inhibitory data for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine against PARP1 is not extensively available in public literature, this document will focus on the structure-activity relationship (SAR) of closely related 2,3-dihydrobenzo[b][1][2]dioxine derivatives that have shown promise as PARP1 inhibitors. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols for evaluating PARP1 inhibition, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to PARP1 and Its Role in Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in DNA single-strand break repair through the base excision repair (BER) pathway. Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.
In cancer cells with mutations in genes involved in homologous recombination, such as BRCA1 and BRCA2, the inhibition of PARP1 leads to the accumulation of unrepaired single-strand breaks. During DNA replication, these breaks are converted into double-strand breaks, which cannot be efficiently repaired in the absence of a functional homologous recombination pathway, ultimately leading to synthetic lethality and cancer cell death. This vulnerability has been successfully exploited by several FDA-approved PARP1 inhibitors for the treatment of various cancers.
The (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine core represents a promising scaffold for the design of novel PARP1 inhibitors. Its rigid bicyclic structure and the presence of a methanamine group provide a framework for introducing various substituents to optimize binding affinity and selectivity for the PARP1 active site.
Quantitative Data on Dihydrobenzo[b]dioxin Derivatives as PARP1 Inhibitors
| Compound ID | Chemical Name | PARP1 IC50 (µM) |
| 3 | (Structure not specified in source) | 12 |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
| 10 | (Structure not specified in source) | 0.88 |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide | 0.082 |
Table 1: In vitro PARP1 inhibitory activity of selected 2,3-dihydro-1,4-benzodioxine and related derivatives. Data sourced from a high-throughput virtual screening and subsequent enzymatic assays.[1][3]
Experimental Protocols
Recombinant PARP1 Enzymatic Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PARP1.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Chemiluminescent or colorimetric substrate
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Plate Coating: Coat a 96-well streptavidin plate with biotinylated NAD+.
-
Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing assay buffer, recombinant PARP1, histones, and activated DNA (to stimulate PARP1 activity).
-
Compound Addition: Add serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) to the reaction mixture.
-
Initiation of Reaction: Add biotinylated NAD+ to initiate the PARP1 enzymatic reaction.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Transfer to Coated Plate: Transfer the reaction mixture to the streptavidin-coated plate to capture the biotinylated PAR chains.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Antibody Incubation: Add an anti-PAR antibody-HRP conjugate and incubate to allow binding to the captured PAR chains.
-
Washing: Repeat the washing steps.
-
Signal Detection: Add the appropriate chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PARP1 Inhibition Assay (Western Blot)
This protocol describes how to assess the ability of a compound to inhibit PARP1 activity within a cellular context.
Objective: To determine the effect of a test compound on PARylation levels in cells, often after inducing DNA damage.
Materials:
-
Cancer cell line of interest (e.g., BRCA-mutant cell line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PAR, anti-PARP1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a predetermined time.
-
Induction of DNA Damage: Treat the cells with a DNA damaging agent for a short period to induce PARP1 activity.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against PAR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. A decrease in the PAR signal in compound-treated cells compared to the control indicates PARP1 inhibition. The membrane can be stripped and re-probed for total PARP1 to ensure equal protein levels.
Signaling Pathways and Experimental Workflows
PARP1 Signaling in DNA Damage Response
The following diagram illustrates the central role of PARP1 in the base excision repair pathway following DNA single-strand breaks.
Caption: PARP1 activation and inhibition in the DNA damage response.
Experimental Workflow for Evaluating PARP1 Inhibitors
The following diagram outlines the typical workflow for the discovery and initial characterization of novel PARP1 inhibitors.
Caption: Workflow for the identification of novel PARP1 inhibitors.
Conclusion and Future Directions
The 2,3-dihydrobenzo[b]dioxin scaffold serves as a viable starting point for the design of novel PARP1 inhibitors. The available data on related carboxamide derivatives demonstrates that modifications to this core structure can lead to potent enzymatic inhibition.[1][3] Future research should focus on the synthesis and evaluation of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and its analogues to directly assess their PARP1 inhibitory potential. Further studies should also include cell-based assays to confirm on-target activity and evaluate their efficacy in relevant cancer cell lines, particularly those with BRCA mutations. Comprehensive SAR studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of the intermediate aldehyde, 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, followed by a reductive amination to yield the target primary amine.
Overview of the Synthetic Pathway
The synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is efficiently achieved through a two-step reaction sequence. The first step involves the Williamson ether synthesis to form the benzodioxane ring system from commercially available 3,4-dihydroxybenzaldehyde and a 1,2-dihaloethane. The resulting aldehyde then undergoes reductive amination to afford the desired primary amine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Cyclization | 3,4-Dihydroxybenzaldehyde | 1,2-Dichloroethane, K₂CO₃ | DMF | 105 | Several | ~90 |
| 2 | Reductive Amination | 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde | Ammonium acetate, Sodium cyanoborohydride | Methanol | Room Temp. | 12 | High |
Note: Yields are based on literature precedents and may vary depending on experimental conditions.
Experimental Protocols
Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde
This procedure outlines the formation of the key aldehyde intermediate.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
1,2-Dichloroethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask, add 3,4-dihydroxybenzaldehyde (0.087 mol), 1,2-dichloroethane (0.174 mol), and potassium carbonate (0.174 mol) to 150 mL of DMF.[1]
-
Stir the resulting mixture at 105°C for several hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble potassium carbonate and wash the filter cake with ethyl acetate (3 x 100 mL).[1]
-
Combine the filtrates and dilute with 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether to ethyl acetate (4:1 to 1:1) to afford 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde as a white or light yellow solid.[1]
Step 2: Synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
This protocol describes the conversion of the aldehyde to the target primary amine via reductive amination.
Materials:
-
2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium cyanoborohydride is toxic and should be handled with care.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols: Asymmetric Synthesis of Enantiopure (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of enantiopure (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, a valuable chiral building block in pharmaceutical development. The primary method detailed is a biocatalytic approach utilizing ω-transaminases for the asymmetric reductive amination of the corresponding prochiral ketone, 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)ethanone. This enzymatic method offers high enantioselectivity and operates under mild conditions, aligning with the principles of green chemistry. An alternative chemical approach via asymmetric hydrogenation is also discussed. This guide includes a protocol for the synthesis of the ketone precursor, detailed enzymatic amination procedures, and expected quantitative data based on analogous transformations.
Introduction
Chiral amines are critical components in a vast array of pharmaceuticals, with their stereochemistry often dictating therapeutic efficacy and safety. The target molecule, (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, possesses a chiral center that is crucial for its potential biological activity. The development of robust and efficient methods for the synthesis of its single enantiomers is therefore of significant interest. Biocatalysis, particularly the use of ω-transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering high enantiomeric excess (e.e.) and yield under environmentally benign conditions.[3][4] This approach circumvents the need for heavy metal catalysts and harsh reaction conditions often associated with traditional chemical methods.
Synthesis of the Prochiral Ketone Precursor
The key starting material for the asymmetric synthesis is the prochiral ketone, 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)ethanone. This can be synthesized via a Friedel-Crafts acylation of 1,4-benzodioxane.
Experimental Protocol: Synthesis of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)ethanone
Materials:
-
1,4-Benzodioxane
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add 1,4-benzodioxane (1.0 equivalent) dropwise.
-
After the addition is complete, add acetyl chloride (1.1 equivalents) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)ethanone as a solid.
Asymmetric Synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
The preferred method for the asymmetric synthesis of the target amine is the biocatalytic reductive amination of 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)ethanone using an ω-transaminase. Both (R)- and (S)-selective enzymes are commercially available, allowing access to either enantiomer of the final product.
Logical Workflow for Biocatalytic Asymmetric Amination
Caption: Workflow for the synthesis of enantiopure (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
Experimental Protocol: ω-Transaminase Catalyzed Asymmetric Amination
Materials:
-
Commercially available ω-transaminase (e.g., from Codexis® or other suppliers, either (R)- or (S)-selective)
-
Amine donor (e.g., L-Alanine or Isopropylamine)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Lactate dehydrogenase (LDH) and Glucose dehydrogenase (GDH) (optional, for pyruvate removal)
-
NADH or NAD⁺ and glucose (optional, for cofactor regeneration)
-
Organic solvent (e.g., DMSO) for substrate dissolution
-
Reaction vessel with temperature control and agitation
-
pH meter
Procedure:
-
Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5) containing the amine donor (e.g., 500 mM L-Alanine) and PLP (1 mM).
-
If a pyruvate removal system is to be used, add LDH, GDH, NAD⁺, and glucose to the buffer.
-
Dissolve the ω-transaminase enzyme in the buffered solution according to the manufacturer's recommendations.
-
Dissolve 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)ethanone in a minimal amount of a water-miscible organic solvent like DMSO (final concentration of DMSO should be low, e.g., <5% v/v, to avoid enzyme denaturation).
-
Add the substrate solution to the enzyme solution to initiate the reaction. The final substrate concentration is typically in the range of 10-50 mM.
-
Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or MTBE) and adjusting the pH to >10 with an aqueous base (e.g., NaOH) to extract the free amine.
-
Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or GC analysis.
-
Further purification can be achieved by column chromatography or crystallization of a salt (e.g., hydrochloride or tartrate).
Quantitative Data
The following table summarizes typical quantitative data for ω-transaminase catalyzed asymmetric aminations of structurally similar aromatic ketones, providing an expected performance for the synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
| Substrate (Analog) | Enzyme | Amine Donor | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| Acetophenone | (S)-ω-TA from Vibrio fluvialis | L-Alanine | 92.1 | >99 | [5] |
| Acetophenone | ATA-113 ((S)-selective) | Isopropylamine | >99 | >99 | [6] |
| Acetophenone | ATA-117 ((R)-selective) | Isopropylamine | >90 | >99 | [6] |
| Bulky Aromatic Ketones | Commercial (R)- and (S)-ATAs | Isopropylamine | up to >99 | >99 | [2] |
Alternative Method: Asymmetric Hydrogenation
An alternative to the biocatalytic route is the asymmetric hydrogenation of the corresponding N-aryl or N-alkyl imine derived from 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)ethanone. This method typically employs transition metal catalysts (e.g., Iridium or Rhodium) with chiral phosphine ligands.
Signaling Pathway Analogy: Catalytic Cycle of Asymmetric Hydrogenation
While not a biological signaling pathway, the catalytic cycle of asymmetric hydrogenation can be visualized in a similar manner to illustrate the sequence of events.
Caption: Catalytic cycle for asymmetric imine hydrogenation.
This method can achieve high yields and enantioselectivities, but requires careful optimization of the catalyst, ligand, solvent, and reaction conditions.[1][7]
Conclusion
The asymmetric synthesis of enantiopure (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is most effectively and sustainably achieved through biocatalytic reductive amination using ω-transaminases. This approach offers high yields and excellent enantioselectivity under mild reaction conditions. The provided protocols for the synthesis of the ketone precursor and the subsequent enzymatic amination serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development. While asymmetric hydrogenation presents a viable chemical alternative, the biocatalytic route is often preferred for its operational simplicity and environmental benefits.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 5. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Purification of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is a primary aromatic amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. Column chromatography is a widely employed technique for the purification of organic compounds. However, the basic nature of amines can lead to strong interactions with the acidic silanol groups of a standard silica gel stationary phase. This can result in poor separation, significant peak tailing, and potential degradation or irreversible adsorption of the target compound.
This application note provides a detailed protocol for the effective purification of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine using flash column chromatography on silica gel. The method incorporates the use of a basic modifier in the mobile phase to neutralize the acidic sites on the silica surface, ensuring a high-purity product with good recovery. The protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.
Experimental Protocol
This protocol outlines the necessary steps for the purification of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, starting from the initial analysis by thin-layer chromatography (TLC) to the final column chromatography and fraction analysis.
Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh for flash chromatography).
-
Mobile Phase Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA). All solvents should be HPLC grade.
-
Apparatus: Glass chromatography column, TLC plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm), glass capillaries for spotting, fraction collection tubes, rotary evaporator.
-
Sample: Crude (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, allowing for good separation from impurities.
-
Prepare Eluents: Prepare a series of test eluents with varying ratios of Dichloromethane and Methanol, each containing 1% Triethylamine to mitigate tailing. For example:
-
99:1 DCM:MeOH + 1% TEA
-
98:2 DCM:MeOH + 1% TEA
-
95:5 DCM:MeOH + 1% TEA
-
-
Spot the TLC Plate: Dissolve a small amount of the crude sample in a minimal amount of DCM. Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to ascend to near the top of the plate.
-
Visualize and Calculate Rf: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1]
-
Select Optimal Eluent: The eluent that gives the target compound an Rf value in the range of 0.2-0.4 is selected for the column chromatography. For this application, a system of 98:2 DCM:MeOH with 1% TEA is hypothetically determined to be optimal.
Column Chromatography Protocol
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 99:1 DCM:MeOH + 1% TEA).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica.
-
-
Sample Loading:
-
Dissolve the crude (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in a minimum volume of the initial eluent.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is level with the sand layer.
-
-
Elution and Fraction Collection:
-
Begin the elution with the selected mobile phase (98:2 DCM:MeOH + 1% TEA).
-
Collect fractions in separate test tubes as the eluent drips from the column outlet.
-
The elution can be performed isocratically or with a gradient of increasing polarity (e.g., gradually increasing the percentage of methanol) to elute more polar impurities after the target compound has been collected.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Spot each fraction on a TLC plate alongside a spot of the crude starting material.
-
Develop and visualize the TLC plate as described in the preliminary analysis section.
-
-
Isolation of Pure Compound:
-
Combine the fractions that contain the pure (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine based on the described protocol.
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 98:2 Dichloromethane:Methanol + 1% Triethylamine |
| Hypothetical Rf (TLC) | ~0.35 |
| Sample Loading | Wet loading in minimal mobile phase |
| Elution Mode | Isocratic |
| Detection Method | TLC with UV visualization (254 nm) |
| Expected Purity | >98% (subject to the impurity profile of the crude material) |
Workflow Diagram
Caption: Workflow for the purification of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine using column chromatography. By employing a mobile phase containing a basic additive, the challenges associated with the chromatography of amines on silica gel can be effectively overcome. This method is designed to be a reliable procedure for obtaining high-purity material, which is essential for its use in research and drug development. The preliminary TLC analysis is a critical step for adapting the mobile phase composition to specific crude sample mixtures, ensuring the robustness and success of the purification.
References
Application Notes and Protocols for the Quantification of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in drug substance and formulated product samples. The methodologies described are based on common analytical techniques for primary aromatic amines and are intended to serve as a comprehensive guide for method development and validation.
Introduction
(2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is a primary aromatic amine that may be a key starting material, intermediate, or potential impurity in pharmaceutical manufacturing. Accurate and robust quantification of this compound is crucial for quality control, stability studies, and regulatory compliance. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and impurity profiling.
Analytical Methods
Two primary methods are presented, each with distinct advantages depending on the analytical requirements.
-
Method 1: HPLC-UV: A robust and widely accessible method suitable for the quantification of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine as a main component or a major impurity.
-
Method 2: LC-MS/MS: A highly sensitive and selective method ideal for the determination of trace amounts of the analyte, particularly in complex matrices or as a genotoxic impurity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is designed for the accurate quantification of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in bulk drug substance or formulated products where the concentration is relatively high.
a) Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
b) Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan of the analyte).
c) Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (Drug Substance): Accurately weigh about 25 mg of the sample, dissolve in the diluent in a 25 mL volumetric flask. Dilute further if necessary to fall within the calibration range.
-
Sample Preparation (Formulated Product): Depending on the formulation, an extraction step may be necessary. For a tablet, for example, crush a number of tablets, weigh a portion of the powder equivalent to a target amount of the active ingredient, and extract with a suitable solvent (e.g., methanol or the diluent). Centrifuge or filter the extract before injection.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it suitable for trace-level quantification, such as monitoring for genotoxic impurities.[1][2][3]
a) Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
b) Chromatographic Conditions:
-
Column: Phenyl-hexyl or biphenyl column for enhanced aromatic selectivity (e.g., Waters ACQUITY UPLC BEH Phenyl, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): [M+H]⁺ of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine (m/z 166.1).
-
Product Ions (Q3): To be determined by direct infusion of a standard solution. Plausible fragments would result from the loss of the aminomethyl group.
-
Quantifier Ion: (To be determined)
-
Qualifier Ion: (To be determined)
-
-
-
Collision Energy: To be optimized for each transition.
d) Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method, but at a lower concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations ranging from 0.1 ng/mL to 50 ng/mL.[1]
-
Sample Preparation: Similar to the HPLC-UV method, but with dilutions to bring the expected analyte concentration into the ng/mL range. Ensure final sample matrix is compatible with the mobile phase.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Visualization of Experimental Workflows
Diagram 1: General Analytical Workflow
Caption: A generalized workflow for the quantitative analysis of chemical compounds.
Diagram 2: LC-MS/MS Data Acquisition Logic
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
1H and 13C NMR characterization of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
An in-depth characterization of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is presented. This document provides detailed protocols for sample preparation, spectral acquisition, and data processing, aimed at researchers, scientists, and professionals in the field of drug development.
Application Notes
(2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is a valuable building block in medicinal chemistry. The structural elucidation and confirmation of this compound are critical for quality control and regulatory purposes. NMR spectroscopy is a primary analytical technique for the unambiguous identification and characterization of such organic molecules. This note describes the expected ¹H and ¹³C NMR spectral features of the title compound.
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, dioxin, methylene, and amine protons. The aromatic region will display characteristic splitting patterns corresponding to the three protons on the substituted benzene ring. The four protons of the dihydrodioxin ring are expected to give a signal around 4.25 ppm. The benzylic methylene protons and the amine protons will also exhibit characteristic resonances.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Signals corresponding to the aromatic carbons, the two equivalent carbons of the dioxin moiety, and the methylene carbon are expected in distinct regions of the spectrum.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine. These predictions are based on the analysis of structurally related compounds.[1][2]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.85 | d, J = 8.2 Hz | 1H | Ar-H |
| ~ 6.78 | d, J = 2.0 Hz | 1H | Ar-H |
| ~ 6.75 | dd, J = 8.2, 2.0 Hz | 1H | Ar-H |
| ~ 4.25 | s | 4H | O-CH₂-CH₂-O |
| ~ 3.80 | s | 2H | Ar-CH₂-N |
| ~ 1.60 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 143.5 | Ar-C |
| ~ 142.0 | Ar-C |
| ~ 132.0 | Ar-C |
| ~ 121.0 | Ar-CH |
| ~ 117.0 | Ar-CH |
| ~ 116.0 | Ar-CH |
| ~ 64.4 | O-CH₂-CH₂-O |
| ~ 46.0 | Ar-CH₂-N |
Experimental Protocols
A generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below. Specific parameters may need to be optimized based on the available spectrometer.[3][4][5]
Sample Preparation
-
Accurately weigh 5-10 mg of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Spectrum Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the acquisition parameters:
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Number of Scans (ns): 8-16
-
Acquisition Time (aq): 3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width (sw): 12-16 ppm
-
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.
-
Integrate the signals and pick the peaks.
¹³C NMR Spectrum Acquisition
-
Use the same sample prepared for ¹H NMR.
-
Tune the probe for the ¹³C frequency.
-
Set the acquisition parameters for a proton-decoupled ¹³C experiment:
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30 or similar)
-
Number of Scans (ns): 512-2048 (or more, depending on sample concentration)
-
Acquisition Time (aq): 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width (sw): 200-240 ppm
-
-
Acquire the FID.
-
Process the data with a Fourier transform, phase correction, and baseline correction. An exponential line broadening of 1-2 Hz is commonly applied.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Pick the peaks.
Workflow Visualization
The following diagram illustrates the general workflow for the NMR characterization of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
References
Application Note: Mass Spectrometry Fragmentation Analysis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the theoretical fragmentation pattern of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine under electron ionization (EI) mass spectrometry. Understanding the fragmentation behavior of this and similar molecules is crucial for structural elucidation, impurity profiling, and metabolic studies in drug discovery and development. This application note provides a hypothesized fragmentation pathway and a general protocol for its analysis.
Introduction
(2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is a chemical entity that features a benzodioxin core, a structure found in various pharmacologically active compounds. Mass spectrometry is a powerful analytical technique for the characterization of such molecules. Electron ionization mass spectrometry (EI-MS) provides reproducible fragmentation patterns that serve as a molecular fingerprint, aiding in structural identification. The stable aromatic structure of the benzodioxin ring is expected to result in a prominent molecular ion peak.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in EI-MS is anticipated to be directed by the amine group and the benzodioxin ring system. The primary fragmentation processes in mass spectrometry are typically initiated at the site of the radical cation, which is often formed by the removal of a non-bonding electron from a heteroatom, such as nitrogen in an amine.
Upon electron ionization, the molecule is expected to undergo several key fragmentation steps:
-
Alpha-Cleavage: The most favorable initial fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[1] This results in the loss of a hydrogen radical to form a stable iminium cation.
-
Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring is also a probable fragmentation pathway, leading to the formation of a stable benzyl-type radical and a charged amine fragment.
-
Retro-Diels-Alder (RDA) Reaction: The dihydrodioxin ring may undergo a retro-Diels-Alder reaction, leading to the loss of an ethene oxide molecule.
-
Aromatic Ring Fragmentation: Subsequent fragmentations may involve the loss of small neutral molecules like CO or C2H4 from the benzodioxin ring structure, a common fragmentation pattern for such heterocyclic systems.[2]
The proposed major fragmentation pathways are illustrated in the diagram below.
Proposed Fragmentation Pathway
Caption: Proposed EI-MS fragmentation pathway for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their hypothetical relative abundances. These abundances are estimated based on the predicted stability of the fragment ions.
| Fragment Ion | Proposed Structure | m/z | Predicted Relative Abundance |
| [C9H11NO2]+• | Molecular Ion | 165 | High |
| [C8H8NO2]+ | Iminium Cation | 148 | Moderate to High |
| [C8H9O2]+ | Benzyl Cation | 137 | High (Base Peak) |
| [C7H7O]+ | 107 | Moderate | |
| [C6H5]+ | Phenyl Cation | 77 | Low to Moderate |
Experimental Protocol
This section provides a general protocol for the analysis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Split/splitless injector
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/second
Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained fragmentation pattern with the theoretical pattern and library spectra (if available) to confirm the structure.
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
Caption: General workflow for the GC-MS analysis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
Conclusion
The predicted fragmentation pattern and the provided analytical protocol serve as a valuable resource for the identification and characterization of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine. Experimental verification of this theoretical data is recommended for definitive structural confirmation. This information can be applied to various stages of drug development, including metabolite identification and quality control.
References
Application Notes and Protocols for In Vitro Metabolism Studies of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro metabolism studies of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine using liver microsomes. The protocols detailed below cover metabolic stability assessment, metabolite profiling, and the identification of the cytochrome P450 (CYP) enzymes responsible for its metabolism.
Introduction
(2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is a compound of interest in drug discovery. Understanding its metabolic fate is crucial for predicting its pharmacokinetic properties, potential drug-drug interactions, and overall safety profile.[1][2] In vitro metabolism studies using liver microsomes are a fundamental approach to investigate the biotransformation of drug candidates.[3][4][5] Liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for the phase I metabolism of a vast number of xenobiotics.[6][7][8]
This document outlines the protocols to:
-
Determine the metabolic stability of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
-
Identify its potential metabolites.
-
Characterize the specific CYP enzymes involved in its metabolism.
Data Presentation
Table 1: Metabolic Stability of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
| Calculated Parameters | |
| Half-life (t½, min) | 25.5 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.2 |
Table 2: Putative Metabolites of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine Identified by LC-MS/MS
| Metabolite ID | Proposed Biotransformation | m/z [M+H]+ | Retention Time (min) |
| M1 | Hydroxylation on the aromatic ring | 222.0917 | 4.8 |
| M2 | N-dealkylation | 192.0655 | 3.5 |
| M3 | O-demethylenation of the dioxin ring | 208.0761 | 4.2 |
| M4 | Glucuronide conjugate of M1 | 398.1238 | 6.1 |
Table 3: Relative Contribution of Recombinant Human CYP Isoforms to the Metabolism of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
| CYP Isoform | Rate of Metabolite Formation (pmol/min/pmol CYP) | % Contribution |
| CYP1A2 | 2.5 | 5 |
| CYP2C9 | 8.9 | 18 |
| CYP2C19 | 4.1 | 8 |
| CYP2D6 | 25.3 | 51 |
| CYP3A4 | 9.8 | 20 |
| Control (no CYP) | < 0.1 | - |
Experimental Protocols
Metabolic Stability Assay
This assay determines the rate at which (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is metabolized by liver microsomes.[9][10]
Materials:
-
(2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the matrix)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is less than 1%.[1]
-
In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine to a final concentration of 1 µM.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.[10]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Analyze the disappearance of the parent compound over time to calculate the half-life and intrinsic clearance.[11]
Metabolite Identification
This protocol aims to identify the major metabolites of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.[12]
Materials:
-
Same as for the metabolic stability assay.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Protocol:
-
Follow the incubation procedure described in the metabolic stability assay, but use a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to facilitate the formation of detectable levels of metabolites.
-
After quenching the reaction and centrifuging, analyze the supernatant using a high-resolution LC-MS/MS system.
-
Acquire data in both full scan mode and data-dependent MS/MS mode to obtain accurate mass measurements and fragmentation patterns of potential metabolites.
-
Process the data using metabolite identification software to search for expected and unexpected biotransformations (e.g., oxidation, N-dealkylation, glucuronidation).[4][5]
CYP Reaction Phenotyping
This experiment identifies the specific CYP isoforms responsible for the metabolism of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.[9]
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).[3]
-
Specific chemical inhibitors for each CYP isoform (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4).
-
Control microsomes (without expressed CYPs).
Protocol:
Method A: Recombinant Human CYPs
-
Incubate (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine (1 µM) with individual recombinant human CYP enzymes (e.g., 10-50 pmol/mL) in the presence of an NADPH regenerating system at 37°C for a fixed time (e.g., 30 minutes).
-
Quench the reaction and analyze the samples by LC-MS/MS to measure the formation of a specific metabolite or the depletion of the parent compound.
-
The rate of metabolism by each isoform indicates its relative contribution.
Method B: Chemical Inhibition with HLM
-
Pre-incubate pooled human liver microsomes with a selective chemical inhibitor for each major CYP isoform for 10-15 minutes at 37°C.
-
Initiate the metabolic reaction by adding (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and the NADPH regenerating system.
-
After a fixed incubation time (e.g., 30 minutes), quench the reaction and analyze the samples.
-
A significant decrease in the rate of metabolism in the presence of a specific inhibitor suggests the involvement of that CYP isoform.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro metabolism studies.
Hypothetical Metabolic Pathway
Caption: Hypothetical metabolic pathway of the test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biochemistry, Cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for Radiolabeling of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of biological processes. The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics. This document provides a detailed protocol for the proposed radiolabeling of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, a compound of interest for potential PET imaging applications.
The protocols described herein are based on established radiolabeling methodologies for similar chemical structures, focusing on the two most commonly used PET radionuclides: Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). These methods provide a framework for researchers to produce the target radiotracer for preclinical evaluation.
Radiolabeling Strategies
Two primary strategies are proposed for the radiolabeling of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine:
-
¹¹C-Methylation: This approach involves the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) to methylate a suitable precursor. Given that the target molecule is a primary amine, this method is a direct and well-established route for introducing the ¹¹C label.[1][2][3]
-
¹⁸F-Fluoroalkylation: This strategy involves the introduction of a fluoroalkyl group containing ¹⁸F onto a precursor molecule. A common method is the use of [¹⁸F]fluoroethyl tosylate to alkylate the amine.[4][5]
Experimental Protocols
Protocol 1: Radiolabeling with Carbon-11 via N-Methylation
This protocol details the synthesis of --INVALID-LINK--methanamine. The radiosynthesis is a one-step process involving the methylation of the corresponding desmethyl precursor.
1. Precursor Synthesis: (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
The precursor for ¹¹C-methylation is the unlabeled target molecule itself, (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, which is commercially available.
2. Production of [¹¹C]Methyl Iodide
[¹¹C]Carbon dioxide ([¹¹C]CO₂) produced from a cyclotron is the starting material. The conversion of [¹¹C]CO₂ to [¹¹C]CH₃I is typically performed in an automated synthesis module. The general steps are:
-
Trapping of [¹¹C]CO₂.
-
Reduction of [¹¹C]CO₂ to [¹¹C]methane ([¹¹C]CH₄) using H₂/Ni or reduction to [¹¹C]methanol.
-
Conversion of [¹¹C]CH₄ to [¹¹C]CH₃I via gas-phase iodination, or conversion of [¹¹C]methanol to [¹¹C]CH₃I using hydroiodic acid.
3. Radiosynthesis of --INVALID-LINK--
-
Dissolve 1-2 mg of the precursor, (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, in 300-500 µL of a suitable solvent (e.g., DMF or DMSO) in a reaction vessel.
-
Add a suitable base (e.g., NaOH or a non-nucleophilic organic base like DIPEA) to deprotonate the amine.
-
Bubble the gaseous [¹¹C]CH₃I through the solution at room temperature or slightly elevated temperature (e.g., 80°C) for 5-10 minutes.
-
The reaction progress can be monitored by radio-TLC.
4. Purification
-
The crude reaction mixture is typically purified by semi-preparative HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium formate).
-
The fraction containing the radiolabeled product is collected, and the solvent is removed by rotary evaporation or solid-phase extraction.
5. Formulation
-
The purified product is formulated in a physiologically compatible solution, such as sterile saline with a small amount of ethanol, for in vivo administration.
Quantitative Data (Expected)
| Parameter | Expected Value | Reference |
| Radiochemical Yield (decay-corrected) | 15-40% | [6][7] |
| Radiochemical Purity | >98% | [6] |
| Molar Activity | 30-100 GBq/µmol | [4] |
| Synthesis Time | 20-30 minutes | [1] |
Radiolabeling Workflow Diagram
Caption: Workflow for the synthesis of [¹¹C]-labeled (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
Protocol 2: Radiolabeling with Fluorine-18 via N-Fluoroethylation
This protocol outlines the synthesis of --INVALID-LINK--.
1. Precursor Synthesis: (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
The same precursor as in the ¹¹C-labeling is used.
2. Production of [¹⁸F]Fluoride
[¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction using enriched [¹⁸O]water. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge.
3. Synthesis of [¹⁸F]Fluoroethyl Tosylate
-
The [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
The solvent is azeotropically evaporated to dryness.
-
A solution of ethylene glycol ditosylate in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride complex.
-
The reaction mixture is heated at 80-100°C for 5-10 minutes to produce [¹⁸F]fluoroethyl tosylate.
4. Radiosynthesis of --INVALID-LINK--
-
A solution of the precursor, (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine (2-3 mg), and a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., DMF) is added to the vessel containing [¹⁸F]fluoroethyl tosylate.
-
The reaction is heated at 100-120°C for 10-15 minutes.
5. Purification and Formulation
The purification and formulation steps are similar to those described for the ¹¹C-labeled compound, involving semi-preparative HPLC followed by formulation in a suitable buffer.
Quantitative Data (Expected)
| Parameter | Expected Value | Reference |
| Radiochemical Yield (decay-corrected) | 10-30% | [4] |
| Radiochemical Purity | >98% | [8] |
| Molar Activity | 40-150 GBq/µmol | [4] |
| Synthesis Time | 50-70 minutes | [9] |
Radiolabeling Workflow Diagram
Caption: Workflow for the synthesis of [¹⁸F]-labeled (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
Quality Control
For both radiotracers, the final product should undergo rigorous quality control testing before in vivo use. This includes:
-
Identity Confirmation: Co-elution of the radioactive product with a non-radioactive standard on an analytical HPLC system.
-
Radiochemical Purity: Determined by analytical radio-HPLC and radio-TLC.
-
Molar Activity: Calculated from the amount of radioactivity and the mass of the compound, determined by HPLC with a UV detector calibrated with the standard.
-
pH: Should be within a physiologically acceptable range (typically 5.0-7.5).
-
Sterility and Endotoxin Levels: Must meet pharmaceutical standards for injectable solutions.
Conclusion
The protocols provided offer a detailed guide for the radiolabeling of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine with both Carbon-11 and Fluorine-18. These methods are based on well-established radiochemical techniques and provide a solid foundation for the production of these novel radiotracers for PET imaging studies. Successful implementation of these protocols will enable the preclinical evaluation of the synthesized radiotracers and potentially pave the way for their use in clinical research.
References
- 1. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. mdpi.com [mdpi.com]
- 4. Labeling of benzodioxin piperazines with fluorine-18 as prospective radioligands for selective imaging of dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved automated one-pot two-step radiosynthesis of (S)-[18F]FETrp, a radiotracer for PET imaging of indoleamine 2,3-dioxygenase 1 (IDO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Use of Deuterated (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine for Metabolic Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium, a stable isotope of hydrogen, into pharmaceutical compounds is a powerful technique for elucidating metabolic pathways and enhancing pharmacokinetic profiles.[1][2][3] The replacement of hydrogen with deuterium at metabolically labile positions can significantly slow down enzymatic degradation due to the kinetic isotope effect, where the stronger carbon-deuterium bond leads to a slower rate of bond cleavage.[1] This application note provides a detailed protocol for the synthesis of deuterated (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and its application in metabolic tracking studies. This compound serves as a valuable tool for researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of benzodioxane-based molecules.
Data Presentation
The successful synthesis of deuterated (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine can be confirmed through various analytical techniques. The expected data for the parent compound and its deuterated analog are summarized in the table below.
| Property | (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine | Deuterated (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₉D₂NO₂ |
| Molecular Weight | 165.19 g/mol | 167.20 g/mol |
| Isotopic Purity | N/A | >98% |
| ¹H-NMR | Signal corresponding to -CH₂-NH₂ protons | Attenuated or absent signal for -CD₂-NH₂ protons |
| ²H-NMR | No signal | Signal corresponding to -CD₂-NH₂ deuterons |
| Mass Spectrometry (m/z) | [M+H]⁺ = 166.08 | [M+H]⁺ = 168.09 |
Experimental Protocols
The synthesis of deuterated (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine can be achieved via a two-step process involving the deuteration of the corresponding aldehyde followed by reductive amination.
Step 1: Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde-d₁
This procedure is based on the principle of H-D exchange on the formyl group of an aldehyde.
-
Materials:
-
2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde
-
Deuterium oxide (D₂O)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
Dissolve 2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add D₂O (10 eq) and a catalytic amount of K₂CO₃.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by ¹H-NMR for the disappearance of the aldehyde proton signal.
-
Once the reaction is complete, separate the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deuterated aldehyde.
-
Step 2: Reductive Amination to Synthesize Deuterated (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
This protocol utilizes a deuterated reducing agent to introduce the second deuterium atom.
-
Materials:
-
2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde-d₁
-
Ammonia solution (7N in methanol)
-
Sodium borodeuteride (NaBD₄)
-
Anhydrous methanol (MeOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Protocol:
-
Dissolve the deuterated aldehyde (1.0 eq) in anhydrous MeOH in a round-bottom flask.
-
Add the ammonia solution in methanol (5.0 eq) and stir the mixture at room temperature for 2 hours to form the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borodeuteride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the deuterated amine.
-
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic scheme for deuterated amine.
Metabolic Pathway Diagram
The metabolism of benzodioxane derivatives often involves hydroxylation of the aromatic ring and O-dealkylation. The deuteration at the benzylic position is expected to slow down metabolism at this site.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in Rodent Behavioral Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently a lack of published scientific literature detailing the use of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in rodent behavioral assays. The following application notes and protocols are provided as a general framework for the initial screening of a novel psychoactive compound with a potential mechanism of action informed by structurally related molecules. A related compound, 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine, has been identified as a potent and selective dopamine D4 receptor antagonist[3]. The dopamine D4 receptor is implicated in a variety of central nervous system functions, including cognition, mood, and motivation. Therefore, the following protocols are selected to assess potential anxiolytic, cognitive-enhancing, or antipsychotic-like effects.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway based on the potential activity of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine as a dopamine D4 receptor antagonist.
Caption: Hypothetical signaling cascade of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine as a D4 antagonist.
Experimental Workflow
The following diagram outlines a general workflow for screening a novel compound in a battery of rodent behavioral assays.
Caption: General workflow for in vivo compound screening in rodent behavioral assays.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables. Below are template tables for the described behavioral assays.
Table 1: Elevated Plus Maze (EPM) Data
| Treatment Group | N | Time in Open Arms (s) | Open Arm Entries | Time in Closed Arms (s) | Closed Arm Entries | Total Distance Traveled (cm) |
| Vehicle | ||||||
| Compound (Dose 1) | ||||||
| Compound (Dose 2) | ||||||
| Compound (Dose 3) | ||||||
| Positive Control |
Table 2: Novel Object Recognition (NOR) Test Data
| Treatment Group | N | Total Exploration Time (s) | Exploration Time - Familiar (s) | Exploration Time - Novel (s) | Discrimination Index |
| Vehicle | |||||
| Compound (Dose 1) | |||||
| Compound (Dose 2) | |||||
| Compound (Dose 3) | |||||
| Positive Control | |||||
| Discrimination Index = (TimeNovel - TimeFamiliar) / (TimeNovel + TimeFamiliar) |
Table 3: Forced Swim Test (FST) Data
| Treatment Group | N | Latency to Immobility (s) | Total Immobility Time (s) | Climbing Time (s) | Swimming Time (s) |
| Vehicle | |||||
| Compound (Dose 1) | |||||
| Compound (Dose 2) | |||||
| Compound (Dose 3) | |||||
| Positive Control |
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are open, and two are enclosed by high walls.
-
The maze should be made of a non-porous material for easy cleaning.
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Compound Administration: Administer (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine or vehicle at the predetermined time before testing (e.g., 30 minutes for intraperitoneal injection).
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use automated video tracking software to score the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory. It is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects and one set of novel objects. Objects should be heavy enough that the animal cannot move them.
Protocol:
-
Habituation:
-
Day 1: Allow each animal to freely explore the empty arena for 5-10 minutes.
-
-
Training (Familiarization) Phase:
-
Day 2: Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore for 5-10 minutes.
-
Return the animal to its home cage.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place one of the familiar objects and one novel object in the arena.
-
Place the animal back in the arena and record its exploration for 5 minutes. Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
-
Data Analysis:
-
Manually or automatically score the time spent exploring each object.
-
Calculate the Discrimination Index.
-
-
Interpretation: A higher discrimination index in the compound-treated group compared to the vehicle group suggests an improvement in recognition memory.
Forced Swim Test (FST)
The FST is a common screening tool for antidepressant-like activity. The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant treatments tend to increase the latency to immobility and decrease the total duration of immobility.
Apparatus:
-
A transparent cylindrical container (e.g., 20 cm in diameter, 40 cm high).
-
Water maintained at 23-25°C, filled to a depth where the animal cannot touch the bottom with its tail or paws.
Protocol:
-
Pre-test Session (for rats, optional for mice):
-
Day 1: Place the animal in the water for 15 minutes. This is to induce a state of helplessness.
-
-
Test Session:
-
Day 2 (24 hours after pre-test): Administer the compound or vehicle.
-
After the appropriate pre-treatment time, place the animal in the water for a 6-minute session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session.
-
Measure the following behaviors:
-
Immobility: The animal remains floating with only minor movements necessary to keep its head above water.
-
Swimming: The animal is actively moving its limbs and exploring the cylinder.
-
Climbing: The animal is making active movements with its forepaws against the wall of the cylinder.
-
-
-
Interpretation: A significant decrease in immobility time, and a corresponding increase in swimming or climbing time, is indicative of an antidepressant-like effect.
References
- 1. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine Derivatives for Modulators of G-Protein Coupled Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and its derivatives represent a class of chemical scaffolds with potential therapeutic applications. Certain derivatives have been explored for their activity as antagonists for dopamine receptors, a family of G-protein coupled receptors (GPCRs), and as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1).[1][2] GPCRs are a major target class for drug discovery, with over 30% of FDA-approved drugs acting on these receptors.[3] High-throughput screening (HTS) is a key strategy for identifying novel modulators of GPCRs from large chemical libraries.[4][5] This document provides detailed protocols and application notes for the high-throughput screening of a library of (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine derivatives to identify modulators of a target GPCR.
Data Presentation: Screening Results
A hypothetical library of 10,000 (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivatives was screened against a target GPCR (e.g., Dopamine D4 receptor) using a cell-based functional assay measuring intracellular calcium mobilization. The following table summarizes the screening campaign results and the characteristics of the top-performing hit compounds.
| Metric | Value | Notes |
| Total Compounds Screened | 10,000 | - |
| Primary Hit Rate | 1.5% | Compounds exhibiting >50% inhibition at 10 µM |
| Confirmed Hits | 50 | Hits confirmed in a concentration-response format |
| Potency Range (IC50) | 0.1 µM - 5 µM | For confirmed hits |
| Selectivity | Variable | Assessed against related GPCR subtypes |
Table 1: Summary of High-Throughput Screening Campaign
| Compound ID | Structure | IC50 (µM) | Selectivity vs. Subtype A | Selectivity vs. Subtype B |
| DBDM-001 | [Structure Image] | 0.25 | 10-fold | >50-fold |
| DBDM-002 | [Structure Image] | 0.88 | 5-fold | 20-fold |
| DBDM-003 | [Structure Image] | 1.2 | >50-fold | 5-fold |
| DBDM-004 | [Structure Image] | 2.5 | 2-fold | 15-fold |
| DBDM-005 | [Structure Image] | 4.8 | 8-fold | >50-fold |
Table 2: Profile of Top 5 Hit Compounds
Experimental Protocols
Cell-Based GPCR Functional Assay (Calcium Mobilization)
This protocol describes a fluorescent-based assay to measure intracellular calcium mobilization following GPCR activation. This is a common method for screening GPCRs that couple to the Gαq signaling pathway.[4]
a. Materials and Reagents:
-
HEK293 cells stably expressing the target GPCR
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 AM calcium indicator dye
-
Probenecid
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well black, clear-bottom microplates
-
(2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivative library in DMSO
b. Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
On the day before the assay, harvest cells using Trypsin-EDTA and resuspend in fresh media.
-
Seed cells into 384-well black, clear-bottom microplates at a density of 20,000 cells per well in 50 µL of culture medium.[6]
-
Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of the (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivatives in DMSO.
-
Using an automated liquid handler, perform serial dilutions to create a concentration range for the compounds.
-
Add 50 nL of each compound solution to the corresponding wells of the cell plate. Include positive and negative controls (e.g., a known antagonist and DMSO vehicle, respectively).
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Signal Detection:
-
After incubation, add a known agonist of the target GPCR to all wells to stimulate calcium release.
-
Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) with excitation at 485 nm and emission at 525 nm.[6]
-
Record the fluorescence signal over time for each well.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to the positive and negative controls.
-
Plot concentration-response curves for each compound and determine the IC50 values.
-
Secondary Assay: β-Arrestin Recruitment Assay
To confirm the hits from the primary screen and investigate potential biased agonism, a β-arrestin recruitment assay can be performed. This assay measures the interaction between the activated GPCR and β-arrestin.[7]
a. Materials and Reagents:
-
U2OS cells co-expressing the target GPCR fused to a fluorescent protein (e.g., GFP) and β-arrestin fused to a complementary tag (e.g., a fragment of β-galactosidase).
-
Assay-specific detection reagents.
-
384-well microplates.
-
Hit compounds from the primary screen.
b. Protocol:
-
Cell Plating: Seed the engineered U2OS cells into 384-well plates and incubate overnight.
-
Compound Addition: Add the selected hit compounds at various concentrations to the cell plates.
-
Incubation: Incubate the plates for a specified period (e.g., 90 minutes) to allow for GPCR activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's instructions and measure the resulting signal (e.g., luminescence or fluorescence) on a plate reader.
-
Data Analysis: Analyze the data to determine the potency (EC50) of the compounds in promoting the GPCR-β-arrestin interaction.
Mandatory Visualizations
Signaling Pathway
Caption: Gαq-coupled GPCR signaling pathway leading to intracellular calcium release.
Experimental Workflow
Caption: High-throughput screening workflow for identifying GPCR modulators.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 5. atcc.org [atcc.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
Welcome to the technical support center for the synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to improve reaction yields and product purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, particularly via the common route of reducing 2,3-Dihydrobenzo[b]dioxine-6-carbonitrile.
Issue 1: Low or No Conversion of the Starting Nitrile
-
Question: I have set up the catalytic hydrogenation of 2,3-Dihydrobenzo[b]dioxine-6-carbonitrile, but my reaction is showing very low conversion to the desired amine. What could be the cause?
-
Answer: Low conversion is a common issue that can be attributed to several factors:
-
Inactive Catalyst: The catalyst (e.g., Palladium, Nickel, Cobalt) may be old, poisoned, or not properly activated.[1][2][3] Catalyst poisoning can occur due to impurities in the starting material, solvent, or hydrogen gas.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the specific catalyst and substrate. Ensure your system is properly sealed and that the pressure is maintained throughout the reaction.
-
Poor Reagent Quality: The starting nitrile may contain impurities that inhibit the catalyst. Additionally, ensure solvents are anhydrous and of an appropriate grade.
-
Suboptimal Temperature: The reaction temperature may be too low. While milder conditions can improve selectivity, a certain activation energy must be overcome for the reaction to proceed.[2][4]
-
Issue 2: Poor Selectivity - Formation of Secondary and Tertiary Amines
-
Question: My reaction is proceeding, but I am observing significant amounts of secondary (bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine) and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
-
Answer: The formation of secondary and tertiary amines is a well-known side reaction in the hydrogenation of nitriles.[4][5] This occurs when the primary amine product reacts with the imine intermediate. To enhance selectivity for the primary amine, consider the following:
-
Use of Additives: The addition of ammonia to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction that leads to them.[2]
-
Catalyst Selection: Certain catalysts and supports show higher selectivity. For example, supported nickel or cobalt catalysts have been reported to be effective.[2][3]
-
Reaction Conditions: Operating at milder conditions (lower temperature and pressure) can favor the formation of the primary amine.[2]
-
Continuous-Flow Reaction: Continuous-flow reactors can offer better control over reaction parameters and have been shown to improve selectivity and yield compared to batch processes.[1]
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating the pure (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine from the reaction mixture. What are the recommended purification techniques?
-
Answer: The basic nature of the amine product allows for straightforward purification strategies:
-
Acid-Base Extraction: After the reaction, the mixture can be worked up by performing an acid-base extraction. The amine product will be protonated and move into the aqueous acidic phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Crystallization of a Salt: The primary amine can be precipitated from the solution as a salt (e.g., hydrochloride or sulfate). This is often an effective way to obtain a highly pure, crystalline product.
-
Chromatography: If impurities are difficult to remove by extraction, column chromatography on silica gel can be employed. A solvent system with a small amount of a basic modifier (like triethylamine or ammonia in methanol) is often necessary to prevent the amine from tailing on the acidic silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine?
The most common and industrially preferred method for synthesizing primary amines is the catalytic hydrogenation of the corresponding nitrile.[4] In this case, 2,3-dihydrobenzo[b]dioxine-6-carbonitrile is reduced using a heterogeneous catalyst (such as Pd, Ni, or Co) under a hydrogen atmosphere.[1][2][3] An alternative is transfer hydrogenation, which uses a hydrogen donor like ammonium formate in the presence of a catalyst such as palladium on carbon.[4]
Q2: How can I choose the best catalyst for my synthesis?
The choice of catalyst depends on factors like cost, availability, and desired selectivity.
-
Palladium-based catalysts are highly active but can sometimes lead to over-reduction or side reactions.[1]
-
Nickel-based catalysts (like Raney Nickel or supported Ni catalysts) are a cost-effective alternative and can offer high selectivity, especially when used with additives like ammonia.[2]
-
Cobalt-based catalysts have also been shown to be effective for the selective hydrogenation of nitriles to primary amines.[3]
It is recommended to screen a few catalysts under different conditions to find the optimal system for your specific needs.
Q3: Are there any safety precautions I should be aware of?
Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts (like Raney Nickel).
-
Always work in a well-ventilated fume hood.
-
Use appropriate pressure-rated equipment.
-
Handle pyrophoric catalysts under an inert atmosphere or solvent.
-
Ensure there are no ignition sources near the reaction setup.
Data Presentation
The following table presents hypothetical but plausible data for the optimization of the catalytic hydrogenation of 2,3-Dihydrobenzo[b]dioxine-6-carbonitrile to illustrate the effect of different reaction parameters on yield and selectivity.
| Entry | Catalyst | Hydrogen Pressure (bar) | Temperature (°C) | Solvent | Additive | Yield of Primary Amine (%) | Selectivity for Primary Amine (%) |
| 1 | 10% Pd/C | 10 | 60 | Methanol | None | 75 | 80 |
| 2 | 10% Pd/C | 10 | 60 | Methanol | Ammonia | 85 | 95 |
| 3 | Raney Ni | 20 | 80 | Ethanol | None | 70 | 75 |
| 4 | Raney Ni | 20 | 80 | Ethanol | Ammonia | 92 | 98 |
| 5 | Co/Al2O3 | 30 | 100 | THF | None | 88 | 90 |
| 6 | Co/Al2O3 | 30 | 100 | THF | Ammonia | 95 | 99 |
Experimental Protocols
Protocol: Catalytic Hydrogenation of 2,3-Dihydrobenzo[b]dioxine-6-carbonitrile using a Nickel Catalyst
This protocol is a general guideline and may require optimization.
-
Reactor Setup: To a pressure reactor, add 2,3-Dihydrobenzo[b]dioxine-6-carbonitrile (1.0 eq) and a slurry of a supported Nickel catalyst (e.g., Ni/Al2O3, 5 mol%) in ethanol saturated with ammonia.[2]
-
Sealing and Purging: Seal the reactor and purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar) and heat to the target temperature (e.g., 80 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor allows) and analyzing them by TLC, GC, or LC-MS. The reaction is complete when the starting material is consumed.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by acid-base extraction or crystallization as described in the troubleshooting section.
Visualizations
References
- 1. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selective Hydrogenation of Nitriles to Primary Amines by using a Cobalt Phosphine Catalyst. | Semantic Scholar [semanticscholar.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of unreacted starting material, 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde, after my reductive amination reaction. What could be the cause?
A1: Incomplete conversion during reductive amination can be attributed to several factors:
-
Inefficient Imine Formation: The initial condensation of the aldehyde with the amine source (e.g., ammonia or an ammonium salt) to form the imine is a reversible equilibrium. Insufficient removal of water can inhibit this step.
-
Troubleshooting:
-
Use a Dean-Stark apparatus if the solvent allows for azeotropic removal of water.
-
Add a dehydrating agent, such as molecular sieves (ensure compatibility with your reagents).
-
-
-
Reducing Agent Activity: The activity of your reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) may be compromised.
-
Troubleshooting:
-
Use a freshly opened bottle of the reducing agent or test its activity on a known substrate.
-
Ensure the reaction conditions (pH, temperature) are optimal for the chosen reducing agent. For example, sodium cyanoborohydride is more effective at a slightly acidic pH.
-
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Gradually increase the reaction temperature, while monitoring for potential side product formation.
-
-
Q2: My final product is contaminated with a secondary amine impurity, bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. How can I minimize its formation?
A2: The formation of the secondary amine is a common side reaction in reductive amination, arising from the reaction of the newly formed primary amine with another molecule of the starting aldehyde.
-
Troubleshooting:
-
Stoichiometry: Use a large excess of the amine source (e.g., ammonia or ammonium acetate) to favor the formation of the primary amine.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture containing the aldehyde and the amine source. This keeps the concentration of the primary amine low during the initial phase of the reaction, minimizing its chance to react further.
-
Choice of Amine Source: Using a protected amine equivalent, such as in a Gabriel synthesis, can prevent the formation of secondary amines altogether.
-
Q3: During the synthesis via reduction of 6-nitro-2,3-dihydrobenzo[b][1][2]dioxine, I observe several byproducts. What are they and how can I avoid them?
A3: The reduction of an aromatic nitro group can sometimes lead to the formation of intermediates such as nitroso and hydroxylamine derivatives, especially if the reduction is incomplete.
-
Common Impurities:
-
Troubleshooting:
-
Choice of Reducing Agent: Use a strong and reliable reducing system, such as catalytic hydrogenation with Palladium on carbon (Pd/C) or Tin(II) chloride (SnCl2) in a suitable solvent.
-
Reaction Conditions: Ensure sufficient hydrogen pressure and catalyst loading for catalytic hydrogenation. For metal-based reductions, ensure the reaction goes to completion by monitoring with TLC.
-
Work-up Procedure: A proper aqueous work-up is crucial to remove inorganic salts and any polar byproducts.
-
Q4: I am attempting a Gabriel synthesis to produce (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, but the yield is low. What are the potential issues?
A4: The Gabriel synthesis involves the N-alkylation of phthalimide with a suitable alkyl halide, followed by hydrazinolysis or acidic hydrolysis. Low yields can occur at either stage.
-
Troubleshooting:
-
Alkylation Step:
-
Ensure your starting material, 6-(halomethyl)-2,3-dihydrobenzo[b][1][2]dioxine, is pure and free of impurities that could consume the phthalimide anion.
-
Use an appropriate polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction.
-
Ensure complete deprotonation of phthalimide by using a strong base like potassium carbonate or potassium hydride.
-
-
Deprotection Step:
-
Hydrazinolysis can sometimes be slow. Ensure adequate heating and reaction time. The phthalhydrazide byproduct can sometimes be difficult to remove; ensure proper precipitation and filtration.
-
Acidic hydrolysis requires harsh conditions and may not be suitable if your molecule has other acid-sensitive functional groups.
-
-
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Probable Synthetic Route of Origin | Typical Analytical Signature (relative to product) |
| 2,3-Dihydrobenzo[b][1][2]dioxine-6-carbaldehyde | C9H8O3 | Reductive Amination (Unreacted Starting Material) | Different chemical shift for aldehyde proton in 1H NMR (~9.8 ppm). |
| bis((2,3-Dihydrobenzo[b]dioxin-6-yl)methyl)amine | C18H19NO4 | Reductive Amination (Side Product) | More complex 1H NMR spectrum with overlapping aromatic signals. Higher molecular weight peak in MS. |
| 6-Nitro-2,3-dihydrobenzo[b][1][2]dioxine | C8H7NO4 | Reduction of Nitro Compound (Unreacted Starting Material) | Distinct aromatic proton signals in 1H NMR due to the electron-withdrawing nitro group. |
| 6-(Halomethyl)-2,3-dihydrobenzo[b][1][2]dioxine | C9H9ClO2 or C9H9BrO2 | Gabriel Synthesis (Unreacted Starting Material) | Characteristic chemical shift for the benzylic protons adjacent to the halogen in 1H NMR (~4.5-4.7 ppm). |
| Phthalhydrazide | C8H6N2O2 | Gabriel Synthesis (Byproduct of hydrazinolysis) | Can often be insoluble and removed by filtration. May show characteristic aromatic signals in 1H NMR if soluble. |
Experimental Protocols
Protocol 1: Reductive Amination of 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde
-
Dissolve 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1M HCl until the gas evolution ceases.
-
Make the solution basic (pH > 10) with the addition of aqueous NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gabriel Synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
Step A: N-Alkylation of Potassium Phthalimide
-
To a solution of 6-(bromomethyl)-2,3-dihydrobenzo[b][1][2]dioxine (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry to obtain N-((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)phthalimide.
Step B: Hydrazinolysis
-
Suspend the N-alkylated phthalimide from Step A in ethanol.
-
Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Purify by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Synthetic pathways to (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and the origin of common impurities.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Crystallization of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (2, E-3-Dihydrobenzo[b]dioxin-6-yl)methanamine HCl salt.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common issues observed during the crystallization process.
Q1: My product has "oiled out" or formed a gummy, non-crystalline mass upon adding the HCl source or anti-solvent. What should I do?
A1: "Oiling out" is a common problem when the solute is highly soluble in the solvent system or when the rate of precipitation is too rapid. Here are several strategies to induce crystallization:
-
Solvent System Modification: The choice of solvent is critical. The free amine should be soluble, but the resulting HCl salt should have limited solubility.[1] Consider using a co-solvent system, such as ethanol/ether or isopropanol (IPA)/isopropyl ether (IPE).[2]
-
Anhydrous Conditions: The presence of water can sometimes hinder crystallization and promote oiling.[3] Using anhydrous HCl (as a gas or a solution in a dry solvent like ether or dioxane) can be beneficial.[2][3]
-
Solvent Stripping: If your product has oiled out, you can try dissolving the oil in a suitable solvent like dichloromethane (DCM) or toluene and then removing the solvent under reduced pressure (rotary evaporation). This process, repeated several times, can sometimes induce crystallization.[2]
-
Temperature Gradient: Slow cooling is crucial. If you are cooling the solution too quickly, try a more gradual temperature reduction. If cooling doesn't work, sometimes gentle reheating to dissolve the oil followed by very slow cooling can promote crystal formation.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
Q2: No crystals are forming, even after extended cooling. What are the next steps?
A2: A lack of crystal formation indicates that the solution is not supersaturated. The following techniques can be employed:
-
Increase Concentration: The most straightforward approach is to carefully evaporate some of the solvent to increase the concentration of the amine salt.[4]
-
Introduce an Anti-Solvent: Gradually add a solvent in which the HCl salt is insoluble (an "anti-solvent") to the solution. Common anti-solvents for amine HCl salts include ethers (like diethyl ether or MTBE), hexanes, or ethyl acetate.[2][5] This should be done dropwise at the saturation temperature.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Ultrasonication: Placing the flask in an ultrasonic bath can sometimes induce nucleation.
Q3: The crystallization is happening too quickly, resulting in a fine powder or poor-quality crystals. How can I improve crystal quality?
A3: Rapid crystallization often traps impurities and leads to small, poorly formed crystals.[4] To slow down the process:
-
Reduce Supersaturation: Add a small amount of the primary solvent back to the solution to slightly increase the solubility.[4]
-
Slower Cooling: Employ a slower cooling ramp. This can be achieved by allowing the flask to cool to room temperature on the benchtop, followed by transfer to a refrigerator, and then a freezer.
-
Solvent Choice: A solvent system where the salt has slightly higher solubility will slow down the crystallization rate.
Q4: My final crystalline product has a low purity. What are the likely causes and solutions?
A4: Impurities can co-crystallize with your product. Purity issues often stem from the starting materials or byproducts.
-
Recrystallization: The most effective method to improve purity is recrystallization. This involves dissolving the impure crystals in a minimum amount of a suitable hot solvent and then allowing them to slowly re-form as the solution cools.
-
Washing: Washing the filtered crystals with a small amount of a cold solvent in which the desired salt is sparingly soluble can remove surface impurities.[6]
-
Activated Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.
-
Purity of Starting Material: Ensure the purity of the (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine free base before salt formation. Purification of the free base by column chromatography may be necessary.[7]
Frequently Asked Questions (FAQs)
Q: What are the best solvents for crystallizing (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine HCl?
A: The ideal solvent system will need to be determined empirically. However, for amine HCl salts, common choices include alcohols (ethanol, isopropanol), ketones (acetone), or nitriles (acetonitrile), often in combination with an anti-solvent like diethyl ether, isopropyl ether, or ethyl acetate.[2][5] The goal is to find a solvent that dissolves the free amine but has lower solubility for the HCl salt.[1]
Q: Should I use aqueous HCl or anhydrous HCl?
A: While aqueous HCl is convenient, the added water can sometimes increase the solubility of the HCl salt, leading to lower yields or preventing crystallization altogether.[8] Using a solution of HCl gas in a dry solvent (e.g., HCl in ether or isopropanol) is often preferred to obtain an anhydrous salt which may have better crystalline properties.[2][3]
Q: How does the pKa of the amine affect crystallization?
A: The basicity (pKa of the conjugate acid) of the amine is important. Aromatic amines can be less basic, requiring a strong acid like HCl for stable salt formation.[7] Generally, a significant difference between the pKa of the amine's conjugate acid and the pKa of the acid used for salt formation leads to a more stable salt, which often has a higher propensity to crystallize.
Q: Can I use other acids if HCl salt crystallization is problematic?
A: Yes. If forming the hydrochloride salt proves difficult, other acids that often form crystalline salts with amines include maleic acid, succinic acid, fumaric acid, and tartaric acid.[2] These can be explored as alternatives.
Data Presentation
Table 1: Common Solvents and Anti-Solvents for Amine HCl Salt Crystallization
| Solvent Class | Examples | Role in Crystallization | Notes |
| Alcohols | Isopropanol (IPA), Ethanol | Primary Solvent | Good for dissolving the free amine and the salt at elevated temperatures. |
| Ketones | Acetone | Primary Solvent / Anti-Solvent | Can sometimes precipitate amine salts effectively.[3] |
| Ethers | Diethyl Ether, Isopropyl Ether (IPE), MTBE | Anti-Solvent | Commonly added to a solution of the salt to induce precipitation. |
| Esters | Ethyl Acetate | Primary Solvent / Anti-Solvent | Can be used for both dissolving the initial mixture and as an anti-solvent.[5] |
| Hydrocarbons | Hexanes, Heptane | Anti-Solvent | Highly non-polar, effective at precipitating polar salts. |
| Chlorinated | Dichloromethane (DCM) | Primary Solvent | Useful for dissolving oils for subsequent solvent stripping to induce crystallization.[2] |
Experimental Protocols
Protocol 1: General Crystallization of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine HCl using a Solvent/Anti-Solvent System
-
Dissolution: Dissolve the (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine free base in a minimal amount of a suitable solvent (e.g., isopropanol) with gentle warming if necessary.
-
Acidification: Cool the solution to room temperature. Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in isopropanol) dropwise while stirring until the pH is acidic (test with pH paper).
-
Induce Precipitation: If crystals do not form spontaneously, begin the dropwise addition of a cold anti-solvent (e.g., isopropyl ether) until the solution becomes faintly turbid.
-
Crystallization: If turbidity persists, add a drop or two of the primary solvent to redissolve the precipitate. Allow the solution to stand undisturbed at room temperature. For slower crystallization, place the flask in a refrigerator (2-8 °C).
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Troubleshooting "Oiling Out" by Solvent Stripping
-
Redissolution: If the product has oiled out, decant the solvent. Dissolve the oil in a volatile solvent in which it is freely soluble (e.g., dichloromethane).
-
Evaporation: Remove the solvent using a rotary evaporator.
-
Repeat: Re-dissolve the resulting residue in the same volatile solvent and repeat the evaporation. This process may need to be repeated 2-3 times.
-
Final Attempt: After the final evaporation, attempt to recrystallize the resulting solid or semi-solid using the procedure in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Decision tree for selecting a suitable solvent system.
References
- 1. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Optimizing reaction conditions for the N-methylation of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-methylation of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine to yield N-methyl-(2,3-dihydrobenzo[b]dioxin-6-yl)methanamine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the N-methylation of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure reagents (especially formaldehyde and reducing agent) are fresh and of high purity. |
| Ineffective reducing agent. | - For Eschweiler-Clarke, ensure formic acid is of high concentration. - For other reductive aminations, consider a stronger reducing agent like sodium triacetoxyborohydride. | |
| pH of the reaction is not optimal. | - For reductive amination with borohydrides, maintain a slightly acidic pH (5-6) to facilitate imine formation without decomposing the reducing agent. | |
| Formation of Multiple Products | Over-methylation leading to the tertiary amine. | - In the Eschweiler-Clarke reaction, the formation of the tertiary amine is favorable.[1][2] To favor the secondary amine, carefully control the stoichiometry of formaldehyde (use slightly more than 1 equivalent). |
| Presence of unreacted starting material. | - Increase the equivalents of the methylating agent and reducing agent. - Extend the reaction time. | |
| Formation of byproducts. | - Benzylamine derivatives can undergo hydrogenolysis, especially with Pd/C catalysts, leading to toluene-like byproducts.[3] Consider using a different catalyst like Raney Nickel or a chemical reducing agent. | |
| Difficult Product Isolation/Purification | Product is soluble in the aqueous phase. | - Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction to ensure the amine is deprotonated and more soluble in organic solvents. |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to the extraction mixture to break the emulsion. - Filter the mixture through a pad of celite. | |
| Co-elution with impurities during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider converting the amine to its hydrochloride salt to facilitate purification by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine?
A1: The most common and effective methods are the Eschweiler-Clarke reaction and reductive amination with formaldehyde and a reducing agent like sodium borohydride or sodium triacetoxyborohydride. The Eschweiler-Clarke reaction uses formaldehyde and formic acid and is known for its simplicity and effectiveness in producing tertiary amines.[1][2][4] Reductive amination offers a milder alternative and can be tuned to favor the formation of the secondary amine.
Q2: How can I avoid the formation of the dimethylated tertiary amine?
A2: While the Eschweiler-Clarke reaction tends to favor the formation of the tertiary amine, you can influence the product distribution by carefully controlling the stoichiometry of the reagents.[1] Using a slight excess (1.1-1.2 equivalents) of formaldehyde can favor the formation of the secondary amine in other reductive amination protocols. Monitoring the reaction progress by TLC or LC-MS is crucial to stop the reaction once the desired product is maximized.
Q3: My reaction is not going to completion. What can I do?
A3: Several factors could be at play. First, ensure your reagents are of high quality and anhydrous if the reaction is moisture-sensitive. Increasing the reaction temperature or time can also drive the reaction to completion. For reductive aminations, the pH is critical; maintaining a slightly acidic environment (pH 5-6) is often optimal for imine formation.
Q4: What is a typical work-up and purification procedure for the N-methylated product?
A4: A typical work-up involves quenching the reaction, followed by basifying the mixture with an aqueous base (e.g., NaOH) to a pH above 10. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated. Purification is typically achieved by column chromatography on silica gel or by recrystallization of the hydrochloride salt.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Formic acid is corrosive and can cause severe burns. Sodium borohydride and other reducing agents can react violently with water and acids, releasing flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following tables provide representative data for the N-methylation of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine using different methods. These are illustrative examples and results may vary.
Table 1: Comparison of N-methylation Methods
| Method | Methylating Agent | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | None | 100 | 6 | ~85 (tertiary) |
| Reductive Amination | Formaldehyde | NaBH(OAc)₃ | Dichloromethane | 25 | 12 | ~75 (secondary) |
| Reductive Amination | Formaldehyde | NaBH₄ | Methanol | 0-25 | 4 | ~70 (secondary) |
Table 2: Optimization of Reductive Amination with NaBH(OAc)₃
| Equivalents of Formaldehyde | Equivalents of NaBH(OAc)₃ | Temperature (°C) | Time (h) | Yield of Secondary Amine (%) |
| 1.1 | 1.2 | 25 | 12 | 75 |
| 1.5 | 1.5 | 25 | 12 | 68 |
| 1.1 | 1.2 | 40 | 6 | 72 |
| 2.0 | 2.2 | 25 | 12 | 55 (higher tertiary amine formation) |
Experimental Protocols
Protocol 1: N-methylation via Eschweiler-Clarke Reaction
-
To a round-bottom flask, add (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine (1.0 eq).
-
Add formic acid (3.0 eq) followed by aqueous formaldehyde (37 wt. %, 3.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully add aqueous NaOH (6M) until the pH is > 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-methylation via Reductive Amination with Sodium Triacetoxyborohydride
-
Dissolve (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine (1.0 eq) in dichloromethane.
-
Add aqueous formaldehyde (37 wt. %, 1.1 eq) and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Comparative workflow of Eschweiler-Clarke and Reductive Amination.
References
Challenges in scaling up the production of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine. The primary synthetic routes discussed are the reductive amination of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde and the reduction of 2,3-dihydrobenzo[b]dioxin-6-carbonitrile.
Issue 1: Low Yield in Reductive Amination of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde
-
Question: We are experiencing low yields during the reductive amination of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde with ammonia. What are the potential causes and solutions?
-
Answer: Low yields in this reaction can stem from several factors. A common issue is the incomplete formation of the intermediate imine before the addition of the reducing agent. To address this, consider allowing the aldehyde and ammonia to react for a longer period or gently warming the mixture before introducing the reducing agent. The choice of reducing agent is also critical; sodium triacetoxyborohydride is often effective as it is selective for the imine over the aldehyde. Another potential problem is the formation of byproducts. Over-alkylation, leading to the formation of secondary and tertiary amines, can be minimized by using a large excess of ammonia. Additionally, ensuring anhydrous reaction conditions is crucial, as water can hydrolyze the imine intermediate and reduce the efficiency of the reducing agent.
Issue 2: Incomplete Reduction of 2,3-dihydrobenzo[b]dioxin-6-carbonitrile
-
Question: Our attempts to reduce 2,3-dihydrobenzo[b]dioxin-6-carbonitrile to the corresponding amine are resulting in incomplete conversion. How can we improve this?
-
Answer: Incomplete reduction of the nitrile can be due to catalyst deactivation or insufficient reducing agent. For catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel or Palladium on carbon) is fresh and active. The reaction may also require higher hydrogen pressure or longer reaction times. If using a chemical reducing agent like lithium aluminum hydride (LAH), ensure it is added slowly to a well-stirred solution of the nitrile in an anhydrous ether solvent to control the exothermic reaction. Inadequate quenching of the reaction can also lead to the formation of byproducts upon workup.
Issue 3: Difficulty in Purifying the Final Product
-
Question: We are facing challenges in purifying (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine from the crude reaction mixture. What purification strategies are recommended?
-
Answer: Primary amines can be challenging to purify due to their basicity and potential for co-elution with starting materials or byproducts on standard silica gel chromatography. One effective method is to perform an acid-base extraction. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous layer. The organic layer containing neutral impurities can then be discarded. The aqueous layer is then basified to deprotonate the amine, which can be extracted back into an organic solvent. For chromatographic purification, using a stationary phase treated with a base like triethylamine or employing a basic alumina column can prevent tailing and improve separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine?
A1: The most prevalent methods start from commercially available 1,4-benzodioxane. Key intermediates that can be converted to the target amine include 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde (via reductive amination), 2,3-dihydrobenzo[b]dioxin-6-carbonitrile (via reduction), or 6-halomethyl-2,3-dihydrobenzo[b]dioxin (via Gabriel synthesis or other nucleophilic substitution reactions with an amine source).
Q2: What are the critical safety precautions to consider when working with the reagents for this synthesis?
A2: Many reagents used in these synthetic routes are hazardous. For instance, lithium aluminum hydride is highly reactive with water and can ignite. Sodium borohydride and its derivatives can release flammable hydrogen gas upon contact with acid. Cyanide salts, if used in the synthesis of the nitrile intermediate, are highly toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have appropriate quenching procedures and emergency plans in place.
Q3: How can the formation of over-alkylation byproducts be minimized during reductive amination?
A3: To suppress the formation of secondary and tertiary amines, a significant excess of the ammonia source should be used. This statistical approach favors the reaction of the aldehyde with ammonia over the reaction with the newly formed primary amine product.
Q4: Are there any specific analytical techniques recommended for monitoring the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For more detailed analysis and to check for the presence of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.
Data Presentation
The following table summarizes representative yields for key synthetic steps based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Product | Typical Reagents | Representative Yield (%) |
| Friedel-Crafts Acylation | 1,4-Benzodioxane | 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanone | Acetyl chloride, AlCl₃ | 70-85 |
| Haloform Reaction | 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)ethanone | 2,3-Dihydrobenzo[b]dioxin-6-carboxylic acid | NaOH, Br₂ | 80-90 |
| Amidation | 2,3-Dihydrobenzo[b]dioxin-6-carboxylic acid | 2,3-Dihydrobenzo[b]dioxin-6-carboxamide | SOCl₂, NH₄OH | 75-85 |
| Hofmann Rearrangement | 2,3-Dihydrobenzo[b]dioxin-6-carboxamide | (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine | NaOBr | 60-75 |
| Reduction of Nitrile | 2,3-Dihydrobenzo[b]dioxin-6-carbonitrile | (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine | LiAlH₄ or H₂/Raney Ni | 70-90 |
| Reductive Amination | 2,3-Dihydrobenzo[b]dioxin-6-carbaldehyde | (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine | NH₃, NaBH(OAc)₃ | 65-80 |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde
-
Imine Formation: To a solution of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10-15 eq). Stir the mixture at room temperature for 2-4 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) or via acid-base extraction.
Protocol 2: Synthesis via Reduction of 2,3-dihydrobenzo[b]dioxin-6-carbonitrile
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 2,3-dihydrobenzo[b]dioxin-6-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (1.5 eq) in THF. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting solid and wash it thoroughly with THF. Concentrate the filtrate and extract the aqueous residue with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine. Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.
Visualizations
Caption: Synthetic pathways to (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
Caption: Troubleshooting workflow for low yield in reductive amination.
Stability and long-term storage of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine solutions
This technical support center provides guidance on the stability and long-term storage of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine (MDBM) solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for MDBM solutions?
A1: To ensure the long-term stability of MDBM solutions, it is recommended to store them in tightly sealed, amber glass vials at refrigerated temperatures (2-8 °C).[1] The solution should be protected from light and moisture.[2][3] For extended storage, an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.[2]
Q2: What solvents are recommended for preparing MDBM solutions?
Q3: Is MDBM sensitive to pH?
A3: The benzodioxole ring system can be susceptible to cleavage under harsh acidic or basic conditions.[2] Therefore, it is advisable to maintain the pH of MDBM solutions within a neutral range (approximately pH 6-8) unless experimental conditions necessitate otherwise. A pH stability study is recommended to determine the optimal pH range for your specific application.[2]
Q4: Can I store MDBM solutions at room temperature?
A4: While short-term storage at a controlled room temperature may be acceptable, long-term storage at room temperature is generally not recommended for amine solutions due to the potential for thermal degradation.[3][4] For optimal stability, refrigerated storage is advised.[1]
Q5: How can I tell if my MDBM solution has degraded?
A5: Signs of degradation can include a change in color, the formation of precipitates, or a decrease in the expected biological activity.[2] For a quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution has turned yellow or brown. | Oxidation of the amine or aromatic ring. | - Discard the solution and prepare a fresh one using degassed solvents. - Store new solutions under an inert atmosphere (nitrogen or argon).[2] - Consider adding a compatible antioxidant if your experiment allows.[2] |
| Precipitate has formed in the solution. | - Decreased solubility at lower temperatures. - Degradation leading to insoluble products. - Reaction with container material. | - Allow the solution to warm to room temperature to see if the precipitate redissolves. - If the precipitate remains, it is likely a degradation product, and the solution should be discarded. - Ensure you are using appropriate storage containers, such as amber glass bottles.[4] |
| Inconsistent results in biological assays. | Degradation of the MDBM solution leading to a lower effective concentration. | - Prepare fresh solutions before each experiment. - Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. - Use a stability-indicating HPLC method to verify the concentration and purity of the solution before use.[2] |
| Unexpected peaks in analytical chromatogram. | Formation of degradation products due to exposure to light, heat, oxygen, or extreme pH. | - Conduct a forced degradation study to identify potential degradation products and their retention times. - Review storage and handling procedures to minimize exposure to adverse conditions. |
Data Summary
Table 1: Recommended Storage Conditions for MDBM Solutions
| Parameter | Recommendation | Rationale |
| Temperature | 2 - 8 °C[1] | Minimizes thermal degradation.[4] |
| Light | Protect from light (use amber vials).[2] | Prevents photodecomposition.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon).[2] | Prevents oxidative degradation.[2] |
| Container | Tightly sealed amber glass vials.[4] | Prevents exposure to air and moisture; glass is generally inert. |
| pH | Neutral range (approx. 6-8) is recommended. | Avoids acid or base-catalyzed hydrolysis of the benzodioxole ring.[2] |
| Solvent | High-purity, degassed solvents.[2] | Minimizes solvent-mediated degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of MDBM Solutions
Objective: To evaluate the intrinsic stability of MDBM in solution under various stress conditions and to identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of MDBM in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.[2]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.
-
Photostability: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2]
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control solution, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Determine the percentage of MDBM remaining and identify the formation of any degradation products by comparing the chromatograms of stressed and unstressed samples.
-
Visualizations
Caption: Workflow for assessing the stability of MDBM solutions.
Caption: Potential degradation routes for MDBM.
References
Overcoming solubility issues of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine?
A1: The limited aqueous solubility of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is primarily due to its chemical structure. The presence of the benzodioxin ring system, a largely hydrophobic and non-polar moiety, contributes to its low affinity for polar solvents like water. While the methanamine group is polar and can participate in hydrogen bonding, the overall hydrophobicity of the molecule dominates its solubility characteristics.
Q2: How does pH influence the solubility of this compound?
A2: (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is a primary amine, which is a weak base.[1] In acidic conditions (lower pH), the amine group becomes protonated, forming a more soluble ammonium salt (R-NH3+).[2][3] This ionization significantly increases the compound's interaction with water molecules, thereby enhancing its solubility. Conversely, in neutral or basic conditions (higher pH), the amine group remains largely in its less soluble, un-ionized form.
Q3: What are co-solvents and how can they improve the solubility of my compound?
A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[4][5] They work by reducing the polarity of the solvent system, which decreases the interfacial tension between the hydrophobic compound and the aqueous medium.[4][6] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[5][]
Q4: Can I use surfactants to improve solubility?
A4: Yes, surfactants can be an effective method for increasing the solubility of hydrophobic compounds. Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can encapsulate the poorly soluble compound, effectively dispersing it in the aqueous buffer.
Q5: Is salt formation a viable strategy for this compound?
A5: Absolutely. Given the presence of the basic amine group, forming a salt is a highly effective strategy. Reacting (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine with a pharmaceutically acceptable acid will produce a salt form that is generally much more soluble in water than the free base. Common salt forms include hydrochloride, sulfate, and tartrate salts.
Troubleshooting Guides
This section provides a step-by-step approach to addressing common solubility issues encountered during experiments.
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
-
Immediate Action:
-
Check the pH of the buffer: The pH might be too high (neutral or basic), causing the amine to be in its un-ionized, less soluble form.
-
Lower the pH: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the solution. The compound should dissolve as the pH decreases and the amine becomes protonated.
-
-
Workflow for Systematic Troubleshooting:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: The required concentration for my experiment cannot be achieved even at a low pH.
-
Possible Cause: The intrinsic solubility of the protonated form might still be insufficient for your experimental needs.
-
Solution Strategy: Co-solvents
-
Select a Co-solvent: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 400.
-
Prepare a Stock Solution: Dissolve the compound in the pure co-solvent at a high concentration.
-
Titrate into Buffer: Slowly add the co-solvent stock solution to your aqueous buffer while vortexing. Do not exceed a co-solvent concentration that could affect your experimental system (typically <5% v/v).
-
-
Decision-Making for Co-solvent Selection:
Caption: Co-solvent selection and implementation workflow.
Data Presentation
| Strategy | Buffer System | Expected Solubility Trend | Notes |
| pH Adjustment | pH 7.4 (PBS) | Very Low | Primarily un-ionized form. |
| pH 5.0 (Acetate Buffer) | Moderate | Increased protonation of the amine group. | |
| pH 2.0 (Glycine-HCl) | High | Predominantly in the soluble salt form. | |
| Co-solvents | 5% Ethanol in PBS (pH 7.4) | Low-Moderate | Slight improvement over buffer alone. |
| 5% PEG 400 in PBS (pH 7.4) | Moderate | PEG 400 is an effective solubilizing agent. | |
| 5% DMSO in PBS (pH 7.4) | High | DMSO is a strong solvent but may have biological effects. | |
| Combined Approach | 5% PEG 400 in Acetate Buffer (pH 5.0) | Very High | Combines the benefits of pH adjustment and co-solvency. |
Experimental Protocols
Protocol 1: Solubility Determination by pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8).
-
Sample Preparation: Add an excess amount of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine to a vial containing a known volume of each buffer.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparation of a Salt Form (Hydrochloride Salt)
-
Dissolution: Dissolve (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine free base in a minimal amount of a suitable organic solvent (e.g., methanol or isopropanol).
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to the dissolved free base while stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If not, the solution can be cooled or a non-polar anti-solvent (e.g., diethyl ether) can be added to induce precipitation.
-
Isolation: Collect the precipitated salt by filtration.
-
Drying: Wash the salt with a small amount of the anti-solvent and dry it under vacuum.
-
Confirmation: Confirm the formation of the salt and its purity using techniques such as melting point determination, NMR, and elemental analysis. The aqueous solubility of the resulting salt can then be determined using Protocol 1.
References
Technical Support Center: Method Refinement for Detecting (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine Metabolites
Welcome to the technical support center for the analytical method refinement of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the analysis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
-
Question: My chromatogram shows poor peak shapes for the parent compound and potential metabolites. What are the likely causes and how can I fix this?
-
Answer: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Injection Solvent: Injecting your sample in a solvent stronger than the initial mobile phase can cause peak distortion. Solution: Dilute your sample in a solvent that is the same or weaker than the starting mobile phase composition.[1][2]
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting. Solution: Reduce the injection volume or the concentration of your sample.[2]
-
Secondary Interactions: The primary amine group in (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine can interact with residual silanols on the silica-based column, causing peak tailing. Solution:
-
Use a column with end-capping or a different stationary phase (e.g., a PFP column).
-
Lower the pH of the mobile phase to protonate the amine, which can sometimes improve peak shape.
-
Add a small amount of a competing amine, like triethylamine, to the mobile phase to block the active sites on the column.
-
-
Column Contamination: Buildup of matrix components on the column can lead to peak shape issues. Solution: Flush the column with a strong solvent series. If the problem persists, replace the guard column or the analytical column.[1][2]
-
Extra-Column Volume: Excessive tubing length or wide-bore fittings can contribute to peak broadening. Solution: Use tubing with the smallest possible inner diameter and length, and ensure all fittings are appropriate for your system.[2]
-
Issue 2: Low Signal Intensity or No Signal
-
Question: I am not seeing any signal for my parent compound or its expected metabolites. What should I check?
-
Answer: A lack of signal can be frustrating. Follow these steps to diagnose the problem:
-
MS Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated. Solution: Run the system's tuning and calibration protocols.
-
Ion Source Settings: The settings for the ion source (e.g., temperature, gas flows, and voltages) are critical for good ionization. Solution: Optimize the ion source parameters for your specific compound. This can be done by infusing a standard solution directly into the mass spectrometer.[3]
-
Sample Degradation: The analyte may have degraded in the sample. Solution: Prepare fresh samples and standards.[3]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of your analyte. Solution: Improve your sample clean-up procedure. Consider using a more selective sample preparation method like solid-phase extraction (SPE). You can also assess ion suppression by post-column infusion of your analyte.[3]
-
Mobile Phase Compatibility: The mobile phase composition can significantly impact ionization efficiency. Solution: Ensure your mobile phase additives are compatible with mass spectrometry (e.g., use volatile buffers like ammonium formate or ammonium acetate instead of phosphate buffers).
-
Incorrect MRM Transitions: If you are using selected reaction monitoring (SRM), ensure you have the correct precursor and product ions. Solution: Optimize the MRM transitions by infusing a standard of the parent compound. For metabolites, you may need to predict the transitions based on expected metabolic transformations.
-
Issue 3: Retention Time Shifts
-
Question: The retention times for my peaks are shifting between injections. What could be the cause?
-
Answer: Inconsistent retention times can compromise data quality. Here are common causes and solutions:
-
Column Equilibration: Insufficient equilibration of the column between injections can lead to shifting retention times. Solution: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase conditions before each injection.[3]
-
Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of the mobile phase can cause retention time drift. Solution: Prepare fresh mobile phases daily and ensure accurate measurements.[4]
-
Temperature Fluctuations: Changes in the column oven temperature will affect retention times. Solution: Use a thermostatically controlled column compartment and ensure it is functioning correctly.[1]
-
Flow Rate Inconsistency: A problem with the LC pump can lead to a fluctuating flow rate. Solution: Check the pump for leaks and ensure it is properly purged. Manually verify the flow rate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolites of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine?
A1: Based on the known metabolism of primary alkylamines and aromatic compounds, the following are predicted metabolites:
-
Phase I Metabolites:
-
Hydroxylation of the aromatic ring: This is a common metabolic pathway for aromatic compounds.
-
N-oxidation: The primary amine can be oxidized to a hydroxylamine.[5]
-
Deamination: The primary amine can be converted to a ketone, which may then be further metabolized.
-
-
Phase II Metabolites:
-
Glucuronidation or Sulfation: The hydroxylated metabolites can be conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.
-
Acetylation: The primary amine can be acetylated.
-
Q2: What type of sample preparation is recommended for analyzing these metabolites in plasma or urine?
A2: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method suitable for initial screening. However, it may not provide the cleanest extracts, potentially leading to matrix effects. A common approach is to add three parts of cold acetonitrile to one part of plasma.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. For the parent compound and its less polar metabolites, a solvent like methyl tert-butyl ether (MTBE) at an alkaline pH can be effective.[6]
-
Solid-Phase Extraction (SPE): SPE is the most selective method and can provide the cleanest extracts, which is often necessary for high-sensitivity quantitative analysis. A mixed-mode cation exchange SPE sorbent can be used to retain the basic amine-containing parent compound and metabolites while washing away neutral and acidic interferences.
Q3: Which type of LC column is most suitable for this analysis?
A3: A reversed-phase C18 column is a good starting point. However, due to the polar and basic nature of the primary amine, peak tailing can be an issue. Consider using:
-
A C18 column with advanced end-capping to minimize silanol interactions.
-
A Pentafluorophenyl (PFP) column, which can offer alternative selectivity for aromatic and polar compounds.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for very polar metabolites that are not well-retained on reversed-phase columns.
Q4: What are the recommended starting LC-MS/MS parameters?
A4:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended due to the basic nature of the primary amine.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the compounds of interest.
-
MS/MS Mode: For quantitative analysis, Selected Reaction Monitoring (SRM) is the preferred mode for its sensitivity and selectivity. For metabolite identification, a full scan or product ion scan experiment would be necessary.
Data Presentation
Since no specific quantitative data for the metabolites of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is publicly available, the following table provides an illustrative example of how to present such data once obtained.
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (ng/mL) in Plasma |
| (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine | 180.1 | 163.1 | 4.2 | 0.1 |
| Hydroxylated Metabolite 1 | 196.1 | 179.1 | 3.5 | 0.5 |
| Hydroxylated Metabolite 2 | 196.1 | 163.1 | 3.8 | 0.5 |
| N-acetyl Metabolite | 222.1 | 163.1 | 4.5 | 1.0 |
| Glucuronide Conjugate of Hydroxylated Metabolite 1 | 372.1 | 196.1 | 2.1 | 2.0 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) from Human Plasma
-
Pre-condition the SPE Plate: Pre-condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of human plasma, add 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Load Sample: Load the pre-treated sample onto the SPE plate.
-
Wash:
-
Wash 1: 1 mL of 0.1 M acetic acid.
-
Wash 2: 1 mL of methanol.
-
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-12 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ion Source: ESI in positive mode.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument.
-
-
Data Acquisition: Use SRM mode with optimized transitions for each analyte.
Visualizations
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. agilent.com [agilent.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. zefsci.com [zefsci.com]
- 5. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Preventing oxidative degradation of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine during synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine. It provides detailed troubleshooting advice and frequently asked questions to address challenges related to its synthesis, with a particular focus on preventing oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine?
A1: A prevalent and effective method for the synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is the reductive amination of 1,4-benzodioxan-6-carbaldehyde. This two-step, one-pot reaction involves the formation of an intermediate imine or oxime, which is then reduced to the desired primary amine. Common reducing agents for this transformation include sodium borohydride, often in the presence of a catalyst, or sodium cyanoborohydride.
Q2: What is the primary cause of product degradation during the synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine?
A2: The primary cause of degradation is the oxidation of the aromatic amine functionality. Aromatic amines are susceptible to oxidation by atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities. This can lead to the formation of colored impurities and a significant reduction in the yield and purity of the final product.
Q3: What are the likely sites of oxidation on the (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine molecule?
A3: The primary site susceptible to oxidation is the aminomethyl group. Oxidation can lead to the formation of imines, and further oxidation or side reactions can result in various byproducts. The aromatic ring itself is generally stable under these conditions, but the presence of the activating amino group can increase its sensitivity to strong oxidizing agents.
Q4: How can I minimize oxidative degradation during the synthesis?
A4: Several strategies can be employed to minimize oxidation:
-
Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere of nitrogen or argon is highly effective in preventing air oxidation.[1][2]
-
Use of Antioxidants: The addition of antioxidants can help to quench radical species that initiate oxidation.
-
Control of Reaction Temperature: Lowering the reaction temperature can slow down the rate of oxidative side reactions.
-
Solvent Degassing: Using degassed solvents can reduce the amount of dissolved oxygen available for oxidation.[1]
Q5: What are some suitable antioxidants for this synthesis?
A5: For stabilizing aromatic amines, antioxidants such as 4,4'-Bis(alpha,alpha-dimethylbenzyl)diphenylamine (Antioxidant 445) or other sterically hindered phenolic or aminic antioxidants can be effective.[3][4] The choice of antioxidant should be guided by its solubility in the reaction medium and its compatibility with the reaction conditions.
Q6: How can I detect and quantify oxidative degradation products?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for monitoring the reaction and assessing the purity of the final product. The appearance of new peaks, often with different retention times and UV spectra, can indicate the presence of degradation products. For structural elucidation of these byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired amine. | Oxidative degradation of the product. | - Purge the reaction vessel with nitrogen or argon before adding reagents. - Use degassed solvents for the reaction and work-up. - Consider adding a suitable antioxidant to the reaction mixture. |
| Incomplete reaction. | - Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting material. - Optimize the reaction time and temperature. | |
| The final product is colored (e.g., yellow, brown). | Presence of oxidized impurities. | - Perform the synthesis and purification under an inert atmosphere.[1] - Purify the crude product by column chromatography using a silica gel column, potentially with a solvent system containing a small amount of a volatile base like triethylamine to prevent streaking of the amine product. |
| Residual metal catalysts from a previous step. | - Ensure complete removal of any metal catalysts used in preceding synthetic steps through appropriate work-up and purification procedures. | |
| Multiple unknown peaks in the HPLC chromatogram. | Formation of side products due to oxidation or other side reactions. | - Analyze the crude reaction mixture by LC-MS to identify the mass of the impurities, which can provide clues about their structure. - Re-evaluate the reaction conditions (temperature, solvent, pH) to minimize side product formation. |
| Difficulty in purifying the product. | The amine product is adsorbing strongly to the silica gel during chromatography. | - Add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent to improve the elution of the basic amine product. - Consider using a different stationary phase for chromatography, such as alumina. |
Experimental Protocols
Synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine via Reductive Amination of 1,4-Benzodioxan-6-carbaldehyde
This protocol is designed to minimize oxidative degradation.
Materials:
-
1,4-Benzodioxan-6-carbaldehyde
-
Hydroxylamine hydrochloride or Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol (degassed)
-
Dichloromethane (DCM, degassed)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.
-
Dissolve 1,4-Benzodioxan-6-carbaldehyde (1.0 eq) in degassed methanol.
-
-
Oxime/Imine Formation:
-
For oxime formation: Add hydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate (1.2 eq) to the solution.
-
For imine formation: Add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the aldehyde is consumed.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with degassed dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 0.5% triethylamine) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine as a solid or oil.
-
Visualizations
Caption: Synthetic workflow for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
Caption: Hypothesized oxidative degradation pathway.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres - Kintek Solution [kindle-tech.com]
- 3. Antioxidants – Aromatic Amines Antioxidants - Performance Additives [performanceadditives.us]
- 4. nbinno.com [nbinno.com]
- 5. ijrpp.com [ijrpp.com]
Technical Support Center: Chiral Separation of (R)- and (S)-enantiomers of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral separation of (R)- and (S)-enantiomers of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the chiral separation of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine enantiomers?
A1: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are the most prevalent and effective techniques for the separation of enantiomers of primary amines like (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.[1][2] Chiral HPLC is versatile and widely used, while chiral SFC offers advantages such as faster analysis times and reduced use of toxic solvents.[2][3]
Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of this compound?
A2: For primary amines, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are a highly recommended starting point due to their broad enantiorecognition capabilities.[1] Crown ether-based CSPs are also specifically effective for the chiral resolution of primary amines.[4] An initial screening of several different CSPs is the most effective approach to finding a suitable column.
Q3: Can I use mass spectrometry (MS) to differentiate between the enantiomers?
A3: No, a mass spectrometer alone cannot distinguish between enantiomers because they have the identical mass-to-charge ratio. To identify and quantify individual enantiomers, a chiral separation technique like HPLC or SFC must be coupled with the MS detector.
Q4: What role does the mobile phase composition play in the chiral separation?
A4: The mobile phase composition is a critical factor that significantly influences enantioselectivity. The choice of organic modifier (e.g., methanol, ethanol, isopropanol), its concentration, and the presence of acidic or basic additives can dramatically alter the interactions between the enantiomers and the chiral stationary phase, thereby affecting the separation.
Q5: Is temperature an important parameter to control during the separation?
A5: Yes, temperature affects the thermodynamics of the chiral recognition process. Controlling the column temperature is crucial for reproducible results. Lowering the temperature can sometimes improve resolution, but it may also lead to longer analysis times and higher backpressure.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide adequate stereospecific interactions with the analyte.
-
Solution: Screen a variety of CSPs with different chiral selectors. Good starting points include polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) and crown ether-based columns.
-
-
Suboptimal Mobile Phase Composition: The polarity and additives of the mobile phase are not conducive to separation.
-
Solution (for HPLC):
-
Vary the organic modifier (e.g., switch between isopropanol, ethanol, and methanol).
-
Adjust the concentration of the organic modifier.
-
Introduce a small amount of an acidic or basic additive. For primary amines, a basic additive like diethylamine (DEA) is often beneficial in normal phase, while an acidic additive like trifluoroacetic acid (TFA) might be used in reversed-phase or SFC.
-
-
Solution (for SFC):
-
Screen different co-solvents (e.g., methanol, ethanol).
-
Incorporate additives such as ammonium hydroxide or TFA into the co-solvent.[4]
-
-
-
Incorrect Temperature: The operating temperature may not be optimal for chiral recognition.
-
Solution: Systematically vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C) to observe the effect on resolution.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
-
Secondary Interactions: The amine group of the analyte can interact with residual silanols on the silica support of the CSP, leading to peak tailing.
-
Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to mask the active sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can affect peak shape.
-
Solution: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.
-
Experimental Protocols
The following are suggested starting protocols for developing a chiral separation method for (R)- and (S)-enantiomers of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine. Optimization will likely be required.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
-
Chromatographic System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase Screening:
-
Column 1: Chiralpak® AD-H (amylose derivative)
-
Column 2: Chiralcel® OD-H (cellulose derivative)
-
Column 3: Crownpak® CR-I(+) (crown ether derivative)
-
-
Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Mobile Phase B: Hexane/Ethanol (85:15, v/v) with 0.1% Diethylamine (DEA)
-
-
General Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Chiral Supercritical Fluid Chromatography (SFC) Protocol
-
Chromatographic System: An analytical SFC system with a back-pressure regulator, pump for CO₂, co-solvent pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase Screening:
-
Column 1: Chiralpak® IC (cellulose derivative)
-
Column 2: Lux® Cellulose-2
-
Column 3: Crownpak® CR-I(+)
-
-
Mobile Phase Screening:
-
Mobile Phase A: Supercritical CO₂/Methanol (80:20, v/v) with 0.1% Ammonium Hydroxide
-
Mobile Phase B: Supercritical CO₂/Ethanol (85:15, v/v) with 0.8% Trifluoroacetic Acid (TFA) (for Crownpak column)[4]
-
-
General Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
-
Data Presentation
The following tables summarize representative data that might be obtained during a chiral method development study.
Table 1: Representative HPLC Screening Results
| Chiral Stationary Phase | Mobile Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| Chiralpak® AD-H | Hexane/IPA (90:10) + 0.1% DEA | 8.2 | 9.5 | 1.8 |
| Chiralcel® OD-H | Hexane/IPA (90:10) + 0.1% DEA | 10.1 | 10.8 | 1.1 |
| Crownpak® CR-I(+) | Hexane/EtOH (85:15) + 0.1% DEA | 12.5 | 14.2 | 2.1 |
Table 2: Representative SFC Screening Results
| Chiral Stationary Phase | Co-solvent | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| Chiralpak® IC | Methanol + 0.1% NH₄OH | 2.5 | 3.1 | 2.5 |
| Lux® Cellulose-2 | Methanol + 0.1% NH₄OH | 3.8 | 4.2 | 1.3 |
| Crownpak® CR-I(+) | Ethanol + 0.8% TFA | 4.5 | 5.5 | 2.8 |
Mandatory Visualizations
Caption: Workflow for Chiral Separation Method Development.
Caption: Troubleshooting Logic for Chiral Separations.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. air.unimi.it [air.unimi.it]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side-product formation in Friedel-Crafts acylation of benzodioxane
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the Friedel-Crafts acylation of 1,4-benzodioxane. The focus is on minimizing side-product formation and maximizing the yield of the desired acylated product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is low. What are the most common causes and how can I fix them?
Answer: Low yields in Friedel-Crafts acylation can stem from several factors. The most common culprits are related to reagent quality and reaction conditions.[1]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1] Any water in the solvent, reagents, or glassware will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[2] This often means that stoichiometric amounts of the catalyst are required.[1]
-
Solution: Start with at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent. A slight excess may be necessary to drive the reaction to completion.
-
-
Suboptimal Temperature: The reaction temperature significantly influences the rate and yield. Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may result in an incomplete reaction.[1]
-
Solution: Begin the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic process.[3][4] After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat it while monitoring progress by Thin Layer Chromatography (TLC).
-
Question 2: My TLC analysis shows multiple spots, indicating a mixture of products. How can I improve the regioselectivity?
Answer: The formation of multiple products is typically due to a lack of regioselectivity, leading to a mixture of isomers.[3] In the acylation of 1,4-benzodioxane, the primary isomers are the C6 and C7 acylated products.
-
Influence of Lewis Acid: Strong Lewis acids like AlCl₃ are highly reactive and can sometimes lead to lower selectivity. Milder Lewis acids may offer better control.
-
Solution: Consider using alternative Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or metal triflates (e.g., Cu(OTf)₂), which can offer improved regioselectivity in some systems.
-
-
Steric Hindrance: The choice of acylating agent can influence the ortho/para ratio in related reactions, with bulkier agents often favoring the less sterically hindered para position.[1] This principle can be applied to control the C6/C7 ratio.
-
Solution: If sterically feasible, using a bulkier acylating agent might favor substitution at the less hindered position of the benzodioxane ring.
-
-
Solvent and Temperature Effects: The reaction solvent and temperature are known to influence regioselectivity.[3]
-
Solution: Experiment with different anhydrous solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene). Running the reaction at lower temperatures for a longer duration can often favor the thermodynamically more stable product, potentially improving the isomeric ratio.
-
Question 3: The reaction is not proceeding to completion, even after extended reaction times. What could be the issue?
Answer: An incomplete reaction, assuming active reagents, often points to issues with stoichiometry or reaction parameters.
-
Deactivated Substrate: While 1,4-benzodioxane is an activated ring system, the introduction of the first acyl group is deactivating, which helps prevent a second acylation.[2][5] However, if the starting material is impure or contains deactivating contaminants, the reaction may stall.
-
Solution: Ensure the purity of your 1,4-benzodioxane starting material. Recrystallization or distillation may be necessary.
-
-
Insufficient Activation Energy: Some acylation reactions require thermal energy to overcome the activation barrier, especially if a milder Lewis acid is used.[1]
-
Solution: After initial addition at low temperature, gradually increase the temperature and monitor the reaction by TLC. Refluxing may be required, but this should be approached carefully to avoid side-product formation.[4]
-
-
Poor Reagent Addition: The order and rate of addition can be critical.
-
Solution: For better selectivity, consider the Perrier addition procedure, where the aromatic compound (benzodioxane) is added to a pre-formed complex of the acylating agent and Lewis acid.[2] Always add reagents slowly and with efficient stirring to maintain a homogenous reaction mixture and control the temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the Friedel-Crafts acylation of 1,4-benzodioxane?
The most common side-products are regioisomers resulting from acylation at different positions on the aromatic ring.[3] The ether oxygens of the dioxane ring are ortho-, para-directing, activating the C6 and C7 positions. Therefore, a mixture of 6-acyl-1,4-benzodioxane and 7-acyl-1,4-benzodioxane is often formed. Polysubstitution is less common than in Friedel-Crafts alkylation because the acyl group deactivates the ring to further substitution, but it can occur under harsh conditions or with highly activated substrates.[1]
Q2: How does the choice of Lewis acid affect the reaction's outcome?
The Lewis acid is crucial for generating the electrophilic acylium ion.[5] Its strength and stoichiometry affect both the reaction rate and selectivity.
-
Reactivity: Strong Lewis acids like AlCl₃ lead to a faster reaction but may decrease regioselectivity and increase the risk of side reactions.
-
Selectivity: Milder Lewis acids (FeCl₃, ZnCl₂, etc.) or modern catalysts like metal triflates can provide better control over regioselectivity, often favoring one isomer over another.
-
Stoichiometry: As the ketone product complexes with the Lewis acid, more than a catalytic amount is typically required. Using at least stoichiometric amounts (e.g., 1.1 equivalents) is standard practice to ensure the reaction goes to completion.[1]
Q3: Why must the reaction be performed under anhydrous conditions?
Friedel-Crafts reactions require strictly anhydrous (water-free) conditions because the Lewis acid catalysts react vigorously with water.[1] This reaction deactivates the catalyst, halting the formation of the acylium ion and preventing the acylation reaction from proceeding. Any moisture will lead to significantly lower yields or complete failure of the reaction.
Quantitative Data Summary
The regioselectivity of the Friedel-Crafts acylation of 1,4-benzodioxane is highly dependent on the reaction conditions. The following table provides representative data illustrating how changing parameters can influence the product distribution.
| Lewis Acid (eq.) | Acylating Agent | Solvent | Temperature (°C) | C6-isomer Yield (%) | C7-isomer Yield (%) |
| AlCl₃ (1.2) | Acetyl Chloride | Dichloromethane | 0 to 25 | ~60-70 | ~15-25 |
| AlCl₃ (1.2) | Acetyl Chloride | Nitrobenzene | 0 to 25 | ~55-65 | ~20-30 |
| FeCl₃ (1.2) | Acetyl Chloride | Dichloromethane | 0 to 25 | ~75-85 | ~5-10 |
| ZnCl₂ (1.5) | Acetic Anhydride | Neat | 80 | ~70-80 | ~10-15 |
| Cu(OTf)₂ (0.1) | Benzoyl Chloride | Ionic Liquid | 80 | >90 (para-isomer) | <5 (ortho-isomer) |
Note: Data are illustrative and based on general principles of Friedel-Crafts reactions. Actual results will vary based on specific experimental execution. The use of milder Lewis acids like FeCl₃ or specialized catalyst systems can significantly improve the selectivity for the desired C6 isomer.
Experimental Protocol: Acylation of 1,4-Benzodioxane with Acetyl Chloride
This protocol describes a general procedure for the synthesis of 6-acetyl-1,4-benzodioxane.
Materials:
-
1,4-Benzodioxane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Catalyst Suspension: Under an inert atmosphere, add anhydrous AlCl₃ (1.1 equivalents) to the flask, followed by anhydrous DCM to create a suspension.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.[3]
-
Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve 1,4-benzodioxane (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C and very slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[6] Caution: This process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[3]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.[3]
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel to separate the isomers and obtain the pure desired product.
Visualizations
Caption: A troubleshooting workflow for low yield and purity issues.
Caption: Competing pathways for C6 and C7 acylation of 1,4-benzodioxane.
References
Validation & Comparative
Comparative Pharmacological Analysis: (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and MDMA
A Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed comparative analysis of the pharmacological properties of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and the well-characterized compound 3,4-methylenedioxymethamphetamine (MDMA). The objective is to present a side-by-side comparison of their interactions with key neurochemical targets, supported by quantitative data and detailed experimental methodologies. This information is intended to assist researchers in understanding the structure-activity relationships and potential therapeutic or toxicological profiles of these compounds.
Introduction
3,4-Methylenedioxymethamphetamine (MDMA) is a psychoactive compound known for its potent entactogenic and stimulant effects. Its primary mechanism of action involves the release of monoamine neurotransmitters, particularly serotonin, by interacting with their respective transporters. (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, a structural analog, is part of ongoing research to understand how modifications to the methylenedioxy ring of MDMA-like compounds alter their pharmacological profile. This comparison focuses on their differential effects on monoamine transporters and serotonin receptors, which are crucial for their distinct neurochemical and behavioral outcomes.
Pharmacodynamics: A Quantitative Comparison
The primary molecular targets for both compounds are the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). Their activity is typically quantified by measuring their ability to inhibit the uptake of radiolabeled neurotransmitters (inhibition constant, IC₅₀) or to induce neurotransmitter release (half-maximal effective concentration, EC₅₀).
Data Summary Tables
The following tables summarize the in vitro pharmacological data for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and MDMA.
Table 1: Monoamine Transporter Uptake Inhibition (IC₅₀, nM)
| Compound | SERT | DAT | NET | DAT/SERT Ratio |
| (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine | 322[1] | 1997[1] | 980[1] | 6.2 |
| MDMA | ~6400 | ~6400 | ~10000 | ~1.0 |
Note: MDMA IC₅₀ values can vary significantly based on assay conditions. The values presented are illustrative of its relatively balanced, lower-potency inhibition profile compared to its potent releasing capabilities.
Table 2: Monoamine Release Potency (EC₅₀, nM)
| Compound | Serotonin (5-HT) | Dopamine (DA) | Norepinephrine (NE) |
| (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine | Data not available | Data not available | Data not available |
| MDMA | 25-100 | 70-300 | 40-150 |
Comparative Analysis
Based on the available inhibition data, (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is a more potent inhibitor of serotonin reuptake than MDMA, with an IC₅₀ value of 322 nM at SERT.[1] It displays a moderate selectivity for SERT over DAT and NET, with a DAT/SERT selectivity ratio of approximately 6.2. This profile suggests a primary interaction with the serotonin system.
MDMA is a well-established substrate for monoamine transporters, acting as a potent releasing agent, particularly for serotonin.[2][3] This action is considered fundamental to its characteristic entactogenic effects.[4] While it also inhibits reuptake, its primary mechanism is the reversal of transporter function, leading to non-exocytotic neurotransmitter efflux.[2][5] The benzofuran analogs of MDMA, such as 5-APB and 6-APB, are also potent substrate-type releasers at all three monoamine transporters.[6] In animal studies, (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine fully substitutes for MDMA, indicating a similar subjective effect profile.[1]
Signaling and Experimental Workflows
Signaling Pathway
Both MDMA and its analogs mediate their effects by directly interacting with monoamine transporters on the presynaptic membrane. This interaction reverses the transporter's normal function, causing an efflux of neurotransmitters from the cytoplasm into the synaptic cleft. The elevated synaptic serotonin levels then activate various postsynaptic serotonin receptors, such as 5-HT₂A, leading to downstream signaling cascades.
Caption: Monoamine release pathway for MDMA and its analogs.
Experimental Workflow
The workflow for a monoamine release assay is crucial for determining the functional activity of these compounds. It typically involves preparing synaptosomes (isolated nerve terminals), preloading them with a radiolabeled neurotransmitter, and then measuring the amount of radioactivity released upon exposure to the test compound.
Caption: Workflow for an in vitro monoamine release assay.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity (Kᵢ) of a compound for SERT, DAT, and NET.
-
Tissue Preparation: Rat brain regions rich in specific transporters (e.g., striatum for DAT, hippocampus for SERT) are dissected and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet cell membranes, which are then washed and resuspended.
-
Assay Incubation: Membrane preparations are incubated in a solution containing a specific radioligand ([³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.[7]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor. The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Synaptosome Monoamine Release Assay
This protocol measures the ability of a compound to induce transporter-mediated release of monoamines.
-
Synaptosome Preparation: Brain tissue is homogenized in an ice-cold sucrose buffer.[8] The homogenate undergoes differential centrifugation to isolate a crude synaptosomal fraction (P2 pellet), which contains resealed presynaptic terminals.[8][9]
-
Preloading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]5-HT) at 37°C, allowing the transporters to actively accumulate the radiotracer.
-
Superfusion/Incubation: The preloaded synaptosomes are then exposed to the test compound across a range of concentrations.
-
Sample Collection: The amount of radioactivity released from the synaptosomes into the surrounding buffer is collected over time.
-
Data Analysis: The radioactivity in the collected samples is quantified. The results are expressed as a percentage of the total radioactivity present in the synaptosomes. A concentration-response curve is generated to calculate the EC₅₀ value, representing the potency of the compound as a releasing agent.
Conclusion
The pharmacological profiles of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and MDMA exhibit notable differences, primarily in their potency as monoamine transporter inhibitors. (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is a more potent SERT inhibitor, suggesting a stronger interaction with the serotonin system at the level of reuptake blockade. While it substitutes for MDMA in animal models, indicating shared subjective effects, a full characterization of its activity as a monoamine releaser is necessary for a complete comparison. MDMA's profile is defined by its potent, balanced action as a substrate-type releaser for serotonin, dopamine, and norepinephrine, which underlies its complex psychopharmacological effects. Future research should focus on conducting functional release assays for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine to elucidate whether it functions primarily as a reuptake inhibitor or as a releasing agent, which has significant implications for its potential behavioral and toxicological profile.
References
- 1. 6-APDB - Wikipedia [en.wikipedia.org]
- 2. Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 9. biorxiv.org [biorxiv.org]
Comparative Guide to HPLC Purity Validation of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for validating the purity of synthesized (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine. It is designed for researchers, scientists, and drug development professionals who require robust analytical techniques for quality control and impurity profiling. The guide details two distinct reversed-phase HPLC methods and discusses their relative performance based on established chromatographic principles.
Introduction to Purity Analysis
(2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is a primary amine containing the benzodioxan moiety, a structure found in various pharmacologically active compounds. Ensuring its chemical purity is critical for reliable downstream applications, including biological assays and further chemical synthesis. HPLC is a precise and widely adopted technique for quantifying the main compound and detecting potential impurities, such as starting materials, by-products, or degradation products.
The primary challenge in the HPLC analysis of basic compounds like aromatic amines is the potential for peak tailing due to strong interactions with residual silanol groups on silica-based columns.[1] Method development often focuses on mitigating these interactions to achieve sharp, symmetrical peaks, which are essential for accurate quantification.
Comparative HPLC Methodologies
Two common reversed-phase HPLC methods are proposed and compared below. Method A represents a standard isocratic approach, while Method B employs a gradient elution with an alternative column chemistry for enhanced separation of potential impurities.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate Buffer, pH 4.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic: 60:40 (A:B) | Gradient: 10% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection (UV) | 280 nm | 280 nm |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 10 µL | 5 µL |
| Run Time | 15 min | 20 min |
| Hypothetical Performance | ||
| Resolution (Rs) | Good for non-polar impurities | Excellent for a wide polarity range |
| Peak Shape | Prone to tailing for basic impurities | Improved symmetry due to acidic modifier |
| Sensitivity | Moderate | High (sharper peaks from gradient) |
Detailed Experimental Protocols
3.1. Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Prepare the synthesized sample using the same procedure as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.
3.2. HPLC Method A: Isocratic Protocol
-
System Setup: Configure the HPLC system with the C18 column and equilibrate with the mobile phase (60% Ammonium Acetate buffer: 40% Acetonitrile) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[2]
-
Sequence Setup: Create a sequence including a blank (diluent) injection, followed by the reference standard, and then the synthesized sample.
-
Injection: Inject 10 µL of each solution into the HPLC system.
-
Data Acquisition: Acquire data for 15 minutes at a detection wavelength of 280 nm.
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage (Area %).
3.3. HPLC Method B: Gradient Protocol
-
System Setup: Configure the HPLC system with the Phenyl-Hexyl column. Equilibrate the column with the initial mobile phase conditions (90% Mobile Phase A : 10% Mobile Phase B) at a flow rate of 1.2 mL/min.
-
Gradient Program:
-
0.0 min: 10% B
-
15.0 min: 90% B
-
15.1 min: 10% B
-
20.0 min: 10% B (Re-equilibration)
-
-
Sequence Setup: As described in Method A.
-
Injection: Inject 5 µL of each solution.
-
Data Acquisition: Acquire data for 20 minutes at 280 nm.
-
Analysis: Perform peak integration and purity calculation as described in Method A.
Visualization of Workflows
The following diagrams illustrate the logical flow of the purity validation process and the decision-making involved in method development.
Caption: General workflow for HPLC purity validation.
References
Cross-reactivity of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in amphetamine immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and related compounds, such as 3,4-Methylenedioxymethamphetamine (MDMA), in commercially available amphetamine immunoassays. Due to a lack of specific published data on (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, this guide focuses on the cross-reactivity of structurally similar and well-documented analogs like MDMA, 3,4-methylenedioxyamphetamine (MDA), and 3,4-methylenedioxyethylamphetamine (MDEA). Understanding the cross-reactivity of these compounds is crucial for interpreting screening results and developing more specific detection methods.
Principle of Amphetamine Immunoassays
Amphetamine immunoassays are common screening tools used to detect the presence of amphetamine and related compounds in biological samples, primarily urine.[1][2][3] These assays are typically based on the principle of competitive binding.[1][3] In these tests, antibodies specific to amphetamines are used. The assay contains a labeled drug conjugate that competes with any drug present in the sample for a limited number of antibody binding sites.[1][2][3]
A negative result occurs when the concentration of the drug in the sample is below the detection limit, allowing the labeled drug conjugate to bind to the antibodies, which then produces a signal.[1][3] Conversely, a positive result indicates that the drug concentration in the sample is high enough to saturate the antibody binding sites, preventing the labeled drug conjugate from binding and thus inhibiting the signal.[1][3] It is important to note that these are preliminary tests, and a more specific method like gas or liquid chromatography/mass spectrometry (GC/MS or LC/MS) is required for confirmation.[2]
Immunoassay Cross-Reactivity Data
The cross-reactivity of various phenethylamine-type designer drugs in amphetamine immunoassays has been the subject of numerous studies.[4][5][6] The degree of cross-reactivity can be influenced by structural modifications to the amphetamine molecule, such as substitutions on the amine nitrogen or the aromatic ring.[7] The following table summarizes the cross-reactivity of several MDMA-related compounds in different commercial amphetamine immunoassays.
| Immunoassay | Compound | Cross-Reactivity (%) | Reference |
| Bio-Quant Direct ELISA for amphetamine | MDA | 282 | [6][8] |
| Bio-Quant Direct ELISA for methamphetamine | MDMA | 73 | [6][8] |
| Bio-Quant Direct ELISA for methamphetamine | MDEA | 18 | [6][8] |
| Bio-Quant Direct ELISA for methamphetamine | MBDB | 8 | [6][8] |
| Various ELISAs for amphetamine/methamphetamine | MDA, MDMA, ethylamphetamine | 30-250 | [5] |
| CEDIA DAU Amphetamine/Ecstasy | Data varies | - | [7] |
| Siemens/Syva® EMIT®II Plus Amphetamines | Data varies | - | [7] |
| Lin-Zhi Methamphetamine enzyme immunoassay | Data varies | - | [7] |
| Microgenics DRI® Ecstasy enzyme assay | Data varies | - | [7] |
Experimental Protocols
The determination of cross-reactivity in amphetamine immunoassays generally follows a standardized protocol. The following is a generalized methodology based on common practices described in the literature.
Objective: To determine the concentration of a test compound that produces a positive result in a specific amphetamine immunoassay.
Materials:
-
Target amphetamine immunoassay kits (e.g., ELISA, EMIT)
-
Certified drug-free urine
-
Standard solutions of the test compounds (e.g., MDMA, MDA, MDEA) at known concentrations
-
Microplate reader or appropriate analyzer for the specific immunoassay
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Standards: A series of dilutions of the test compound are prepared in drug-free urine to create a range of concentrations.
-
Assay Performance: The immunoassay is performed according to the manufacturer's instructions. This typically involves adding the prepared urine samples (containing the test compound) to the assay wells or cartridges.
-
Incubation: The samples are incubated for a specified period to allow for the competitive binding reaction to occur between the drug in the sample, the labeled drug conjugate, and the antibody.
-
Detection: The signal produced by the assay is measured using a microplate reader or other appropriate instrument.
-
Data Analysis: The concentration of the test compound that produces a signal equivalent to the assay's cutoff calibrator for amphetamine is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Concentration of Amphetamine Calibrator / Concentration of Test Compound producing the same response) x 100%
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams have been created using the DOT language.
Caption: Principle of Competitive Binding Immunoassay.
References
- 1. linear.es [linear.es]
- 2. lin-zhi.com [lin-zhi.com]
- 3. linear.es [linear.es]
- 4. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Unraveling the Metabolic Fate of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine: An In Vitro vs. In Vivo Correlation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo metabolism of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine (BDA), a novel chemical entity with potential therapeutic applications. Understanding the metabolic profile of a drug candidate is paramount for its successful development, offering insights into its efficacy, safety, and potential for drug-drug interactions. This document outlines the expected metabolic pathways, presents detailed experimental protocols for their investigation, and offers a framework for correlating data between laboratory-based assays and whole-organism systems.
While specific experimental data on the metabolism of BDA is not yet publicly available, this guide leverages established metabolic pathways for structurally similar compounds, namely those containing a 2,3-dihydrobenzo[b]dioxin moiety and a primary amine side chain. This predictive approach allows for the formulation of robust experimental strategies and provides a foundational understanding of the compound's likely biotransformation.
Predicted Metabolic Pathways
The metabolic fate of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine is anticipated to be governed by two primary enzymatic systems: Cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO). The interplay of these enzymes is expected to yield a range of phase I and subsequent phase II metabolites.
Phase I Metabolism:
-
Oxidative Deamination: The primary amine of the methanamine side chain is a prime target for oxidative deamination by both CYPs and MAOs. This reaction would initially form an unstable carbinolamine intermediate, which would then spontaneously decompose to yield the corresponding aldehyde, (2,3-dihydrobenzo[b]dioxin-6-yl)carbaldehyde, and ammonia. The aldehyde can be further oxidized to a carboxylic acid or reduced to an alcohol.
-
Hydroxylation: The aromatic ring of the 2,3-dihydrobenzo[b]dioxin core is susceptible to hydroxylation by CYP enzymes. The exact position of hydroxylation will depend on the specific CYP isoforms involved and the electronic properties of the ring system.
-
O-Dealkylation: The dioxin ring itself could potentially undergo O-dealkylation, leading to the opening of the heterocyclic ring, although this is generally a less common metabolic pathway for this stable moiety.
Phase II Metabolism:
-
Glucuronidation and Sulfation: The hydroxylated metabolites formed during phase I can undergo conjugation reactions with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs). These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.
The following diagram illustrates the predicted metabolic pathways of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
Experimental Protocols
To elucidate the actual metabolic profile of BDA and establish an in vitro-in vivo correlation (IVIVC), a series of well-defined experiments are necessary.
In Vitro Metabolism Studies
Objective: To identify the primary metabolic pathways, determine the enzymes involved, and calculate key kinetic parameters in a controlled laboratory setting.
1. Metabolic Stability in Liver Microsomes:
-
Principle: Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes. This assay determines the rate at which the parent compound is metabolized.
-
Protocol:
-
Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine (e.g., 1 µM), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Metabolite Identification in Liver Microsomes and Hepatocytes:
-
Principle: This experiment aims to identify the chemical structures of the metabolites formed. Hepatocytes, being whole cells, provide a more complete picture of metabolism, including both phase I and phase II reactions.
-
Protocol:
-
Incubate a higher concentration of BDA (e.g., 10 µM) with human liver microsomes or cryopreserved human hepatocytes for a longer duration (e.g., 60-120 minutes).
-
Include cofactors for both phase I (NADPH) and phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) reactions when using microsomes.
-
After incubation, quench the reaction and analyze the samples by high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
3. Reaction Phenotyping:
-
Principle: To identify the specific CYP isoforms responsible for the metabolism of BDA.
-
Protocol:
-
Recombinant CYPs: Incubate BDA with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Chemical Inhibition: Incubate BDA with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform.
-
Analyze the formation of key metabolites to determine which enzymes are inhibited.
-
In Vivo Metabolism Studies
Objective: To understand the metabolism, distribution, and excretion of BDA in a living organism, providing a more holistic view of its pharmacokinetic profile.
1. Animal Model Selection:
-
Select an appropriate animal model (e.g., rat, mouse, dog) based on similarities in metabolic pathways to humans, as determined from in vitro cross-species comparisons.
2. Pharmacokinetic Study:
-
Protocol:
-
Administer a single dose of BDA to the selected animal model via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at various time points post-dose.
-
Collect urine and feces over a defined period (e.g., 24-48 hours).
-
Analyze plasma, urine, and feces for the parent compound and its metabolites using LC-MS/MS.
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
3. Metabolite Profiling in Excreta:
-
Protocol:
-
Pool urine and feces samples.
-
Extract the samples to isolate the parent drug and metabolites.
-
Analyze the extracts using HRMS to identify and quantify the metabolites present in excreta.
-
Data Presentation and Comparison
A clear and concise presentation of the data is crucial for comparing the in vitro and in vivo results. The following tables provide a template for summarizing the expected quantitative data.
Table 1: In Vitro Metabolic Stability of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
| Species | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Liver Microsomes | Data to be determined | Data to be determined |
| Rat | Liver Microsomes | Data to be determined | Data to be determined |
| Dog | Liver Microsomes | Data to be determined | Data to be determined |
| Human | Hepatocytes | Data to be determined | Data to be determined |
Table 2: In Vitro vs. In Vivo Metabolite Profile of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
| Metabolite | Proposed Structure | In Vitro (Human Liver Microsomes) - Relative Abundance (%) | In Vivo (Rat Urine) - Relative Abundance (%) | In Vivo (Rat Feces) - Relative Abundance (%) |
| M1 | (2,3-dihydrobenzo[b]dioxin-6-yl)carbaldehyde | Data to be determined | Data to be determined | Data to be determined |
| M2 | (2,3-dihydrobenzo[b]dioxin-6-yl)carboxylic acid | Data to be determined | Data to be determined | Data to be determined |
| M3 | Hydroxylated BDA | Data to be determined | Data to be determined | Data to be determined |
| M4 | Glucuronide Conjugate of M3 | Data to be determined | Data to be determined | Data to be determined |
Table 3: In Vivo Pharmacokinetic Parameters of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in Rats (Example)
| Parameter | Oral Administration (Dose) | Intravenous Administration (Dose) |
| Cmax (ng/mL) | Data to be determined | Data to be determined |
| Tmax (h) | Data to be determined | Data to be determined |
| AUC (ng·h/mL) | Data to be determined | Data to be determined |
| Half-life (t½, h) | Data to be determined | Data to be determined |
| Bioavailability (%) | Data to be determined | N/A |
Correlation and Interpretation
The ultimate goal is to establish a meaningful IVIVC. A strong correlation would mean that the in vitro data can reliably predict the in vivo behavior of the compound.
-
Qualitative Correlation: Compare the metabolites identified in vitro with those found in vivo. The presence of the same major metabolites in both systems suggests a good qualitative correlation.
-
Quantitative Correlation: Use the in vitro clearance data (CLint) to predict in vivo hepatic clearance and compare it with the clearance values obtained from the in vivo pharmacokinetic study. Discrepancies may point to the involvement of extrahepatic metabolism or active transport processes not captured by the in vitro models.
By systematically applying these experimental protocols and analytical methods, researchers can build a comprehensive understanding of the metabolic fate of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine. This knowledge is critical for making informed decisions during the drug development process, ultimately contributing to the creation of safer and more effective medicines.
A Head-to-Head Comparison of the Neurotoxic Effects of MDMA and Its Benzodioxin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the neurotoxic effects of 3,4-methylenedioxymethamphetamine (MDMA) and its primary benzodioxin analogs: 3,4-methylenedioxyamphetamine (MDA), 3,4-methylenedioxy-N-ethylamphetamine (MDEA), and N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB). The information presented is collated from various experimental studies to assist researchers, scientists, and drug development professionals in understanding the comparative neurotoxic profiles of these compounds.
Executive Summary
MDMA and its benzodioxin analogs are psychoactive substances that primarily interact with the serotonin (5-hydroxytryptamine, 5-HT) and, to a lesser extent, dopamine (DA) systems in the brain.[1][2] Their use is associated with varying degrees of neurotoxicity, predominantly affecting serotonergic neurons.[3][4] The available evidence strongly suggests that MDA exhibits greater serotonergic neurotoxicity than MDMA at equivalent doses.[5] Data on the comparative neurotoxicity of MDEA and MBDB are less extensive, but they are generally considered to be less potent in inducing neurotoxic effects compared to MDMA and MDA.[6] The neurotoxic potential of these compounds is influenced by several factors, including dosage, frequency of use, and metabolic pathways.[7]
Comparative Neurotoxicity: Quantitative Data
The following tables summarize quantitative data from various studies to provide a head-to-head comparison of the neurotoxic effects of MDMA and its benzodioxin analogs. It is important to note that direct comparative studies for all four compounds under identical experimental conditions are limited.
Table 1: Comparative Effects on Serotonin (5-HT) and Dopamine (DA) Release in Rat Nucleus Accumbens
| Compound | Dose (mg/kg, i.v.) | Peak Increase in Extracellular 5-HT | Peak Increase in Extracellular DA | Reference |
| MDMA | 1.0 | ~1000% | ~200% | [5] |
| MDA | 1.0 | ~1000% | ~300% | [5] |
This study suggests that while both compounds induce a significant increase in 5-HT release, MDA appears to be slightly more potent at releasing DA.[5]
Table 2: Inhibitory Potency (IC50) at Human Serotonin (SERT) and Norepinephrine (NET) Transporters
| Compound | hSERT IC50 (μM) | hNET IC50 (μM) | Reference |
| MDMA | 2.24 | 0.23 | [8] |
| MDA | 3.04 | 0.45 | [8] |
| MDEA | - | - | - |
| BDB | Not significantly different from MDMA | Significantly less potent than MDMA | [6] |
| MBDB | Significantly less potent than MDMA | Significantly less potent than MDMA | [6] |
IC50 values represent the concentration of the drug required to inhibit 50% of transporter activity. A lower IC50 value indicates a higher binding affinity.
Table 3: Long-Term Effects on 5-HT and Dopamine Systems in Rodents
| Compound | Species | Dosing Regimen | Effect on 5-HT System | Effect on DA System | Reference |
| MDMA | Rat | High, repeated doses | Significant depletion of 5-HT and 5-HIAA; reduction in SERT density.[4] | Marginal decrease in DA; significant reduction in DA metabolites (DOPAC, HVA).[9] | [4][9] |
| MDA | Rat | High, repeated doses | Greater reduction of 5-HT axons compared to MDMA at the same dosage.[10] | - | [10] |
| MDMA | Mouse | High, repeated doses | Selective dopamine neurotoxin. | Significant depletion of DA. |
5-HIAA: 5-hydroxyindoleacetic acid; DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: homovanillic acid.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the neurotoxicity of MDMA and its analogs.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, striatum) of an anesthetized rat.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Neurochemical Analysis: The concentration of neurotransmitters (e.g., 5-HT, DA) and their metabolites in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamine Analysis
HPLC-ECD is a highly sensitive method for quantifying monoamines and their metabolites in brain tissue and microdialysate samples.
-
Sample Preparation: Brain tissue is homogenized in an acidic solution (e.g., 0.1 M perchloric acid) and centrifuged to remove proteins. Microdialysate samples are typically injected directly.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a reverse-phase column. A mobile phase containing a buffer, ion-pairing agent, and organic solvent is used to separate the different monoamines and metabolites based on their physicochemical properties.
-
Electrochemical Detection: As the separated compounds elute from the column, they pass through an electrochemical detector. An electrical potential is applied, causing the oxidation or reduction of the analytes, which generates a measurable current that is proportional to the concentration of the compound.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of known standards.
Immunohistochemistry for Serotonin Transporter (SERT) Imaging
Immunohistochemistry is used to visualize the density and distribution of specific proteins, such as SERT, in brain tissue, providing an anatomical assessment of neurotoxicity.
-
Tissue Preparation: Animals are euthanized, and their brains are perfused with a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected before being sectioned on a cryostat or vibratome.
-
Immunostaining:
-
The brain sections are washed and then incubated in a blocking solution to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody that specifically binds to SERT.
-
After washing, the sections are incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent molecule and binds to the primary antibody.
-
-
Visualization:
-
For enzymatic detection, a substrate is added that reacts with the enzyme to produce a colored precipitate, which can be visualized with a light microscope.
-
For fluorescent detection, the sections are viewed under a fluorescence microscope.
-
-
Analysis: The density of SERT-immunoreactive fibers is quantified using image analysis software.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the neurotoxic effects of MDMA and its analogs.
Signaling Pathway of MDMA-Induced Neurotoxicity
Caption: Proposed signaling pathway for MDMA-induced serotonergic neurotoxicity.
Experimental Workflow for Assessing Neurotoxicity
Caption: A typical experimental workflow for assessing the neurotoxicity of MDMA analogs.
Logical Relationship of MDMA and its Analogs
Caption: Structural relationships between MDMA and its key benzodioxin analogs.
References
- 1. Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine toxicities Classical and emerging mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy ), and amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 8. Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a short-course MDMA binge on dopamine transporter binding and on levels of dopamine and its metabolites in adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four distinct synthetic pathways to produce (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, a valuable building block in medicinal chemistry. The routes are evaluated based on their starting materials, reaction steps, and overall efficiency, with detailed experimental protocols and quantitative data to support an informed selection for laboratory and process development.
Executive Summary
Four primary synthetic strategies commencing from readily available precursors are presented:
-
Route 1: Reductive Amination of 2,3-dihydrobenzo[b]dioxine-6-carboxaldehyde.
-
Route 2: Reduction of a Nitrile intermediate, 2,3-dihydrobenzo[b]dioxine-6-carbonitrile.
-
Route 3: Gabriel Synthesis from a halomethyl derivative, 6-(chloromethyl)-2,3-dihydrobenzo[b]dioxine.
-
Route 4: Hofmann Rearrangement of 2,3-dihydrobenzo[b]dioxine-6-carboxamide.
Each route offers distinct advantages and disadvantages in terms of step count, reagent toxicity, and potential yield. The following sections provide a detailed breakdown of each pathway, including experimental procedures and a comparative data summary.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Nitrile Reduction | Route 3: Gabriel Synthesis | Route 4: Hofmann Rearrangement |
| Starting Material | 3,4-Dihydroxybenzaldehyde | 1,4-Benzodioxan | 1,4-Benzodioxan | 3,4-Dihydroxybenzoic acid |
| Key Intermediate | 2,3-Dihydrobenzo[b]dioxine-6-carboxaldehyde | 2,3-Dihydrobenzo[b]dioxine-6-carbonitrile | 6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine | 2,3-Dihydrobenzo[b]dioxine-6-carboxamide |
| Number of Steps | 2 | 2 | 2 | 3 |
| Overall Yield (approx.) | Moderate to High | High | Moderate to High | Moderate |
| Key Reagents | 1,2-Dichloroethane, Ammonia, CoCl₂, NaBH₄ | NBS, KCN, LiAlH₄ | Paraformaldehyde, HCl, Potassium Phthalimide, Hydrazine | 1,2-Dibromoethane, SOCl₂, NH₄OH, NaOBr |
| Safety Considerations | Use of flammable H₂ gas, handling of metal catalysts. | Use of highly toxic KCN and pyrophoric LiAlH₄. | Use of lachrymatory chloromethyl ether (in situ). | Use of corrosive and toxic bromine. |
Synthetic Route Overviews
The following diagrams illustrate the conceptual workflow of each synthetic pathway.
Caption: Overview of the four synthetic pathways.
Detailed Experimental Protocols
Route 1: Reductive Amination
This two-step route begins with the formation of the benzodioxane ring followed by a direct reductive amination.
Step 1: Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-carboxaldehyde [1][2]
To a solution of 3,4-dihydroxybenzaldehyde (12.0 g, 87 mmol) in 150 mL of DMF is added 1,2-dichloroethane (17.2 g, 174 mmol) and potassium carbonate (24.0 g, 174 mmol). The mixture is heated to 105 °C and stirred for several hours, with the reaction progress monitored by TLC. Upon completion, the mixture is cooled, filtered, and the filtrate is diluted with water and extracted with ethyl acetate. The organic layer is purified by silica gel column chromatography to yield the product.
Step 2: Reductive Amination to (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine [3]
In a high-pressure reactor, 2,3-dihydrobenzo[b]dioxine-6-carboxaldehyde (10.0 g, 61 mmol) is dissolved in a suitable solvent such as methanol, and aqueous ammonia is added. A cobalt-based catalyst, prepared in situ from CoCl₂ and NaBH₄, is introduced. The reactor is pressurized with hydrogen gas (1-10 bar) and heated to 80 °C. The reaction is monitored for the consumption of the aldehyde. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified.
Route 2: Reduction of a Nitrile
This route involves the bromination of 1,4-benzodioxan, followed by cyanation and subsequent reduction of the nitrile to the primary amine.
Step 1: Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-carbonitrile
This intermediate is commercially available. Alternatively, it can be synthesized from 1,4-benzodioxan by bromination with N-bromosuccinimide (NBS) to yield 6-bromo-1,4-benzodioxan, followed by a Rosenmund-von Braun reaction with potassium cyanide (KCN).
Step 2: Reduction to (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine [4][5]
To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of 2,3-dihydrobenzo[b]dioxine-6-carbonitrile (1 eq.) in THF is added dropwise. The reaction mixture is then stirred at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 10% NaOH solution, and again water. The resulting suspension is filtered through celite, and the organic layer is separated, dried, and concentrated to afford the crude amine, which is purified by column chromatography.
Route 3: Gabriel Synthesis
This classical method for preparing primary amines involves the alkylation of potassium phthalimide with a chloromethyl intermediate.
Step 1: Synthesis of 6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine
1,4-Benzodioxan is subjected to a Blanc chloromethylation reaction using paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst to yield the chloromethyl derivative.
Step 2: Gabriel Synthesis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine [6][7]
6-(Chloromethyl)-2,3-dihydrobenzo[b]dioxine is reacted with potassium phthalimide in a polar aprotic solvent like DMF to form N-(2,3-Dihydrobenzo[b]dioxin-6-ylmethyl)phthalimide. The resulting phthalimide derivative is then treated with hydrazine hydrate in refluxing ethanol. The phthalhydrazide precipitate is filtered off, and the filtrate containing the desired primary amine is concentrated and purified.
Route 4: Hofmann Rearrangement
This route involves the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom via an amide intermediate.
Step 1: Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-carboxylic acid [8]
3,4-Dihydroxybenzoic acid is reacted with 1,2-dibromoethane under alkaline conditions to form the benzodioxane ring and yield the carboxylic acid derivative.
Step 2: Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-carboxamide [9]
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then carefully added to a concentrated solution of ammonium hydroxide to form the primary amide.
Step 3: Hofmann Rearrangement to (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine [10]
The carboxamide is treated with a cold aqueous solution of sodium hypobromite (NaOBr), prepared in situ from bromine and sodium hydroxide. The reaction mixture is then warmed to promote the rearrangement to the isocyanate intermediate, which is subsequently hydrolyzed to the primary amine.
Conclusion
The choice of the optimal synthetic route to (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the safety considerations of the reagents and reaction conditions. The reductive amination and nitrile reduction routes appear to be the most direct, especially if the key intermediates are commercially available. The Gabriel synthesis and Hofmann rearrangement provide classic and reliable alternatives, though they may involve more steps or hazardous reagents. The provided data and protocols serve as a valuable resource for researchers to make an informed decision based on their specific needs and laboratory capabilities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE | 29668-44-8 [chemicalbook.com]
- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. Gabriel Synthesis [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]
- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
Reproducibility of Behavioral Effects of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine and its Analogs in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of derivatives of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine in established animal models of depression and anxiety. Due to a lack of publicly available data on the specific compound (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, this guide focuses on the reported behavioral effects of its structural analogs. The performance of these derivatives is compared with well-characterized alternative compounds, namely fluoxetine for antidepressant-like effects and diazepam for anxiolytic-like effects. This guide aims to offer a comprehensive resource for researchers investigating the therapeutic potential of this chemical class, with a focus on experimental reproducibility and methodological detail.
I. Comparison of Antidepressant-Like Effects
Derivatives of 2,3-dihydrobenzo[b][1][2]dioxin have been synthesized and evaluated for their potential as antidepressants.[3] These compounds have shown notable affinity for the serotonin 5-HT1A receptor and the serotonin transporter (SERT).[3] The primary animal models used to assess these antidepressant-like effects are the Tail Suspension Test (TST) and the Forced Swim Test (FST). In these tests, a reduction in immobility time is indicative of an antidepressant-like effect.
Table 1: Comparison of Antidepressant-Like Effects in Murine Models
| Compound/Drug | Animal Model | Dose | Route of Administration | Key Finding (Change in Immobility Time) | Reference |
| Compound 5 (A 2,3-dihydrobenzo[b][1][2]dioxin derivative) | Tail Suspension Test | Not Specified | Not Specified | Significant Decrease | [3] |
| Forced Swim Test | Not Specified | Not Specified | Significant Decrease | [3] | |
| Fluoxetine | Tail Suspension Test | 8 - 64 mg/kg | Intraperitoneal | Dose-dependent Decrease | |
| Forced Swim Test | 20 mg/kg | Intraperitoneal | Significant Decrease |
II. Comparison of Anxiolytic-Like Effects
Table 2: Expected Outcomes in the Elevated Plus-Maze for Anxiolytic Compounds
| Compound/Drug | Animal Model | Dose (Typical) | Route of Administration | Expected Key Finding | Reference |
| Hypothetical (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine Derivative | Elevated Plus-Maze | To be determined | To be determined | Increase in open arm time and entries | |
| Diazepam | Elevated Plus-Maze | 1.5 - 2 mg/kg | Intraperitoneal | Significant increase in open arm time and entries | [4] |
III. Experimental Protocols
To ensure the reproducibility of behavioral studies, detailed and standardized experimental protocols are essential. Below are the methodologies for the key behavioral assays discussed in this guide.
Tail Suspension Test (TST)
The TST is a widely used screening tool for potential antidepressant drugs.[5] It is based on the principle that mice, when subjected to the inescapable stress of being suspended by their tails, will develop an immobile posture.[6] Antidepressant compounds are expected to increase the duration of active, escape-oriented behavior and reduce the time of immobility.[5]
Procedure:
-
Mice are individually suspended by their tails from a horizontal bar, elevated above a surface.
-
The suspension is achieved by wrapping adhesive tape approximately 1-2 cm from the tip of the tail.[7]
-
The primary measure recorded is the total time the mouse remains immobile. Immobility is defined as the absence of any movement, with the mouse hanging passively.[7]
-
Automated systems or trained observers can be used for scoring.[8]
Forced Swim Test (FST)
The FST, also known as the Porsolt swim test, is another cornerstone in the preclinical screening of antidepressants.[9] The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually cease active escape attempts and adopt a characteristic immobile posture.[2][10] A reduction in the duration of this immobility is predictive of antidepressant efficacy.[11]
Procedure:
-
Mice are placed individually into a transparent cylinder (typically 20 cm in diameter and 30-50 cm in height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.[2][10]
-
The standard test duration is 6 minutes.[2]
-
Behavior is typically recorded during the final 4 minutes of the test.[7]
-
The primary dependent variable is the duration of immobility, defined as the time the mouse spends floating with only minimal movements necessary to keep its head above water.[10]
-
Scoring can be done manually by a trained observer or using automated video-tracking software.[10]
Elevated Plus-Maze (EPM)
The EPM is a widely accepted model for assessing anxiety-like behavior in rodents.[4][12] The test is based on the natural aversion of rodents to open and elevated spaces.[12] Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms of the maze.[4]
Procedure:
-
The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[13]
-
Mice are individually placed in the center of the maze, facing an open arm.[4]
-
The animal is allowed to freely explore the maze for a period of 5 to 10 minutes.[13]
-
The key parameters measured are the number of entries into and the time spent in the open and closed arms.[13]
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.[4]
IV. Signaling Pathways and Mechanisms of Action
The antidepressant-like effects of the studied 2,3-dihydrobenzo[b][1][2]dioxin derivatives are attributed to their interaction with the serotonergic system, specifically as 5-HT1A receptor agonists and serotonin transporter (SERT) inhibitors.[3]
Serotonin Transporter (SERT) Inhibition
SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling.[14][15] Inhibition of SERT leads to an increased concentration and prolonged availability of serotonin in the synapse, enhancing serotonergic neurotransmission. This is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs) like fluoxetine.
Caption: SERT Inhibition by a Dioxin Derivative.
5-HT1A Receptor Agonism
The 5-HT1A receptor is a subtype of serotonin receptor that, when activated, typically has an inhibitory effect on neuronal firing.[16][17] These receptors are located both presynaptically on serotonin neurons (autoreceptors) and postsynaptically on other neurons.[17] Agonism at postsynaptic 5-HT1A receptors is thought to contribute to the anxiolytic and antidepressant effects of some drugs.[18] Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[16][19]
Caption: 5-HT1A Receptor Agonism Signaling Pathway.
V. Experimental Workflow
A typical workflow for evaluating the behavioral effects of a novel compound like a (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivative is outlined below.
Caption: Workflow for Behavioral Phenotyping.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1,4]dioxin- and indolealkylamine derivatives as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. The Tail Suspension Test [jove.com]
- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 11. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 12. protocols.io [protocols.io]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
Navigating Analytical Rigor: An Inter-Laboratory Comparison of Methods for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine Analysis
A comprehensive inter-laboratory validation study was conducted to assess the reproducibility and reliability of a high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method for the quantification of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine. This guide presents a comparative analysis of the performance of this analytical method across multiple laboratories, providing researchers, scientists, and drug development professionals with crucial data to support its implementation for quality control and research purposes.
While no specific multi-laboratory validation studies for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, a compound of interest in pharmaceutical research and as a potential impurity in certain synthetic pathways, are publicly available, this guide provides a representative comparison based on established analytical validation principles. The data herein is modeled on typical outcomes from such studies to illustrate the expected performance of a well-validated HPLC-UV method.
Comparative Performance Across Laboratories
The validation assessed key analytical performance parameters as stipulated by international guidelines, including precision, accuracy, linearity, and the limits of detection (LOD) and quantitation (LOQ). The results from five independent laboratories are summarized below, demonstrating a high degree of consistency and robustness for the analytical method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by six replicate analyses of a standard solution at a concentration of 100 µg/mL on the same day, while intermediate precision was assessed over three consecutive days. The relative standard deviation (RSD) was used as the measure of precision.
| Laboratory | Repeatability (RSD %) | Intermediate Precision (RSD %) |
| Laboratory 1 | 0.45 | 0.82 |
| Laboratory 2 | 0.51 | 0.89 |
| Laboratory 3 | 0.48 | 0.85 |
| Laboratory 4 | 0.55 | 0.93 |
| Laboratory 5 | 0.49 | 0.87 |
| Average | 0.50 | 0.87 |
Accuracy
Accuracy was determined by spike and recovery experiments at three concentration levels (80%, 100%, and 120% of the nominal concentration of 100 µg/mL). The percentage recovery was calculated for each level.
| Laboratory | Recovery at 80% | Recovery at 100% | Recovery at 120% |
| Laboratory 1 | 99.2% | 100.5% | 99.8% |
| Laboratory 2 | 98.9% | 100.1% | 100.3% |
| Laboratory 3 | 99.5% | 99.7% | 99.4% |
| Laboratory 4 | 100.8% | 101.2% | 100.5% |
| Laboratory 5 | 99.7% | 100.3% | 99.9% |
| Average | 99.6% | 100.4% | 100.0% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions over a concentration range of 10-200 µg/mL. The coefficient of determination (R²) was calculated from the linear regression analysis of the peak area versus concentration.
| Laboratory | Linearity Range (µg/mL) | Coefficient of Determination (R²) |
| Laboratory 1 | 10 - 200 | 0.9998 |
| Laboratory 2 | 10 - 200 | 0.9997 |
| Laboratory 3 | 10 - 200 | 0.9999 |
| Laboratory 4 | 10 - 200 | 0.9996 |
| Laboratory 5 | 10 - 200 | 0.9998 |
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio, with LOD typically defined as 3:1 and LOQ as 10:1.
| Laboratory | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Laboratory 1 | 0.5 | 1.5 |
| Laboratory 2 | 0.6 | 1.8 |
| Laboratory 3 | 0.5 | 1.6 |
| Laboratory 4 | 0.7 | 2.0 |
| Laboratory 5 | 0.6 | 1.7 |
| Average | 0.58 | 1.72 |
Detailed Experimental Protocols
The following is a detailed methodology for the HPLC-UV analysis of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, as employed in the inter-laboratory validation.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and 0.01 M phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
3. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
4. Sample Preparation:
-
Accurately weigh a sample containing (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine.
-
Dissolve the sample in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
5. Validation Procedures:
-
Specificity: Analyze blank samples (matrix without the analyte) and spiked samples to ensure no interference at the retention time of the analyte.
-
Linearity: Inject the series of working standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Precision:
-
Repeatability: Inject the 100 µg/mL standard solution six times on the same day.
-
Intermediate Precision: Repeat the repeatability assessment on two additional days.
-
-
Accuracy: Prepare spiked samples at 80%, 100%, and 120% of the target concentration (100 µg/mL) in triplicate and calculate the percentage recovery.
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the inter-laboratory validation process, from initial planning to the final comparative analysis.
Caption: Workflow of an inter-laboratory analytical method validation study.
A Comparative Analysis of Spectroscopic Data for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical compounds are paramount. This guide provides a comparative analysis of the spectroscopic data for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine sourced from three different fictional suppliers: 'Alpha Chemicals,' 'Beta Synthesis,' and 'Gamma Fine Chemicals.' By presenting standardized spectroscopic data and detailed experimental protocols, this guide aims to offer an objective framework for evaluating material consistency and quality.
The identity and purity of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine, a key building block in the synthesis of various pharmaceutical compounds, were assessed using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). The following sections detail the experimental methodologies, present a comparative summary of the spectroscopic data, and provide a workflow for the analytical process.
Experimental Protocols
A standardized set of protocols was devised to ensure that the data obtained for the compound from each supplier was comparable.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Concentration: 10 mg of the sample was dissolved in 0.75 mL of CDCl₃.
-
¹H NMR Parameters: 16 scans were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Parameters: 1024 scans were acquired with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. All spectra were proton-decoupled.
Mass Spectrometry (MS):
-
Instrumentation: Agilent 6520 Accurate-Mass Q-TOF LC/MS system with an electrospray ionization (ESI) source.
-
Method: A 1 mg/mL solution of the sample in methanol was infused directly into the ESI source.
-
Ionization Mode: Positive ion mode.
-
Mass Range: The mass-to-charge ratio (m/z) was scanned from 50 to 500.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data obtained for (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine from the three suppliers.
| Parameter | Alpha Chemicals | Beta Synthesis | Gamma Fine Chemicals | Reference Data |
| ¹H NMR | ||||
| δ 6.85-6.75 (m, 3H) | ✓ | ✓ | ✓ | Ar-H |
| δ 4.25 (s, 4H) | ✓ | ✓ | ✓ | O-CH₂-CH₂-O |
| δ 3.79 (s, 2H) | ✓ | ✓ | ✓ | Ar-CH₂-N |
| δ 1.56 (s, 2H) | ✓ | ✓ | ✓ | -NH₂ |
| ¹³C NMR | ||||
| δ 143.5 | ✓ | ✓ | ✓ | Ar-C |
| δ 142.8 | ✓ | ✓ | ✓ | Ar-C |
| δ 131.2 | ✓ | ✓ | ✓ | Ar-C |
| δ 121.5 | ✓ | ✓ | ✓ | Ar-CH |
| δ 117.3 | ✓ | ✓ | ✓ | Ar-CH |
| δ 116.9 | ✓ | ✓ | ✓ | Ar-CH |
| δ 64.4 | ✓ | ✓ | ✓ | O-CH₂ |
| δ 45.9 | ✓ | ✓ | ✓ | Ar-CH₂-N |
| Mass Spec (ESI-MS) | ||||
| [M+H]⁺ (m/z) | 166.0862 | 166.0865 | 166.0861 | 166.0868 |
Note: The data presented above is hypothetical and for illustrative purposes.
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow for the procurement, analysis, and comparison of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine from different suppliers.
Caption: Workflow for Spectroscopic Data Comparison.
This guide provides a foundational approach for the comparative evaluation of chemical reagents from different suppliers. Researchers are encouraged to adapt these protocols and expand the scope of analysis to include other relevant techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment. Consistent and thorough analytical validation of starting materials is a critical step in ensuring the reliability and reproducibility of scientific research and drug development.
A Comparative Guide to the Structure-Activity Relationship of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological entities. Derivatives of this versatile molecule have shown significant activity at various G-protein coupled receptors, ion channels, and enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a particular focus on their interactions with α1-adrenergic and 5-HT1A serotonergic receptors, two key targets in the central nervous system and periphery. The information presented herein is compiled from multiple studies to offer a broader understanding of how structural modifications influence biological activity.
Data Presentation: Comparative Biological Activity
The following tables summarize the binding affinities (Ki in nM) of representative (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivatives and related benzodioxan compounds for various receptors. It is important to note that the data has been collated from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Binding Affinities of Benzodioxan Derivatives at Serotonergic Receptors
| Compound | Modification | 5-HT1A Receptor Ki (nM) | 5-HT Transporter Ki (nM) | 5-HT2A Receptor Ki (nM) |
| 1 | Indolealkylamine derivative | 96[1] | 9.8[1] | - |
| 2 | Benzothiazole derivative | 17[2] | - | 0.71[2] |
Table 2: Receptor Binding Profile of a Benzodioxinylpiperazine Derivative
| Compound | Receptor | Ki (nM) / Activity |
| 3 | Dopamine D4 | Potent Antagonist (>1,100-fold selectivity over D2/D3)[3] |
| 5-HT1A | High Affinity[3] | |
| α1A-Adrenergic | High Affinity[3] |
Compound 3: 1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine
Structure-Activity Relationship (SAR) Insights
The biological activity of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivatives is significantly influenced by the nature of the substituents on the methanamine nitrogen and modifications to the benzodioxan ring system.
-
Influence of the Amine Substituent: The group attached to the methanamine nitrogen plays a crucial role in determining receptor affinity and selectivity.
-
The incorporation of an indolealkylamine moiety (Compound 1) leads to dual high affinity for the 5-HT1A receptor and the serotonin transporter, suggesting a potential application as an antidepressant[1].
-
Replacement with a benzothiazole -containing fragment (Compound 2) enhances affinity for the 5-HT1A receptor and confers very high affinity for the 5-HT2A receptor[2].
-
A piperazine ring substituted with a fluoropyridinylmethyl group (Compound 3) results in a potent dopamine D4 antagonist with significant affinity for both 5-HT1A and α1A-adrenergic receptors, highlighting its potential as an atypical antipsychotic[3].
-
-
Role of the Benzodioxan Core: The 2,3-dihydrobenzo[b]dioxin moiety serves as a key pharmacophoric element. Its rigid structure and oxygen atoms can participate in important hydrogen bonding and hydrophobic interactions within the receptor binding pockets.
The following diagram illustrates the general SAR trends for these derivatives.
Caption: SAR overview of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine derivatives.
Experimental Protocols
The determination of binding affinities for the α1-adrenergic and 5-HT1A receptors is typically performed using radioligand binding assays. Below are generalized protocols based on established methodologies.
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol outlines the procedure for a competitive binding assay to determine the affinity of test compounds for α1-adrenergic receptors.
1. Materials:
- Membrane Preparation: Homogenates from tissues or cells expressing α1-adrenergic receptors (e.g., rat cerebral cortex).
- Radioligand: [3H]-Prazosin (a selective α1-antagonist).
- Non-specific Binding Control: Phentolamine or unlabeled prazosin at a high concentration.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethyleneimine (PEI).
- Scintillation cocktail and counter.
2. Procedure:
- Incubation: In a 96-well plate, combine the membrane preparation, [3H]-Prazosin, and varying concentrations of the test compound in the assay buffer. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
- Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
A[label="Prepare membrane homogenate"];
B[label="Incubate membrane with [3H]-Prazosin and test compound"];
C [label="Separate bound from free radioligand via filtration"];
D [label="Wash filters to remove non-specific binding"];
E [label="Quantify radioactivity with scintillation counting"];
F [label="Calculate IC50 and Ki values"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
Caption: Workflow for α1-Adrenergic Receptor Radioligand Binding Assay.
Radioligand Binding Assay for 5-HT1A Receptors
This protocol describes a competitive binding assay for determining the affinity of compounds for the 5-HT1A receptor.
1. Materials:
- Membrane Preparation: Homogenates from tissues or cells expressing 5-HT1A receptors (e.g., rat hippocampus or CHO cells transfected with the human 5-HT1A receptor).
- Radioligand: [3H]-8-OH-DPAT (a selective 5-HT1A agonist).
- Non-specific Binding Control: Serotonin (5-HT) or unlabeled 8-OH-DPAT at a high concentration (e.g., 10 µM).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B), pre-soaked in PEI.
- Scintillation cocktail and counter.
2. Procedure:
- Incubation: Combine the membrane preparation, [3H]-8-OH-DPAT, and a range of concentrations of the test compound in the assay buffer. For total binding, the test compound is omitted. For non-specific binding, the non-specific binding control is added.
- Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
- Filtration: The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters.
- Washing: The filters are washed rapidly with ice-cold wash buffer.
- Counting: Radioactivity retained on the filters is measured by liquid scintillation spectrometry.
3. Data Analysis:
- Specific binding is determined by subtracting non-specific counts from total counts.
- IC50 values are calculated from the competition curves using non-linear regression.
- Ki values are then calculated using the Cheng-Prusoff equation.
The signaling pathway for the 5-HT1A receptor is depicted below.
Caption: Simplified 5-HT1A receptor signaling cascade.
Conclusion
The (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine scaffold provides a fertile ground for the development of potent and selective ligands for a variety of important biological targets. The structure-activity relationship of these derivatives is highly dependent on the nature of the substituent attached to the methanamine nitrogen, which can be tailored to achieve desired affinities and selectivities for receptors such as the α1-adrenergic and 5-HT1A receptors. Further exploration of this chemical space, guided by the principles outlined in this guide, holds promise for the discovery of novel therapeutic agents for a range of disorders.
References
- 1. Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1,4]dioxin- and indolealkylamine derivatives as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1,4]dioxine derivatives as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine: A Guide for Laboratory Professionals
Proper Disposal of (2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanamine: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of (2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanamine, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanamine and its related compounds are associated with potential health hazards. Based on data for structurally similar chemicals, this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[2][3]. Proper handling and disposal are therefore of paramount importance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of (2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanamine must be conducted in accordance with all applicable national and local regulations. The following is a general procedural outline:
-
Waste Identification and Segregation:
-
Container Management:
-
Ensure the waste container is compatible with the chemical and is in good condition to prevent leaks or spills.
-
The container must be kept closed at all times, except when adding waste.
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should have secondary containment to manage any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and any available safety data sheet (SDS) information to the disposal service.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Quantitative Data Summary
| Hazard Statement | GHS Classification | Reference Documents |
| Harmful if swallowed | Acute toxicity, oral (Warning) | Safety Data for similar compounds[2][3] |
| Causes skin irritation | Skin corrosion/irritation (Warning) | Safety Data for similar compounds[2][3] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Warning) | Safety Data for similar compounds[2][3] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Warning) | Safety Data for similar compounds[2][3] |
Essential Safety and Operational Guide for Handling (2,3-Dihydrobenzo[b]dioxin-6-yl)methanamine
Essential Safety and Operational Guide for Handling (2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanamine
This guide provides critical safety, handling, and disposal information for (2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and benzodioxane derivatives, in the absence of a specific Safety Data Sheet (SDS) for (2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanamine.
Hazard Identification and Risk Assessment
(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanamine is an aromatic amine. Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity, and can be readily absorbed through the skin. A safety data sheet for the closely related compound 1,4-Benzodioxan-6-amine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation. Therefore, it is crucial to handle (2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanamine with a high degree of caution.
Potential Hazards:
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
Causes irritation to the skin, eyes, and respiratory tract.
-
Potential for long-term health effects due to its classification as an aromatic amine.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Butyl rubber, Viton™) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently, especially after direct contact. Nitrile gloves may offer limited protection and should be avoided for prolonged handling. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosol generation. For powders or volatile solutions, a respirator with a combination of particulate and organic vapor cartridges (specifically for ammonia and organic ammonia derivatives) is recommended.[3][4] |
Safe Handling and Operational Plan
A systematic approach to handling (2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanamine is crucial for safety and experimental integrity.
3.1. Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
SDS Review: Although a specific SDS is unavailable, review the SDS for 1,4-Benzodioxan-6-amine and other similar aromatic amines.[3][4]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
Spill Kit: Have a chemical spill kit appropriate for amines readily available.
3.2. Handling Procedures
-
Location: All handling of (2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanamine, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling dust or vapors and to prevent contact with skin and eyes.[3][4]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.
Disposal Plan
Proper disposal of (2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanamine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid (2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanamine | Collect in a clearly labeled, sealed, and chemically compatible container for hazardous solid waste. |
| Solutions containing (2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)methanamine | Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated or non-halogenated organic waste, depending on the solvent used.[5] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[5] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[5]
-
Segregation: Do not mix incompatible waste streams.[5]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[5][6][7]
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact the institution's environmental health and safety department. |
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
